cis-3-Hexenyl pyruvate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-hex-3-enyl] 2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXTZXOBHAYSR-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20887178 | |
| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20887178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green, spicy aroma | |
| Record name | (Z)-3-Hexenyl 2-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
75.00 to 77.00 °C. @ 5.00 mm Hg | |
| Record name | cis-3-Hexenyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | (Z)-3-Hexenyl 2-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.982-0.990 | |
| Record name | (Z)-3-Hexenyl 2-oxopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68133-76-6 | |
| Record name | cis-3-Hexenyl pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl pyruvate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20887178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENYL PYRUVATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TLP5254U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-3-Hexenyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-3-Hexenyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Hexenyl pyruvate (B1213749), also known by its IUPAC name [(Z)-hex-3-enyl] 2-oxopropanoate, is an organic compound classified as an alpha-keto acid ester.[1][2] While it has been identified in some plants, such as celery stalks (Apium graveolens var. dulce), much of the existing research and commercial application has focused on its organoleptic properties.[2][3] It is utilized as a flavoring agent in the food industry and as a fragrance ingredient, valued for its green, oily, and fruity aroma profile.[4]
This document aims to provide a comprehensive technical overview of cis-3-Hexenyl pyruvate, moving beyond its current applications to explore its physicochemical properties, potential synthesis and analysis methodologies, and to extrapolate potential biological significance based on the known activities of its constituent moieties: cis-3-hexenol and pyruvate. This guide is intended for researchers and professionals in drug development and life sciences who may be interested in the untapped potential of this molecule.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[5] A summary of its key chemical and physical data is presented below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [(Z)-hex-3-enyl] 2-oxopropanoate | [4] |
| Synonyms | (Z)-3-Hexenyl pyruvate, Pyruvic acid cis-3-hexenyl ester | [4][6] |
| CAS Number | 68133-76-6 | [6] |
| Molecular Formula | C₉H₁₄O₃ | [6] |
| Molecular Weight | 170.21 g/mol | [2][4] |
| Appearance | Colorless to light yellow/green liquid | [5] |
| Boiling Point | 234.1 °C at 760 mmHg | [7] |
| Density | 0.993 g/cm³ | [7] |
| Flash Point | 93.4 °C | [7] |
| Refractive Index | 1.4410 to 1.4430 | [7] |
| SMILES | CC/C=C\CCOC(=O)C(=O)C | [4] |
| InChIKey | LKNXTZXOBHAYSR-PLNGDYQASA-N | [2] |
Synthesis and Analysis
Potential Synthesis Protocols
While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a general laboratory-scale synthesis can be inferred from standard esterification procedures for pyruvic acid and other alcohols. A plausible method is the Fischer esterification of cis-3-hexenol with pyruvic acid.
3.1.1. Fischer Esterification
This method involves the acid-catalyzed reaction between cis-3-hexenol and pyruvic acid.
-
Reactants :
-
cis-3-Hexenol
-
Pyruvic acid (freshly distilled for best results)
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
An organic solvent to facilitate azeotropic removal of water (e.g., benzene (B151609) or toluene)
-
-
Procedure :
-
cis-3-Hexenol, a molar excess of pyruvic acid, and a catalytic amount of the acid catalyst are dissolved in the chosen solvent in a round-bottom flask.
-
The flask is equipped with a Dean-Stark apparatus or a similar setup for azeotropic water removal.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.
-
A similar procedure has been described for the synthesis of methyl pyruvate, which can be adapted for this purpose.[7]
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of volatile compounds like this compound.
3.2.1. GC-MS Analysis
-
Sample Preparation : Samples can be diluted in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Gas Chromatography (GC) Conditions :
-
Column : A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separation.[5]
-
Injector : Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Temperature Program : An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C.
-
Carrier Gas : Helium is commonly used.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization : Electron Impact (EI) at 70 eV.
-
Scan Range : A mass-to-charge ratio (m/z) range of approximately 40-350 amu.
-
-
Method Validation : For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ).[5][8]
Biological and Pharmacological Context
There is a notable lack of direct research into the biological activities of this compound. However, insights can be gained by examining its constituent molecules.
The Role of the Pyruvate Moiety
Pyruvate is a cornerstone of cellular metabolism, linking glycolysis to the citric acid (TCA) cycle.[9] Its primary roles include:
-
Energy Production : In the presence of oxygen, pyruvate is converted to acetyl-CoA, which enters the TCA cycle, leading to the generation of ATP.[9]
-
Biosynthesis : Pyruvate is a precursor for the synthesis of amino acids (like alanine), fatty acids, and glucose (via gluconeogenesis).[9]
-
Redox Balance : The interconversion of pyruvate and lactate (B86563) is crucial for maintaining the cellular NADH/NAD+ ratio.
Given this central role, compounds that can deliver pyruvate to cells are of significant interest. Some studies have shown that pyruvate esters, such as ethyl pyruvate, may have pharmacological effects that are distinct from pyruvate itself, including anti-inflammatory properties.[10] This suggests that the ester linkage in this compound could modulate the delivery or activity of pyruvate.
Caption: Pyruvate's position as a key intermediate in major metabolic pathways.
The Role of the cis-3-Hexenol Moiety
Cis-3-hexenol, also known as leaf alcohol, is a "green leaf volatile" released by plants upon damage.[11] It has several known biological activities:
-
Semiochemical : It acts as an attractant for many predatory insects, playing a role in plant defense.[11]
-
Anxiolytic and Antidepressant Effects : Studies in rodents have shown that a mixture of cis-3-hexenol and trans-2-hexenal (B146799) (termed "green odor") can prevent the development of PTSD-like symptoms and facilitate fear extinction.[12] These effects appear to be linked to the serotonergic system.[12]
-
Antimicrobial Properties : Some sources suggest potential antimicrobial activity for cis-3-hexenol, making it useful in oral care products.[13]
The esterification of cis-3-hexenol to form this compound could potentially serve as a pro-drug, releasing cis-3-hexenol upon hydrolysis by esterases in the body. This could offer a novel way to deliver this bioactive alcohol.
Safety and Toxicology
Based on evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), (Z)-3-Hexenyl 2-oxopropionate poses "no safety concern at current levels of intake when used as a flavouring agent".[4] Additionally, it is generally not classified as a hazardous substance according to GHS criteria.[4] However, for any new therapeutic application, a full toxicological assessment would be required.
Table 2: Public Safety and Regulatory Information
| Regulatory Body/Database | Information | Source(s) |
| JECFA | No safety concern at current intake levels as a flavouring agent (2008 evaluation) | [4] |
| FDA | Listed as a flavoring agent or adjuvant | [4] |
| GHS Classification | Not classified as hazardous by most reporting companies | [4] |
| FEMA Number | 3934 | [2][4] |
Future Research Directions and Conclusion
This compound is a compound that currently resides at the intersection of food science and fragrance chemistry. However, its constituent parts possess intriguing biological activities that warrant further investigation in a pharmacological context.
Key areas for future research include:
-
Biological Screening : A systematic evaluation of this compound in various biological assays to screen for anti-inflammatory, neuroprotective, or other therapeutic effects. The known anxiolytic properties of cis-3-hexenol make the nervous system a particularly interesting target.
-
Pharmacokinetic Studies : Investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key question is the extent and rate of its hydrolysis into cis-3-hexenol and pyruvate in vivo.
-
Mechanism of Action : Should biological activity be identified, elucidating the underlying molecular mechanisms will be crucial. This would involve studying its effects on specific signaling pathways or metabolic processes.
-
Optimized Synthesis : Development and validation of efficient and scalable synthesis routes for producing high-purity this compound for research purposes.
References
- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 2. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Google Patents [patents.google.com]
- 4. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 10. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 12. cis-3-Hexenol and trans-2-hexenal mixture prevents development of PTSD-like phenotype in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jindaldrugs.com [jindaldrugs.com]
An In-depth Technical Guide to the Core Chemical Properties and Structure of cis-3-Hexenyl pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Hexenyl pyruvate (B1213749), also known by its IUPAC name (Z)-hex-3-enyl 2-oxopropanoate, is an organic compound with applications in the flavor and fragrance industry.[1][2] Its characteristic "green" and fruity aroma contributes to the scent profiles of various products.[3] While its sensory properties are well-documented, its broader biological significance and potential applications in drug development remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the chemical properties and structure of cis-3-Hexenyl pyruvate, including detailed (where available) and inferred experimental protocols and a discussion of its potential biological context based on its constituent parts.
Chemical Structure and Identification
The structure of this compound consists of a cis-3-hexenol esterified with pyruvic acid. The presence of the α-keto acid moiety and the unsaturated alcohol chain are key features determining its chemical reactivity and potential biological activity.
| Identifier | Value |
| IUPAC Name | [(Z)-hex-3-enyl] 2-oxopropanoate[2] |
| Synonyms | This compound, (Z)-3-Hexenyl pyruvate, Pyruvic acid cis-3-hexenyl ester[2] |
| CAS Number | 68133-76-6[4] |
| Molecular Formula | C₉H₁₄O₃[4] |
| Molecular Weight | 170.21 g/mol [2] |
| SMILES | CC/C=C\CCOC(=O)C(=O)C[2] |
| InChI | InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3/b5-4-[2] |
| InChIKey | LKNXTZXOBHAYSR-PLNGDYQASA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential interactions in biological systems.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Green, oily, melon rind, banana peel, cucumber skin, tea | [3] |
| Boiling Point | 75-77 °C @ 5.00 mm Hg | [2] |
| Density | 0.982-0.990 g/cm³ @ 25 °C | [1] |
| Refractive Index | 1.437-1.445 @ 20 °C | [1] |
| Flash Point | 93.33 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats | [2] |
Experimental Protocols
Proposed Synthesis: Esterification of cis-3-Hexen-1-ol (B126655) and Pyruvic Acid
The most direct route for the synthesis of this compound is the esterification of cis-3-hexen-1-ol with pyruvic acid. This reaction is typically catalyzed by a strong acid and often involves the removal of water to drive the equilibrium towards the product.
Materials:
-
cis-3-Hexen-1-ol
-
Pyruvic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Methods
GC-MS is a suitable technique for the analysis of volatile compounds like this compound. A specific protocol is not available, but the following parameters, adapted from methods for short-chain fatty acid esters, can serve as a starting point.[5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: A polar column such as a DB-WAX or FFAP is recommended for the analysis of esters (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions (starting point):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 250 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
NMR spectroscopy is essential for the structural elucidation of this compound. While specific spectral data for this compound is not publicly available, expected chemical shifts can be predicted based on its structure and data from similar compounds.[7][8][9][10][11]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR (predicted chemical shifts):
-
~0.9 ppm (triplet): Methyl protons of the ethyl group (-CH₂CH₃ ).
-
~2.0-2.2 ppm (multiplet): Methylene protons adjacent to the double bond (-CH₂ CH=CH-).
-
~2.4 ppm (singlet): Methyl protons of the pyruvate moiety (-C(=O)CH₃ ).
-
~4.2 ppm (triplet): Methylene protons adjacent to the ester oxygen (-CH₂ OC(=O)-).
-
~5.3-5.6 ppm (multiplet): Vinylic protons (-CH=CH -).
¹³C NMR (predicted chemical shifts):
-
~14 ppm: Methyl carbon of the ethyl group (-CH₂C H₃).
-
~20-30 ppm: Methylene carbons of the hexenyl chain.
-
~27 ppm: Methyl carbon of the pyruvate moiety (-C(=O)C H₃).
-
~65 ppm: Methylene carbon adjacent to the ester oxygen (-C H₂OC(=O)-).
-
~123-135 ppm: Vinylic carbons (-C H=C H-).
-
~161 ppm: Ester carbonyl carbon (-OC (=O)-).
-
~192 ppm: Ketone carbonyl carbon (-C (=O)CH₃).
Biological Activity and Signaling Pathways
There is a significant lack of direct research on the biological activity and signaling pathways specifically involving this compound. However, insights can be drawn from the known biological roles of its precursors, cis-3-hexen-1-ol and pyruvic acid, as well as the broader classes of compounds to which it belongs.
Context from Precursors
-
cis-3-Hexen-1-ol: This compound is a well-known "green leaf volatile" (GLV) that is released by plants in response to tissue damage.[3][12] GLVs can act as signaling molecules in plant defense, attracting predators of herbivores and inducing defense gene expression in neighboring plants.[13][14][15] Some GLVs have also been shown to have direct antimicrobial and insect-repellent properties.[13]
-
Pyruvic Acid: As the end product of glycolysis, pyruvate is a central hub in cellular metabolism.[16][17][18][19][20] It can be converted to acetyl-CoA to fuel the citric acid cycle, be a substrate for gluconeogenesis, or be converted into amino acids and fatty acids.[17] Beyond its metabolic roles, pyruvate and other α-keto acids are emerging as important signaling molecules that can influence cellular processes like inflammation and gene expression.[21][22][23][24][25]
Potential Biological Roles
Given the properties of its precursors, this compound could potentially exhibit a range of biological activities, although these are purely speculative without direct experimental evidence.
-
Signaling in Plants: As an ester of a GLV, it may play a role in plant-plant or plant-insect communication, potentially as a more stable or longer-lasting signal compared to the more volatile alcohol.
-
Metabolic Effects: Once hydrolyzed in a biological system, it would release cis-3-hexen-1-ol and pyruvic acid, which could then enter their respective metabolic and signaling pathways.
-
Toxicity: The α,β-unsaturated ketone moiety is not present in this compound, but related unsaturated carbonyl compounds are known to have toxic effects, often through Michael addition reactions with cellular nucleophiles.[26][27][28][29][30] The toxicology of this specific ester has not been extensively studied.
The metabolic context of the precursors of this compound is illustrated in the following diagram.
Conclusion and Future Directions
This compound is a well-characterized compound in terms of its chemical structure and physicochemical properties, primarily due to its use in the flavor and fragrance industry. However, there is a notable absence of research into its synthesis, detailed analytical protocols, and, most significantly, its biological activity. The known roles of its precursors suggest that it could be a molecule of interest for further investigation in areas such as plant signaling, cellular metabolism, and potentially as a pro-drug that releases bioactive molecules. Future research should focus on developing and publishing standardized protocols for its synthesis and analysis, as well as initiating studies to explore its metabolic fate and potential effects on cellular signaling pathways in various biological systems. Such research would be invaluable for unlocking the full potential of this and related compounds beyond their current applications.
References
- 1. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
- 2. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Ketones | OpenOChem Learn [learn.openochem.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato [frontiersin.org]
- 15. A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 17. Pyruvic Acid | Rupa Health [rupahealth.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]
- 20. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 21. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Keto acid - Wikipedia [en.wikipedia.org]
- 25. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Unveiling (Z)-hex-3-enyl Pyruvate: A Technical Guide to its Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-hex-3-enyl pyruvate (B1213749) is an organic compound that contributes to the characteristic aroma of certain plants. It is an ester formed from (Z)-hex-3-en-1-ol, a well-known green leaf volatile (GLV), and pyruvic acid, a key intermediate in cellular metabolism. While its presence as a flavor and fragrance component is established, its natural occurrence, biosynthesis, and biological significance are less documented. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of (Z)-hex-3-enyl pyruvate, its hypothetical biosynthesis, and the methodologies for its analysis.
Natural Occurrence
The primary documented natural source of (Z)-hex-3-enyl pyruvate is celery (Apium graveolens).
Quantitative Data
Currently, there is a lack of recent scientific literature that provides specific quantitative data on the concentration of (Z)-hex-3-enyl pyruvate in celery or any other natural source. An early report by Gold and Wilson in 1963 identified (Z)-hex-3-enyl pyruvate as a principal odor constituent in celery juice, suggesting it plays a significant role in the vegetable's aroma profile.[1] The Human Metabolome Database also lists its presence in celery stalks (Apium graveolens var. dulce) and wild celery (Apium graveolens), referencing a 2004 dictionary of food compounds. However, more recent studies focusing on the volatile composition of celery have not consistently reported this specific compound, indicating it may be a minor component or that its detection is highly dependent on the analytical methods employed.
| Natural Source | Plant Part | Reported Presence | Quantitative Data | Reference |
| Celery (Apium graveolens) | Leaves and Stalks | Yes | Not available in recent literature | [1] |
Biosynthesis
The precise biosynthetic pathway of (Z)-hex-3-enyl pyruvate in plants has not been experimentally elucidated. However, a plausible pathway can be hypothesized based on the known biosynthesis of its precursor molecules, (Z)-hex-3-en-1-ol and pyruvate, and the general mechanisms of ester formation in plants.
Precursor Biosynthesis
-
(Z)-hex-3-en-1-ol : This C6 alcohol is a classic green leaf volatile (GLV) produced via the lipoxygenase (LOX) pathway. The pathway starts with the polyunsaturated fatty acid, α-linolenic acid, which is oxygenated by lipoxygenase to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. Finally, alcohol dehydrogenase (ADH) reduces (Z)-3-hexenal to (Z)-hex-3-en-1-ol. This process is typically initiated in response to tissue damage.
-
Pyruvate : Pyruvate is a central metabolite in cellular respiration, primarily formed in the cytosol as the end product of glycolysis.[2] During glycolysis, a molecule of glucose is broken down into two molecules of pyruvate.[2]
Hypothetical Esterification
The final step in the formation of (Z)-hex-3-enyl pyruvate is the esterification of (Z)-hex-3-en-1-ol with a pyruvate derivative. In plants, the formation of volatile esters is commonly catalyzed by alcohol acyltransferases (AATs), which typically use acyl-CoA thioesters as the acyl donor. Therefore, the most likely pathway involves the following steps:
-
Activation of Pyruvate: Pyruvate is likely activated to pyruvoyl-CoA. This activation step is crucial for providing the necessary energy for the esterification reaction.
-
Ester Formation: An alcohol acyltransferase (AAT) would then catalyze the transfer of the pyruvoyl group from pyruvoyl-CoA to (Z)-hex-3-en-1-ol, forming (Z)-hex-3-enyl pyruvate and releasing Coenzyme A.
While AATs are known to have broad substrate specificity for both alcohols and acyl-CoAs, the specific AAT responsible for the synthesis of (Z)-hex-3-enyl pyruvate has not been identified.[3][4]
Hypothetical biosynthetic pathway of (Z)-hex-3-enyl pyruvate.
Signaling Pathways
There is currently no scientific literature available that suggests the involvement of (Z)-hex-3-enyl pyruvate in any plant signaling pathways or other biological activities. Its primary known role is as a flavor and aroma compound.
Experimental Protocols
The analysis of volatile compounds like (Z)-hex-3-enyl pyruvate from plant matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methods described for the analysis of volatiles in celery and other plants.[5][6][7][8]
Protocol: HS-SPME-GC-MS Analysis of (Z)-hex-3-enyl Pyruvate in Celery
1. Sample Preparation
-
Harvest fresh celery leaves and stalks.
-
Wash the plant material with distilled water and gently pat dry.
-
Homogenize a known weight (e.g., 2-5 g) of the plant material in a blender or with a mortar and pestle, optionally with the addition of a saturated NaCl solution to inhibit enzymatic activity.
-
Transfer the homogenized sample into a 20 mL headspace vial and seal it with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
-
Equilibration: Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injector port of the GC-MS system (e.g., at 250 °C) for thermal desorption of the analytes onto the GC column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program might be: start at 40 °C for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: e.g., 230 °C.
-
Transfer Line Temperature: e.g., 280 °C.
-
4. Data Analysis
-
Identification: Identify (Z)-hex-3-enyl pyruvate by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a pure standard of (Z)-hex-3-enyl pyruvate. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the sample before extraction to correct for variations in extraction and injection efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of cis-3-Hexenyl Pyruvate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of cis-3-hexenyl pyruvate (B1213749) in plants. While the compound has been identified in plant species such as celery (Apium graveolens)[1][2], its complete biosynthetic pathway has not been fully elucidated. This document synthesizes existing knowledge on related metabolic routes, proposes a putative pathway, and offers detailed experimental protocols for its investigation.
Proposed Biosynthetic Pathway
The biosynthesis of cis-3-hexenyl pyruvate is intrinsically linked to the well-characterized Green Leaf Volatile (GLV) pathway, which is activated in response to tissue damage. The pathway can be conceptualized in two main stages: the formation of the alcohol precursor, cis-3-hexen-1-ol (B126655), and its subsequent esterification with a pyruvate derivative.
Stage 1: Biosynthesis of the Alcohol Precursor, cis-3-Hexen-1-ol
The formation of cis-3-hexen-1-ol is a rapid process initiated by mechanical damage to plant tissues, leading to the release of linolenic acid from cell membranes. The key enzymatic steps are:
-
Oxygenation: Lipoxygenase (LOX) introduces molecular oxygen into linolenic acid to form 13-hydroperoxy-linolenic acid.
-
Cleavage: Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxy-linolenic acid into cis-3-hexenal (B147320) and 12-oxo-cis-9-dodecenoic acid.
-
Reduction: Alcohol dehydrogenase (ADH) reduces cis-3-hexenal to cis-3-hexen-1-ol, also known as leaf alcohol[3].
Stage 2: Hypothetical Esterification of cis-3-Hexen-1-ol
The final step in the biosynthesis of this compound is the esterification of cis-3-hexen-1-ol. The precise enzymatic mechanism and the nature of the pyruvate donor are currently unknown. Plant alcohol acyltransferases (AATs), which are responsible for the formation of other volatile esters, typically utilize acyl-Coenzyme A (acyl-CoA) thioesters as the acyl donor, rather than free carboxylic acids. Based on this, two primary hypotheses can be proposed:
-
Hypothesis A: Acyl-CoA Dependent Esterification: An AAT enzyme catalyzes the reaction between cis-3-hexen-1-ol and pyruvoyl-CoA. The existence and biosynthesis of pyruvoyl-CoA in plants have not been definitively established, representing a key knowledge gap.
-
Hypothesis B: Direct Esterification: A novel enzyme, potentially a member of the AAT superfamily with an unusually broad substrate acceptance, or a different class of ester-forming enzyme, catalyzes the direct condensation of cis-3-hexen-1-ol with pyruvic acid.
The overall proposed pathway is depicted in the following diagram:
Key Enzymes in the Proposed Pathway
| Enzyme | Abbreviation | Function |
| Lipoxygenase | LOX | Catalyzes the dioxygenation of polyunsaturated fatty acids. |
| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides into aldehydes and oxoacids. |
| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. |
| Alcohol Acyltransferase | AAT | Catalyzes the formation of esters from alcohols and acyl-CoAs. |
Quantitative Data
To date, this compound has been identified as a volatile component in celery[1][2]. However, there is a lack of published quantitative data regarding its concentration in any plant tissues.
| Compound | Plant Species | Tissue | Concentration | Reference |
| This compound | Apium graveolens (Celery) | Not specified | Detected, not quantified | [1][2] |
Experimental Protocols
Hypothetical Enzyme Assay for this compound Synthesis
This protocol is adapted from standard procedures for AAT assays and would need to be optimized for the specific plant tissue and enzyme.
Objective: To detect and quantify the in vitro formation of this compound from cis-3-hexen-1-ol and a pyruvate donor using a plant protein extract.
Materials:
-
Plant tissue (e.g., celery leaves)
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).
-
Substrates: cis-3-Hexen-1-ol, Pyruvic acid, Pyruvoyl-CoA (if available).
-
Stop Solution: 2 M HCl.
-
Extraction Solvent: Dichloromethane with an internal standard (e.g., methyl heptanoate).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Protein Extraction:
-
Homogenize fresh plant tissue in liquid nitrogen.
-
Resuspend the powder in ice-cold extraction buffer.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare the reaction mixture in a glass vial:
-
100 µL of protein extract
-
50 mM Tris-HCl (pH 8.0)
-
1 mM cis-3-Hexen-1-ol
-
1 mM Pyruvic acid or Pyruvoyl-CoA
-
Total volume: 500 µL
-
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Product Extraction and Analysis:
-
Add 500 µL of extraction solvent (with internal standard) to the reaction vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Analyze 1 µL of the organic phase by GC-MS.
-
Identify this compound by its mass spectrum and retention time compared to an authentic standard. Quantify using the internal standard.
-
Regulation and Signaling
The biosynthesis of this compound is likely regulated at the level of substrate availability and enzyme expression. The GLV pathway, which produces the precursor cis-3-hexen-1-ol, is rapidly induced by biotic and abiotic stresses, particularly wounding. This suggests that the production of this compound may also be a stress-induced response.
The expression of AAT genes is known to be developmentally regulated and can be induced by various stimuli, including wounding and pathogen attack. Therefore, it is plausible that the same signaling pathways that upregulate the GLV pathway also induce the expression of the specific AAT responsible for the final esterification step. Further research into the promoter regions of candidate AAT genes and their response to stress-related signaling molecules, such as jasmonic acid, is warranted.
References
An In-depth Technical Guide to cis-3-Hexenyl Pyruvate: From Discovery to Putative Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound identified as a flavor and fragrance component. While its presence has been noted in certain plant species, comprehensive scientific literature detailing its discovery, biosynthesis, and specific biological functions remains limited. This technical guide consolidates the available physicochemical data, proposes a plausible biosynthetic pathway based on known enzymatic reactions of its precursors, and outlines detailed experimental protocols for its identification and characterization. Furthermore, a potential role in plant signaling is hypothesized based on the established functions of related green leaf volatiles. This document aims to provide a foundational resource for researchers interested in the further investigation of this molecule.
Physicochemical and Organoleptic Properties
cis-3-Hexenyl pyruvate, also known as (Z)-3-Hexenyl 2-oxopropanoate, is an ester characterized by its green and fruity aroma. While a formal scientific discovery and characterization are not well-documented in publicly accessible literature, its identification has been noted in celery (Apium graveolens)[1]. Its primary applications are in the flavor and fragrance industries.
A summary of its known properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol [2] |
| CAS Number | 68133-76-6[2] |
| FEMA Number | 3934[2] |
| Appearance | Light orange to yellow to green clear liquid |
| Odor Profile | Green, oily, melon rind, banana peel, cucumber skin, tea[1] |
| Taste Profile | Oily green, cucumber, vegetative, fruity with nuances of apple, berry, cherry, and watermelon |
| Boiling Point | 234.1 °C at 760 mmHg |
| Flash Point | 93.4 °C |
| Density | 0.993 g/cm³ |
| Refractive Index | 1.4410 to 1.4430 |
Hypothetical Biosynthesis Pathway
The biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the well-documented biosynthesis of its precursor, cis-3-hexenol, a plausible enzymatic pathway can be proposed. The initial steps involve the conversion of linolenic acid into cis-3-hexenal (B147320) through the action of lipoxygenase and hydroperoxide lyase. This is a common pathway for the formation of green leaf volatiles (GLVs) in plants upon tissue damage[3][4]. The resulting cis-3-hexenal is then reduced to cis-3-hexenol by alcohol dehydrogenase.
The final step is the esterification of cis-3-hexenol with pyruvate. In biological systems, such esterifications are typically catalyzed by specific transferase enzymes, which utilize an activated form of the acid, such as a coenzyme A thioester, or proceed via direct condensation catalyzed by an esterase. Given the presence of pyruvate as a central metabolite, an uncharacterized transferase is hypothesized to catalyze this final reaction.
Potential Biological Role and Signaling
The specific biological role of this compound is unknown. However, its precursor, cis-3-hexenol, is a well-known green leaf volatile (GLV). GLVs are released by plants in response to mechanical damage or herbivory and play crucial roles in plant defense and communication. They can act as airborne signals to attract natural enemies of herbivores, deter further herbivory, and prime neighboring plants for defense.
It is plausible that this compound, as a derivative of cis-3-hexenol, may also be involved in these signaling cascades. The esterification of cis-3-hexenol to its pyruvate form could modify its volatility, stability, or receptor-binding affinity, thereby fine-tuning the plant's defensive response. Further research is required to investigate the release of this compound under biotic stress and its effects on insects and neighboring plants.
Experimental Protocols
Extraction and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard methods for the analysis of volatile esters in plant matrices[5][6].
Objective: To extract and identify this compound from a plant matrix (e.g., celery).
Materials:
-
Plant tissue (e.g., fresh celery stalks)
-
Liquid nitrogen
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal standard (e.g., methyl nonanoate)
-
Mortar and pestle or cryogenic grinder
-
Centrifuge and centrifuge tubes
-
Glass funnels and filter paper
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Freeze a known weight of fresh plant tissue (e.g., 10 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add a known volume of dichloromethane (e.g., 20 mL) and the internal standard. Vortex vigorously for 2 minutes and then sonicate for 15 minutes in a cold water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Solvent Collection: Carefully decant the dichloromethane supernatant into a clean flask. Repeat the extraction process on the plant pellet with another portion of dichloromethane.
-
Drying and Concentration: Combine the supernatants and dry over anhydrous sodium sulfate. Filter the extract to remove the drying agent. Concentrate the filtrate to a final volume of approximately 1 mL using a rotary evaporator at low temperature (<30°C).
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with a reference library (e.g., NIST). The expected mass spectrum would show characteristic fragments corresponding to the pyruvate and hexenyl moieties.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure confirmation, NMR spectroscopy of an isolated or synthesized sample is recommended.
Hypothetical ¹H NMR (in CDCl₃):
-
δ ~5.5-5.3 ppm (m, 2H): Olefinic protons of the cis-double bond.
-
δ ~4.2 ppm (t, 2H): Methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).
-
δ ~2.4 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
-
δ ~2.3 ppm (s, 3H): Methyl protons of the pyruvate group (-C(O)-CH₃).
-
δ ~2.1 ppm (quintet, 2H): Methylene protons adjacent to the terminal methyl group (-CH₂-CH₃).
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).
Hypothetical ¹³C NMR (in CDCl₃):
-
δ ~200 ppm: Keto carbonyl carbon of the pyruvate group.
-
δ ~162 ppm: Ester carbonyl carbon.
-
δ ~135 ppm and ~123 ppm: Olefinic carbons.
-
δ ~65 ppm: Methylene carbon attached to the ester oxygen.
-
δ ~28 ppm, ~27 ppm, ~20 ppm: Other aliphatic methylene and methyl carbons.
Conclusion
This compound represents an intriguing molecule at the intersection of plant biochemistry and flavor chemistry. While its commercial use is established, its biological origins and functions remain largely unexplored. The proposed biosynthetic pathway and potential signaling roles provide a framework for future research. The detailed analytical protocols outlined in this guide offer a starting point for the quantitative analysis and further characterization of this compound in various biological systems. Elucidating the role of this compound and similar secondary metabolites will deepen our understanding of plant chemical ecology and may open new avenues for applications in agriculture and drug development.
References
- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 2. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]
- 4. FR2652587A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Analysis of cis-3-Hexenyl pyruvate in Celery: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl pyruvate (B1213749), also known as (Z)-hex-3-enyl pyruvate, is a volatile organic compound that has been identified as a constituent of celery (Apium graveolens).[1][2] This technical guide synthesizes the currently available scientific information regarding the role of cis-3-Hexenyl pyruvate in celery, with a focus on its contribution to the plant's characteristic aroma and flavor profile. While in-depth research on its specific biological functions within the plant is limited, this document provides a comprehensive overview of its known properties and the general biosynthetic pathways of related compounds.
Presence and Organoleptic Properties in Celery
This compound has been detected in both celery stalks (Apium graveolens var. dulce) and wild celery (Apium graveolens).[1][2] Its presence is primarily associated with the sensory characteristics of the plant. The compound is described as having a waxy, slightly green, and fruity aroma with notes of watermelon and honeydew, which becomes more floral and sweet upon drying.[3] Its taste profile at low concentrations is characterized as light green, fatty, waxy, and grassy.[3] These attributes suggest that this compound is a key contributor to the complex and distinctive flavor of celery.[4][5]
Biosynthesis of Related Green Leaf Volatiles
Direct experimental protocols and detailed signaling pathways for the biosynthesis of this compound in celery have not been elucidated in published research. However, it is structurally related to other C6 "green leaf volatiles" (GLVs), which are produced via the lipoxygenase (LOX) pathway. This pathway is typically activated in response to tissue damage, such as from herbivores or mechanical stress.
The general pathway begins with the release of linolenic acid from cell membranes. This fatty acid is then oxygenated by lipoxygenase (LOX) to form a hydroperoxide, which is subsequently cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal.[6] This aldehyde can then be reduced to (Z)-3-hexenol by an alcohol dehydrogenase (ADH).[6] It is from these precursors that a variety of other GLV esters are synthesized, catalyzed by acyltransferases.[7] It is plausible that this compound is formed through a similar enzymatic reaction involving a pyruvate donor, though the specific enzymes and intermediates in celery are yet to be identified.
Due to the lack of specific experimental data, a detailed, validated signaling pathway for this compound biosynthesis in celery cannot be constructed. However, a generalized workflow for the production of related GLVs is presented below.
Caption: Generalized biosynthesis pathway of Green Leaf Volatiles (GLVs) leading to the hypothetical formation of this compound.
Potential Biological Roles and Future Research
Beyond its contribution to flavor, the broader biological role of this compound in celery remains uninvestigated. Other GLVs are known to be involved in plant defense signaling, attracting natural enemies of herbivores, and mediating plant-plant communication.[6] Future research could explore whether this compound shares these functions in celery.
Experimental Protocols
Detailed experimental protocols for the study of this compound in celery are not available in the literature. However, researchers interested in this area could adapt standard methods used for the analysis of volatile compounds in plants. A general workflow for such an investigation is proposed below.
Caption: A proposed experimental workflow for the investigation of this compound in celery.
This compound is a recognized contributor to the characteristic aroma and flavor of celery. While its presence has been confirmed, a significant knowledge gap exists regarding its specific biological roles, biosynthetic pathways, and quantitative distribution within the plant. The information and proposed frameworks presented in this guide are intended to serve as a foundation for future research into this and other volatile compounds in celery, potentially opening new avenues for crop improvement and the development of novel flavor and fragrance applications.
References
- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038276) [hmdb.ca]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 5. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: cis-3-Hexenyl Pyruvate (CAS Number: 68133-76-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Hexenyl pyruvate (B1213749), with CAS number 68133-76-6, is an organic compound classified as an alpha-keto acid ester.[1] It is primarily recognized for its role as a flavoring and fragrance agent, imparting a characteristic green, spicy, and somewhat caramellic aroma.[2][3] Naturally occurring in celery, this compound is of interest to the food and fragrance industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis protocol, analytical methodologies, and a summary of its known safety and toxicological profile. Notably, there is a significant lack of publicly available data regarding its specific biological activity, mechanism of action, and potential applications in drug development. This document aims to consolidate the existing knowledge and provide a framework for future research.
Chemical and Physical Properties
cis-3-Hexenyl pyruvate is a colorless to pale yellow liquid.[4] Its primary utility stems from its distinct organoleptic properties.[5] A summary of its key chemical and physical data is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68133-76-6 | [2][6][7] |
| Molecular Formula | C₉H₁₄O₃ | [6][7] |
| Molecular Weight | 170.21 g/mol | [6][8] |
| IUPAC Name | (3Z)-hex-3-en-1-yl 2-oxopropanoate | [1] |
| Synonyms | Pyruvic Acid cis-3-Hexenyl Ester, (Z)-3-Hexenyl pyruvate | [6][7] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Odor | Green, spicy, caramellic, oily, with fruity and vegetative nuances | [2][6] |
| Boiling Point | 75.0 - 77.0 °C @ 5.00 mm Hg | [1] |
| Specific Gravity | 0.982 - 0.990 @ 25.0 °C | [6] |
| Refractive Index | 1.437 - 1.445 @ 20.0 °C | [6] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats |
Synthesis
Proposed Experimental Protocol for Synthesis
Reaction: Fischer-Speier Esterification
Reactants:
-
Pyruvic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution. Caution: CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to yield the final product.[12][13]
Analytical Methods
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for separating and identifying volatile compounds like esters.[14][15] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole).
Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split/splitless, with a typical split ratio of 100:1.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 250 °C.
-
Data Analysis:
-
Identification can be achieved by comparing the obtained mass spectrum with reference libraries such as NIST or Wiley.[16]
Spectroscopic Data
While full, interpreted spectra for this compound are not widely published, expected characteristic signals can be inferred from its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to ethyl group protons, vinylic protons of the cis-double bond, allylic and methylene (B1212753) protons, and the methyl group adjacent to the ketone. |
| ¹³C NMR | Resonances for the ester carbonyl, keto carbonyl, vinylic carbons, and aliphatic carbons. |
| FTIR (cm⁻¹) | Strong C=O stretching vibrations for the ester and ketone groups (typically around 1720-1750 cm⁻¹), C-O stretching (around 1000-1300 cm⁻¹), and C=C stretching.[7][17] |
Biological Activity and Drug Development Potential
Currently, there is a significant lack of published research on the specific biological activities of this compound beyond its role as a flavor and fragrance compound. Searches in biomedical and pharmacological databases did not yield studies on its mechanism of action, involvement in signaling pathways, or potential therapeutic applications.
While the pyruvate moiety is a key endogenous metabolite with known anti-inflammatory and antioxidant properties, these characteristics cannot be directly extrapolated to its esterified form without experimental validation.[18][19] Some pyruvate esters, such as ethyl pyruvate, have been investigated for pharmacological effects distinct from pyruvate itself, but similar research on this compound has not been reported.[8]
Given the absence of data, this compound is not currently considered a candidate for drug development. Its primary relevance to the pharmaceutical industry may be as an excipient in topical or oral formulations where a specific flavor or fragrance is desired, subject to regulatory approval.
Safety and Toxicology
This compound is regulated as a flavoring substance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".
General toxicological information for esters used as flavoring agents suggests they are typically of low to moderate toxicity.[2] The primary safety considerations for handling the pure substance in a laboratory setting would be related to the reactivity of the pyruvic acid precursor, which is corrosive.[1][20] Standard personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area are recommended.
Conclusion
This compound (CAS 68133-76-6) is a well-characterized flavor and fragrance compound with established physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not explicitly published, they can be reliably inferred from standard organic chemistry principles. The most significant gap in the current knowledge base is the near-complete absence of data regarding its biological activity and potential for therapeutic applications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research could focus on screening for biological activity, investigating its metabolic fate, and exploring whether the known properties of the pyruvate anion are conferred by this ester form. Until such studies are conducted, its application will likely remain confined to the flavor and fragrance industries.
References
- 1. carlroth.com [carlroth.com]
- 2. Toxicological assessment of flavouring esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Conformational isomerism of α-ketoesters. A FTIR and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. scienceready.com.au [scienceready.com.au]
- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. rroij.com [rroij.com]
- 16. agilent.com [agilent.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current knowledge about pyruvate supplementation: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical and Spectral Properties of cis-3-Hexenyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound with applications in the flavor and fragrance industry. A thorough understanding of its physicochemical and spectral properties is crucial for its application, identification, and synthesis. This technical guide provides a comprehensive overview of the known physical and spectral data for cis-3-Hexenyl pyruvate. It includes tabulated summaries of its physical properties and an outline of experimental protocols for its analysis. Additionally, this guide presents a proposed synthetic pathway and a general analytical workflow, visualized using Graphviz diagrams, to aid researchers in their studies of this molecule.
Physical Properties
This compound is a colorless to light yellow liquid.[1] It is characterized by a green, spicy, and oily aroma.[1][2] Key physical properties are summarized in Table 1 for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| CAS Number | 68133-76-6 | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 75.00 to 77.00 °C @ 5.00 mm Hg; 98 °C @ 12 mmHg | [3] |
| Density | 0.982 - 0.990 g/cm³ @ 25 °C | [3] |
| Refractive Index | 1.437 - 1.445 @ 20 °C | [5] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats. | [3] |
| Flash Point | 93.4 °C (200 °F) | [1] |
| Purity (typical) | >95.0% (GC) | [4] |
Spectral Properties
The spectral characteristics of a molecule are fundamental to its identification and structural elucidation. The following sections detail the available spectral data for this compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of volatile compounds like this compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
Table 2: Key Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 43 | 99.99 | [CH₃CO]⁺ |
| 67 | 32.80 | [C₅H₇]⁺ |
| 39 | 19.90 | [C₃H₃]⁺ |
| 81 | 11.20 | [C₆H₉]⁺ |
| 29 | 9.10 | [C₂H₅]⁺ |
Source: PubChem CID 5363291[3]
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1750 | Stretching vibration |
| C=O (Ketone) | ~1725 | Stretching vibration |
| C=C (cis-Alkene) | ~1650 | Stretching vibration |
| C-O (Ester) | ~1200-1100 | Stretching vibration |
| =C-H (cis-Alkene) | ~3010 | Stretching vibration |
| =C-H (cis-Alkene) | ~700 | Out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, predicted chemical shifts can be estimated based on the known values for its constituent parts: cis-3-hexen-1-ol (B126655) and pyruvic acid.[6][7][8] Researchers seeking to confirm the structure of synthesized this compound would need to acquire and interpret their own NMR spectra.
Experimental Protocols
Proposed Synthesis
A plausible method for the synthesis of this compound is through the esterification of cis-3-hexen-1-ol with pyruvic acid or a derivative thereof. A similar transesterification procedure has been documented for the synthesis of cis-3-hexenyl salicylate.[9]
Caption: Proposed synthesis of this compound via esterification.
Methodology:
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for the analysis of volatile flavor and fragrance compounds.[10][11][12][13]
Caption: General workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum to a reference library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized molecule.
Caption: A standard workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[14][15][16][17]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[14][16]
-
Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Analysis: Integrate the ¹H NMR signals and assign all proton and carbon signals to the molecular structure.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding specific biological activities or signaling pathways directly involving this compound. Its primary role is recognized in the context of flavor and fragrance.[2] Further research is required to explore any potential physiological effects.
Conclusion
This technical guide consolidates the available physical and spectral data for this compound. While a comprehensive set of experimental spectra, particularly NMR data, is not yet publicly available, the information and generalized protocols provided herein offer a solid foundation for researchers and professionals in the fields of flavor chemistry, natural products, and drug development. The proposed synthetic and analytical workflows are intended to guide future experimental work on this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 68133-76-6 | TCI AMERICA [tcichemicals.com]
- 5. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
- 6. hmdb.ca [hmdb.ca]
- 7. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]
- 8. ymdb.ca [ymdb.ca]
- 9. CIS-3-HEXENYL SALICYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. mun.ca [mun.ca]
- 15. sites.bu.edu [sites.bu.edu]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. cif.iastate.edu [cif.iastate.edu]
Potential Metabolic Pathway of cis-3-Hexenyl Pyruvate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
cis-3-Hexenyl pyruvate (B1213749) is an alpha-keto acid ester found in certain plants, though its metabolic fate has not been extensively studied. This technical guide outlines a potential metabolic pathway for cis-3-hexenyl pyruvate, constructed from established biochemical principles and data from analogous compounds. The proposed pathway initiates with the hydrolysis of the ester bond, yielding cis-3-hexenol and pyruvate. These intermediates are then shunted into well-characterized metabolic routes: the catabolism of green leaf volatiles and central carbon metabolism, respectively. This document provides a detailed overview of the putative enzymatic steps, kinetic data from related substrates, comprehensive experimental protocols for pathway elucidation, and visual diagrams of the proposed metabolic cascade and experimental workflows.
Introduction
This compound is a naturally occurring organic compound identified in plants such as celery.[1][2] Structurally, it is an ester formed from cis-3-hexenol, a C6 "green leaf volatile" (GLV), and pyruvate, a pivotal intermediate in cellular metabolism. While the metabolic pathways of GLVs and pyruvate are well-documented, the specific catabolism of this compound remains uncharacterized in scientific literature.[1][2]
Understanding the metabolism of such compounds is crucial for several fields. In drug development, ester moieties are frequently incorporated into prodrugs to enhance bioavailability, with their in vivo hydrolysis being catalyzed by endogenous esterases. For food scientists and toxicologists, the metabolic fate of natural food components is essential for assessing their physiological effects and nutritional value.
This guide proposes a plausible metabolic pathway for this compound based on the known substrate specificities of relevant enzyme families. The central hypothesis is a two-stage process:
-
Initial Hydrolysis: The ester linkage is cleaved by a carboxylesterase to release cis-3-hexenol and pyruvate.
-
Downstream Metabolism: The resulting alcohol and ketoacid are metabolized through their respective, well-established pathways.
This document serves as a comprehensive resource for researchers aiming to investigate this potential pathway, providing the necessary theoretical framework, quantitative data from analogous reactions, and detailed experimental methodologies.
Proposed Metabolic Pathway
The metabolic breakdown of this compound is hypothesized to proceed through the sequential action of several key enzyme classes, as depicted in the pathway diagram below.
Step 1: Ester Hydrolysis
The initial and most probable metabolic step is the hydrolysis of the ester bond in this compound. This reaction would be catalyzed by a carboxylesterase (CES; EC 3.1.1.1), a class of enzymes known for their broad substrate specificity towards esters.[3]
Reaction: this compound + H₂O → cis-3-Hexenol + Pyruvate
Human carboxylesterases are broadly classified into CES1 and CES2. Based on substrate preferences, CES2 is the more likely candidate for this reaction, as it preferentially hydrolyzes esters with a large alcohol group and a small acyl group.[1][2][4] In this case, cis-3-hexenol represents the larger alcohol moiety, while pyruvate is the smaller acyl group.
Step 2a: Metabolism of cis-3-Hexenol
The released cis-3-hexenol is a C6 unsaturated alcohol, a common plant volatile. Its metabolism is expected to follow the pathway for short- to medium-chain alcohols.
-
Oxidation to Aldehyde: cis-3-Hexenol is oxidized to cis-3-hexenal by an alcohol dehydrogenase (ADH; EC 1.1.1.1). This reaction is NAD⁺-dependent. Reaction: cis-3-Hexenol + NAD⁺ ⇌ cis-3-Hexenal + NADH + H⁺
-
Oxidation to Carboxylic Acid: The resulting aldehyde, cis-3-hexenal, is further oxidized to cis-3-hexenoic acid by an aldehyde dehydrogenase (ALDH; EC 1.2.1.3), also utilizing NAD⁺ as a cofactor. Reaction: cis-3-Hexenal + NAD⁺ + H₂O → cis-3-Hexenoic Acid + NADH + H⁺
Step 2b: Metabolism of Pyruvate
Pyruvate, the other product of the initial hydrolysis, is a central metabolite that links glycolysis to the citric acid cycle. It is actively transported into the mitochondrial matrix.
-
Oxidative Decarboxylation: Inside the mitochondria, pyruvate undergoes oxidative decarboxylation to form acetyl-CoA. This irreversible reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex. Reaction: Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + CO₂
-
Entry into the Citric Acid Cycle: The acetyl-CoA produced then condenses with oxaloacetate to form citrate, the first step of the citric acid cycle, leading to the generation of ATP and reducing equivalents.
Quantitative Data on Analogous Enzyme Reactions
While kinetic data for the specific enzymatic reactions in the proposed pathway are not available, the following tables summarize the kinetic parameters for these enzyme classes with structurally similar substrates. This information provides a valuable baseline for estimating the potential efficiency of cis-3-henexyl pyruvate metabolism.
Table 1: Kinetic Parameters of Carboxylesterases with various p-Nitrophenyl (pNP) Esters
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| P. calidifontis (recombinant) | pNP Propionate (C3) | 348 ± 80 | - | 1,480 ± 110 | 4.3 | [5] |
| P. calidifontis (recombinant) | pNP Butyrate (C4) | 164 ± 30 | - | 2,750 ± 140 | 16.8 | [5] |
| P. calidifontis (recombinant) | pNP Valerate (C5) | 114 ± 20 | - | 3,310 ± 150 | 29.0 | [5] |
| P. calidifontis (recombinant) | pNP Caproate (C6) | 90 ± 10 | - | 4,050 ± 190 | 45.0 | [5] |
| Compost Metagenome (Est56) | pNP Butyrate (C4) | 128.0 | 102.0 | - | - | [6] |
| Human Intestinal (hiCE/CES2) | pNP Butyrate (C4) | 239.0 ± 29.0 | 12.0 ± 0.6 | - | - | [7] |
| Human Liver (hCE1/CES1) | pNP Valerate (C5) | 73.0 ± 14.0 | 2.1 ± 0.1 | - | - | [7] |
Table 2: Kinetic Parameters of Alcohol Dehydrogenases (ADH) with C6 Alcohols
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg protein) | Reference |
| Yeast | Hexanol | - | - | [8] |
| Crocus sativus | Butanol | - | 3.8 ± 0.3 | [9] |
| Populus tremuloides (SAD) | Sinapaldehyde | 0.018 ± 0.002 | - | [10] |
Note: Kinetic studies with yeast ADH and hexanol showed non-linear Lineweaver-Burk plots, indicating complex kinetics.[8]
Table 3: Kinetic Parameters of Aldehyde Dehydrogenases (ALDH) with C6 Aldehydes
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference |
| Human ALDH9A1 | Hexanal | - | - | [11] |
| P. syringae (AldC) | Hexanal | 25,000 ± 3,000 | - | [5] |
| P. syringae (AldC) | Heptanal | 2,500 ± 400 | - | [5] |
| P. syringae (AldC) | Octanal | 1,200 ± 100 | - | [5] |
| ALDH1A3 | Hexanal | 16.1 ± 4 | 0.37 ± 0.01 | [7] |
| Thermus thermophilus | Hexanal | 20 ± 2 | 1.08 ± 0.03 | [12] |
Experimental Protocols
To validate the proposed metabolic pathway and characterize the enzymes involved, a series of in vitro and cell-based assays are required. The following section provides detailed methodologies for key experiments.
Protocol 1: Carboxylesterase Activity Assay (Spectrophotometric)
This protocol measures the hydrolysis of this compound by monitoring the release of pyruvate, which can be subsequently quantified in a coupled enzymatic assay. An alternative is to use a chromogenic thioester analog and Ellman's reagent (DTNB).[13][14]
Materials:
-
Enzyme source (e.g., purified recombinant carboxylesterase, liver microsomes, or plant tissue extract)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Pyruvate assay kit (e.g., colorimetric or fluorometric kits from Cayman Chemical, Sigma-Aldrich, or RayBiotech)[12][15][16]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing potassium phosphate buffer and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source to each well. Include a no-enzyme control for background subtraction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction, for example, by adding a denaturing agent like trichloroacetic acid or by heat inactivation, as specified by the pyruvate assay kit protocol.
-
Pyruvate Quantification: Measure the concentration of pyruvate in each well using a commercial pyruvate assay kit.[12][15][16][17] These kits typically involve a coupled enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the pyruvate concentration.
-
Data Analysis: Construct a standard curve using known concentrations of pyruvate. Calculate the amount of pyruvate produced in each reaction well and determine the specific activity of the carboxylesterase (e.g., in µmol of pyruvate/min/mg of protein). Kinetic parameters (K_m_ and V_max_) can be determined by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.
Protocol 2: ADH and ALDH Activity Assays (NADH-linked Spectrophotometric)
This protocol measures the activity of alcohol dehydrogenase and aldehyde dehydrogenase by monitoring the production of NADH, which absorbs light at 340 nm.[18][19][20]
Materials:
-
Enzyme source (e.g., purified recombinant ADH/ALDH, cell lysate)
-
Substrates: cis-3-hexenol (for ADH), cis-3-hexenal (for ALDH)
-
NAD⁺ (cofactor)
-
Tris-HCl or glycine (B1666218) buffer (pH 8.5-9.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: In a UV-transparent plate or cuvette, prepare a reaction mixture containing buffer, NAD⁺, and the respective substrate (cis-3-hexenol or cis-3-hexenal).
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiation: Start the reaction by adding the enzyme source.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record readings every 15-30 seconds for 3-5 minutes.
-
Data Analysis: Calculate the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot. Convert this rate to enzyme activity (µmol of NADH/min/mg of protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[19] Determine K_m_ and V_max_ by measuring the activity at various substrate concentrations.
Protocol 3: Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This protocol describes a coupled enzyme assay to measure the activity of the PDC from isolated mitochondria or cell extracts.[15][21]
Materials:
-
Isolated mitochondria or cell extract
-
Assay buffer (e.g., 0.25 M Tris-HCl, pH 8.0)
-
Substrates and cofactors: Sodium pyruvate, Coenzyme A (CoA), NAD⁺, Thiamine pyrophosphate (TPP), MgCl₂, Dithiothreitol (DTT)
-
Coupling enzymes and reagents: Citrate synthase, Oxaloacetate (OAA), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Principle: The PDC produces acetyl-CoA from pyruvate. In this coupled assay, citrate synthase condenses the produced acetyl-CoA with oxaloacetate to form citrate and free CoA-SH. The free thiol group of CoA-SH then reacts with DTNB to produce a yellow-colored compound that absorbs at 412 nm.
-
Reagent Mixture: Prepare a reagent mixture containing buffer, pyruvate, NAD⁺, TPP, MgCl₂, and DTT.
-
Pre-incubation: Add the enzyme source (e.g., mitochondrial lysate) to the reagent mixture and incubate at 37°C for 15 minutes to allow for the formation of acetyl-CoA.
-
Colorimetric Reaction: Transfer the mixture to a cuvette. Add OAA and DTNB to initiate the color-forming reaction.
-
Kinetic Measurement: Immediately after adding citrate synthase to start the coupled reaction, monitor the increase in absorbance at 412 nm for several minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA₄₁₂/min) and use the molar extinction coefficient of the DTNB product to determine the rate of CoA-SH production, which is equivalent to the PDC activity.
Protocol 4: Metabolite Analysis by GC-MS and LC-MS
4.4.1. GC-MS for Volatile Compounds (cis-3-Hexenol, cis-3-Hexenal)
Sample Preparation:
-
Extraction: For liquid samples (e.g., from in vitro assays), perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane. For solid samples (e.g., plant tissue), headspace solid-phase microextraction (SPME) is a suitable technique.[22][23]
-
Derivatization (Optional): For aldehydes, on-fiber derivatization with PFBHA can improve sensitivity and chromatographic performance.[22]
-
Injection: Inject the extract or desorbed SPME fiber into the GC-MS system.
GC-MS Parameters (Example):
-
Column: A polar column, such as one with a wax or FFAP stationary phase, is recommended for separating C6 volatiles.
-
Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 240°C) to elute the compounds.
-
MS Detection: Use scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity.
4.4.2. LC-MS for Non-Volatile Organic Acids (Pyruvate, cis-3-Hexenoic Acid)
Sample Preparation:
-
Deproteinization: For biological samples (e.g., plasma, cell lysates), remove proteins by precipitation with a cold organic solvent (e.g., acetonitrile) or by ultrafiltration.
-
Extraction: A liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the analytes and remove interfering substances.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.
LC-MS Parameters (Example):
-
Column: A reversed-phase C18 column or a mixed-mode column designed for organic acid analysis.
-
Mobile Phase: An acidic mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) are typically used.
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the deprotonated molecular ions ([M-H]⁻) for quantification.
Conclusion
The metabolic pathway of this compound, while not directly elucidated, can be plausibly inferred from the well-established metabolism of its constituent parts. The proposed pathway, initiating with carboxylesterase-mediated hydrolysis followed by the independent catabolism of cis-3-hexenol and pyruvate, provides a robust framework for future research. The experimental protocols and analogous kinetic data presented in this guide offer the necessary tools for researchers to validate this hypothesis, characterize the involved enzymes, and quantify the metabolic flux through this pathway. Such investigations will not only fill a gap in our understanding of plant biochemistry but also provide valuable insights for the fields of pharmacology and food science.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 4. Effects of alcohol on human carboxylesterase drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural and kinetic basis for substrate selectivity in Populus tremuloides sinapyl alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. benchchem.com [benchchem.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. protocols.io [protocols.io]
- 21. Sample preparation GC-MS [scioninstruments.com]
- 22. researchgate.net [researchgate.net]
- 23. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
The Pivotal Role of Alpha-Keto Acids in the Biosynthesis of Plant Volatiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-keto acids, the carbon skeletons of their corresponding amino acids, are central intermediates in a multitude of metabolic pathways in plants. Beyond their fundamental roles in primary metabolism, these molecules are crucial precursors to a diverse array of plant volatiles, which are key mediators of plant-environment interactions and significant contributors to the flavor and fragrance of agricultural products. This technical guide provides an in-depth exploration of the function of alpha-keto acids in the biosynthesis of plant volatiles. It delineates the primary metabolic pathways, presents quantitative data on enzyme kinetics and volatile production, details experimental protocols for the analysis of these compounds, and provides visual representations of the key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Plants produce a vast arsenal (B13267) of volatile organic compounds (VOCs) that play critical roles in attracting pollinators, deterring herbivores, and communicating with other plants.[1] A significant portion of these volatiles are derived from the catabolism of amino acids.[2] The initial and often rate-limiting step in this process is the conversion of an amino acid to its corresponding alpha-keto acid through transamination.[3] These alpha-keto acids then serve as the direct precursors for the synthesis of a variety of volatile compounds, including aldehydes, alcohols, and esters, which contribute significantly to the characteristic aroma of many fruits and flowers.[4]
This guide focuses on the two major classes of amino acid-derived volatiles and their alpha-keto acid precursors: those originating from branched-chain amino acids (BCAAs; leucine, isoleucine, and valine) and those from aromatic amino acids, particularly phenylalanine. Understanding the enzymatic machinery and regulatory networks that govern the flux of alpha-keto acids into volatile biosynthesis pathways is paramount for the metabolic engineering of crops with enhanced flavors, fragrances, and pest resistance.
Biosynthetic Pathways of Volatiles from Alpha-Keto Acids
The conversion of amino acids to volatile compounds via their alpha-keto acid intermediates is a multi-step process primarily involving transamination, decarboxylation, and subsequent reduction or oxidation reactions.
Volatiles Derived from Branched-Chain Amino Acids (BCAAs)
The BCAAs—leucine, isoleucine, and valine—are precursors to a range of "fruity" and "green" smelling volatiles. The initial step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs), which converts the BCAA into its corresponding branched-chain α-keto acid (BCKA).[3][5]
-
Leucine is converted to α-ketoisocaproate (KIC) .
-
Isoleucine is converted to α-keto-β-methylvalerate (KMV) .
-
Valine is converted to α-ketoisovalerate (KIV) .
Following their formation, these BCKAs are decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex or other decarboxylases to form volatile aldehydes.[6] These aldehydes can then be reduced to alcohols by alcohol dehydrogenases (ADHs) or oxidized to carboxylic acids. The alcohols can be further esterified by alcohol acyltransferases (AATs) to produce volatile esters.
Caption: Biosynthesis of volatiles from branched-chain amino acids.
Volatiles Derived from Phenylalanine
Phenylalanine is the precursor to a wide range of benzenoid and phenylpropanoid volatiles, which often possess floral and sweet aromas. The primary alpha-keto acid intermediate in this pathway is phenylpyruvic acid . The conversion of phenylalanine to phenylpyruvic acid is catalyzed by an aromatic amino acid aminotransferase. Phenylpyruvic acid can then be decarboxylated by a phenylpyruvate decarboxylase (PPDC) to produce phenylacetaldehyde, a key floral volatile.[7] Phenylacetaldehyde can be further reduced to 2-phenylethanol, another important scent compound.
Caption: Biosynthesis of volatiles from phenylalanine.
Data Presentation: Quantitative Insights into Alpha-Keto Acid Metabolism
The efficiency of volatile production from alpha-keto acids is dependent on the kinetic properties of the enzymes involved. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Plant Branched-Chain Amino Acid Aminotransferases (BCATs)
| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (µmol/min·mg) | Reference |
| AtBCAT1 | Arabidopsis thaliana | 4-Methyl-2-oxopentanoate (4MOP) | 0.14 ± 0.04 | 27.42 ± 2.09 | [3] |
| AtBCAT1 | Arabidopsis thaliana | 3-Methyl-2-oxopentanoate (3MOP) | 0.14 ± 0.3 | 13.33 ± 0.68 | [3] |
| SlBCAT1 | Solanum lycopersicum | Leucine | 0.8 ± 0.1 | - | [5] |
| SlBCAT1 | Solanum lycopersicum | α-Ketoisocaproate | 0.04 ± 0.01 | - | [5] |
| SlBCAT3 | Solanum lycopersicum | Leucine | 0.4 ± 0.1 | - | [5] |
| SlBCAT3 | Solanum lycopersicum | α-Ketoisocaproate | 0.3 ± 0.1 | - | [5] |
Note: Vmax values were not reported in all studies.
Table 2: Kinetic Parameters of Phenylpyruvate Decarboxylases (PPDCs)
| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| KDC4427 | Enterobacter sp. CGMCC 5087 | Phenylpyruvic acid | 0.60 ± 0.02 | 186.94 ± 0.39 | 311.57 | [8] |
| Aro10p | Saccharomyces cerevisiae | Phenylpyruvate | 1.3 ± 0.2 | - | - | [7] |
Note: Data from microbial sources are included due to the limited availability of characterized plant PPDCs.
Table 3: Impact of Altered Amino Acid Metabolism on Volatile Production in Transgenic Plants
| Plant | Genetic Modification | Key Volatile(s) Affected | Change in Emission | Reference |
| Petunia hybrida | Overexpression of ODORANT1 (a transcription factor) | Methylbenzoate, Phenylacetaldehyde | Increased | [9] |
| Solanum lycopersicum | Antisense reduction of SlBCAT1 | Branched-chain volatiles | Increased BCAA levels, implying altered volatile potential | [5] |
| Arabidopsis thaliana | Overexpression of bacterial BCKDC | Branched-chain acyl-CoAs | Accumulation of precursors | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of alpha-keto acid-derived plant volatiles.
Headspace Volatile Collection
The collection of emitted volatiles is the first step in their analysis. Both static and dynamic headspace collection methods are commonly used.
4.1.1. Static Headspace Solid-Phase Microextraction (SPME)
This method is suitable for rapid screening and analysis of volatiles from small samples.
-
Materials:
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
Glass vials with PTFE-lined septa
-
Heating block or water bath
-
-
Protocol:
-
Enclose the plant material (e.g., flower, leaf, fruit tissue) in a sealed glass vial.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace.
-
Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatiles for a specific time (e.g., 15-30 minutes).
-
Retract the fiber into the needle and immediately inject it into the gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.
-
4.1.2. Dynamic Headspace Collection (Push-Pull System)
This method is used for collecting volatiles from whole plants or larger plant parts over a longer period, providing a more accurate representation of the volatile profile.
-
Materials:
-
Glass collection chamber
-
Air pump
-
Flow meters
-
Adsorbent traps (e.g., filled with Porapak Q or Tenax TA)
-
Purified air source (e.g., passed through a charcoal filter)
-
-
Protocol:
-
Enclose the plant or plant part in the glass chamber.
-
Create a "push" flow of purified air into the chamber at a controlled rate (e.g., 100-500 mL/min).
-
Create a "pull" flow of air out of the chamber through an adsorbent trap at a slightly lower rate than the push flow to maintain positive pressure.
-
Collect volatiles on the adsorbent trap for a defined period (e.g., 1-24 hours).
-
Elute the trapped volatiles from the adsorbent with a suitable solvent (e.g., dichloromethane, hexane) or analyze directly by thermal desorption GC-MS.
-
Caption: Experimental workflow for plant volatile collection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatiles
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, HP-5ms)
-
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 1-2 minutes
-
Ramp: 5-10°C/min to 250-280°C
-
Final hold: 5-10 minutes
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantify compounds using an internal standard (e.g., stable isotope-labeled analogue) and generating a calibration curve.[1]
-
Quantification of Alpha-Keto Acids by HPLC
Alpha-keto acids can be quantified in plant extracts using High-Performance Liquid Chromatography (HPLC) after derivatization to introduce a fluorescent or UV-absorbing tag.
-
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatization reagent (e.g., o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB))
-
-
Protocol (using DMB derivatization): [11]
-
Homogenize plant tissue in a suitable buffer and deproteinize the extract (e.g., with perchloric acid).
-
Mix the supernatant with the DMB derivatization reagent.
-
Heat the mixture (e.g., 85°C for 45 minutes) to form the fluorescent derivative.
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatives using a gradient of an appropriate mobile phase (e.g., methanol/water).
-
Detect the fluorescent derivatives (e.g., excitation at 367 nm, emission at 446 nm).
-
Quantify the alpha-keto acids by comparing their peak areas to a calibration curve prepared with authentic standards.
-
In Vitro Enzyme Assays
4.4.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Assay
BCAT activity can be measured by monitoring the formation of the alpha-keto acid product.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Branched-chain amino acid (e.g., leucine)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Enzyme extract
-
-
Protocol:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Stop the reaction at different time points by adding acid (e.g., HCl).
-
Measure the formation of the branched-chain alpha-keto acid using HPLC as described in section 4.3.
-
4.4.2. Phenylpyruvate Decarboxylase (PPDC) Assay
PPDC activity can be monitored by measuring the decrease in the substrate (phenylpyruvate) concentration or the formation of the product (phenylacetaldehyde). A coupled spectrophotometric assay can also be used.
-
Reaction Mixture:
-
Buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
Phenylpyruvic acid
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Enzyme extract
-
-
Protocol (HPLC-based):
-
Incubate the reaction mixture at a controlled temperature (e.g., 35°C).
-
Take aliquots at different time points and stop the reaction.
-
Analyze the concentration of phenylpyruvic acid by HPLC with UV detection.
-
Conclusion
Alpha-keto acids are indispensable intermediates in the biosynthesis of a significant portion of the plant volatilome. The transamination of amino acids to their corresponding alpha-keto acids represents a critical metabolic branch point, directing carbon flux towards the production of ecologically and economically important volatile compounds. A thorough understanding of the enzymes that catalyze these conversions, their kinetic properties, and the regulation of these pathways is essential for the targeted manipulation of plant volatile profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of alpha-keto acids in plant volatile biosynthesis, paving the way for the development of crops with improved aroma, flavor, and resistance to environmental stresses.
References
- 1. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. Characterization of the branched-chain amino acid aminotransferase enzyme family in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A petunia chorismate mutase specialized for the production of floral volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered Amino Acid Metabolism in Glutamine Dumper1 Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Preliminary Technical Guide on Pyruvic Acid cis-3-Hexenyl Ester
Document ID: TGP-PACE-20251222 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
This document provides a technical overview of preliminary studies concerning pyruvic acid cis-3-hexenyl ester (also known as (Z)-3-hexenyl pyruvate). It consolidates available physicochemical data, outlines plausible experimental protocols based on established chemical syntheses for related compounds, and visualizes relevant biochemical pathways.
Compound Identification and Physicochemical Properties
Pyruvic acid cis-3-hexenyl ester is recognized as a flavor and fragrance agent and has been identified as a volatile component in celery (Apium graveolens)[1][2][3][4]. Its primary organoleptic characteristics are described as green, oily, fatty, with nuances of cucumber and fruity melon rind.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | [(Z)-hex-3-enyl] 2-oxopropanoate[5] |
| CAS Number | 68133-76-6[5][6] |
| Molecular Formula | C₉H₁₄O₃[5] |
| Molecular Weight | 170.21 g/mol [5] |
| Synonyms | (Z)-3-Hexenyl pyruvate (B1213749), Pyruvic Acid cis-3-Hexenyl Ester, 3-Hexenyl 2-oxopropanoate[5][6] |
| FEMA Number | 3934[5] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow/green clear liquid[6][7] |
| Assay Purity | ≥93%, >95.0% (GC)[6] |
| Boiling Point | 75-77 °C @ 5.00 mm Hg[7] |
| Specific Gravity | 0.982 to 0.990 @ 25 °C[7] |
| Refractive Index | 1.437 to 1.445 @ 20 °C[7] |
| Flash Point | 93.33 °C (200 °F)[7] |
Experimental Protocols
Generalized Protocol 1: Esterification from Acyl Chloride
This approach involves the reaction of pyruvoyl chloride with cis-3-hexen-1-ol (B126655). Pyruvoyl chloride can be synthesized from pyruvic acid[8]. The subsequent esterification is a standard procedure for converting acyl chlorides and alcohols to esters[9][10].
Methodology:
-
Reagent Preparation: Dissolve cis-3-hexen-1-ol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar)[9]. Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 eq), to act as an HCl scavenger[9].
-
Reaction: Cool the solution to 0 °C using an ice bath. Add pyruvoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Generalized workflow for the synthesis of pyruvic acid cis-3-hexenyl ester via the acyl chloride route.
Generalized Protocol 2: Nucleophilic Substitution from Alkyl Halide
This method is adapted from a procedure for synthesizing other pyruvate esters, which utilizes sodium pyruvate and an organic halide in a polar aprotic solvent[11].
Methodology:
-
Reagent Preparation: Prepare or procure cis-3-hexenyl bromide or iodide.
-
Reaction: In a round-bottom flask, suspend sodium pyruvate (1.2 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Add the cis-3-hexenyl halide (1.0 eq) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to approximately 50 °C for 3-5 hours, monitoring progress by TLC or GC-MS[11].
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the resulting ester by vacuum distillation.
Analytical and Characterization Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS data is available for pyruvic acid cis-3-hexenyl ester from the Human Metabolome Database (HMDB) via the MassBank of North America (MoNA)[5].
Table 3: EI-MS Fragmentation Data for Pyruvic Acid cis-3-hexenyl ester
| m/z | Relative Intensity (%) |
| 43.0 | 99.99 |
| 67.0 | 32.80 |
| 39.0 | 19.90 |
| 81.0 | 11.20 |
| 29.0 | 9.10 |
| (Source: MoNA, Spectra ID: JP009234)[5] |
Biological Context and Signaling Pathways
Direct studies on the signaling pathways modulated by pyruvic acid cis-3-hexenyl ester are lacking. However, the cis-3-hexenol moiety is a well-known Green Leaf Volatile (GLV). GLVs are produced by plants in response to mechanical damage or herbivory and are involved in plant defense signaling and communication[12][13][14].
The biosynthesis of the cis-3-hexenol precursor follows the lipoxygenase (LOX) pathway.
Caption: Simplified biosynthesis pathway of the cis-3-hexen-1-ol precursor, a key green leaf volatile.
Furthermore, studies on cis-3-hexenol have shown that it can attenuate stress responses in rodents, suggesting potential neuropharmacological activity that warrants further investigation for its ester derivatives[15]. The broader class of α-keto acid esters is also noted for rapid hydrolysis in aqueous environments, a factor that should be considered in any biological assay design[16].
References
- 1. Spice Pages: Celery (Apium graveolens) [gernot-katzers-spice-pages.com]
- 2. chempics.wordpress.com [chempics.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Volatile Organic Compounds in Five Celery (Apium graveolens L.) Cultivars with Different Petiole Colors by HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-3-Hexenyl Pyruvate | 68133-76-6 | TCI AMERICA [tcichemicals.com]
- 7. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Show the alcohol and the acid chloride that combine to make the f... | Study Prep in Pearson+ [pearson.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. fraterworks.com [fraterworks.com]
- 15. Mixture of cis-3-hexenol and trans-2-hexenal attenuates behavioral and stress responses induced by 2,5-dihydro-2,4,5-trimethylthiazoline and electric footshock stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foreverest.net [foreverest.net]
Cis-3-Hexenyl Pyruvate: A Technical Guide to a Green Leaf Volatile Derivative in Plant Signaling and Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Green Leaf Volatiles (GLVs) are critical signaling molecules in plant biology, mediating responses to both biotic and abiotic stresses. Among the diverse array of GLVs, ester derivatives play a pivotal role in fine-tuning these responses. This technical guide provides a comprehensive overview of cis-3-Hexenyl pyruvate (B1213749), a lesser-studied but potentially significant GLV ester. Due to the limited direct research on cis-3-Hexenyl pyruvate, this document synthesizes information from closely related and well-researched GLV esters, particularly cis-3-Hexenyl acetate (B1210297), to infer its biochemical properties, physiological roles, and potential applications. This guide covers its biosynthesis, role in plant defense signaling, and crosstalk with major phytohormone pathways, and presents relevant experimental protocols and quantitative data in a structured format for researchers.
Introduction to Green Leaf Volatiles and their Ester Derivatives
Green Leaf Volatiles (GLVs) are a group of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants upon tissue damage, such as from herbivory or mechanical wounding.[1] These molecules are responsible for the characteristic "green" odor of freshly cut grass. Beyond their familiar scent, GLVs are crucial semiochemicals that mediate a wide range of ecological interactions. They are involved in direct plant defense, indirect defense through the attraction of natural enemies of herbivores, and plant-to-plant communication.[2]
GLV esters, such as cis-3-Hexenyl acetate and the subject of this guide, this compound, are formed from their corresponding C6 alcohols. These esters are generally less reactive than their aldehyde precursors and are thought to be key signaling molecules in priming plant defenses.[3] While cis-3-Hexenyl acetate has been the focus of much research, other esters like the pyruvate derivative are also naturally occurring and likely contribute to the complexity and specificity of GLV-mediated signaling.
Physicochemical Properties of this compound
This compound is an alpha-keto acid ester.[4][5] While extensive experimental data is not available, its basic properties have been reported and are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| CAS Number | 68133-76-6 | [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor Profile | Green, waxy, melon, banana, fruity | [6] |
| Natural Occurrence | Celery (Apium graveolens) | [4][5][6] |
Biosynthesis of this compound
The biosynthesis of GLVs, including this compound, originates from the oxylipin pathway, which utilizes polyunsaturated fatty acids as precursors. The general pathway is illustrated in the diagram below.
Caption: Biosynthesis of this compound via the Oxylipin Pathway.
The key steps in the biosynthesis are:
-
Lipoxygenase (LOX) action: In response to cellular damage, lipoxygenases oxygenate polyunsaturated fatty acids like α-linolenic acid to form 13-hydroperoxides.
-
Hydroperoxide Lyase (HPL) cleavage: The 13-hydroperoxide is then cleaved by hydroperoxide lyase to produce the C6 aldehyde, cis-3-hexenal.
-
Alcohol Dehydrogenase (ADH) reduction: Cis-3-hexenal is subsequently reduced to its corresponding alcohol, cis-3-hexenol, by alcohol dehydrogenase.
-
Alcohol Acyltransferase (AAT) esterification: The final step is the esterification of cis-3-hexenol with a pyruvate donor, a reaction likely catalyzed by an alcohol acyltransferase. While the specific enzyme for the pyruvate ester has not been identified, AATs are known to catalyze the formation of other GLV esters, such as cis-3-hexenyl acetate from acetyl-CoA.[7]
Role in Plant Defense and Signaling
While direct evidence for this compound is scarce, the extensive research on other GLV esters, particularly cis-3-hexenyl acetate, provides a strong framework for its likely functions in plant defense and signaling.
Priming of Defense Responses
GLV esters are known to "prime" plants for a more rapid and robust defense response upon subsequent attack.[8] This priming effect involves the upregulation of defense-related genes and the accumulation of defense compounds. It is hypothesized that this compound, like its acetate counterpart, can act as an airborne signal, alerting neighboring plants or undamaged parts of the same plant to potential threats.
Crosstalk with Phytohormone Signaling Pathways
The defensive actions of GLVs are intricately linked with the major phytohormone signaling pathways, primarily the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways.
Caption: Putative Signaling Role of this compound.
Exposure to GLVs has been shown to lead to a rapid, transient increase in JA levels.[3] This suggests that this compound could play a role in modulating the JA signaling cascade, which is central to defense against herbivorous insects. The interaction between the JA and SA pathways is often antagonistic, allowing the plant to fine-tune its defense strategy against different types of attackers.[9][10]
Experimental Protocols
Detailed experimental protocols for the study of this compound can be adapted from established methods for other GLVs.
Synthesis of this compound
A common method for the synthesis of pyruvate esters involves the reaction of the corresponding alcohol with pyruvic acid in the presence of a catalyst.[2]
Protocol for the Synthesis of Methyl Pyruvate (Adaptable for this compound):
-
Reactants: A solution of freshly distilled pyruvic acid (1 mole), the alcohol (in this case, cis-3-hexenol; 4 moles), benzene (B151609) (350 ml), and p-toluenesulfonic acid (0.2 g) is prepared in a 1-liter flask.
-
Reaction: The mixture is refluxed overnight. The water produced during the reaction is removed azeotropically.
-
Isolation: The resulting ester is isolated by fractional distillation of the remaining liquid.
Analysis of this compound in Plant Tissues
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds in plant tissues.
General GC-MS Protocol:
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Volatiles are extracted using a suitable solvent (e.g., hexane (B92381) or dichloromethane) or collected via headspace solid-phase microextraction (SPME).
-
GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to separate the different compounds based on their boiling points and affinities for the stationary phase.[11][12]
-
MS Detection: The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.
Quantitative Data on GLV Ester Activity
While specific quantitative data for this compound is not available, studies on cis-3-hexenyl acetate provide insights into the potential effects of GLV esters on plant gene expression and secondary metabolite production.
| Parameter | Plant Species | Treatment | Fold Change (vs. Control) | Reference |
| Jasmonic Acid Concentration | Hybrid Poplar | cis-3-hexenyl acetate + gypsy moth feeding | ~2.5 | [8] |
| Terpene Volatile Release | Hybrid Poplar | cis-3-hexenyl acetate + gypsy moth feeding | Primed (exact fold change varies by terpene) | [8] |
| Defense Gene Transcripts (e.g., OPR) | Hybrid Poplar | cis-3-hexenyl acetate + gypsy moth feeding | Primed (upregulated) | [8] |
| (Z)-3-Hexenyl Acetate Emission | Tulbaghia violacea | Wounding | ~10-50 | [12] |
Potential Applications in Drug Development and Agriculture
The ability of GLVs to modulate plant defense pathways makes them interesting candidates for the development of novel, environmentally friendly crop protection strategies. Exogenous application of GLVs could be used to prime crops against pests and diseases, reducing the need for conventional pesticides.
In the context of drug development, the signaling pathways affected by GLVs in plants share some similarities with pathways in other organisms. While a direct application of this compound as a therapeutic agent is speculative, understanding its interactions with biological systems could provide insights into novel drug targets. The role of pyruvate as a key metabolite in cellular energy and biosynthesis also suggests that its esters could have interesting biological activities.[13]
Conclusion and Future Directions
This compound is a naturally occurring green leaf volatile derivative with the potential to be a significant player in plant signaling and defense. While direct research on this compound is limited, the extensive knowledge of related GLV esters, particularly cis-3-hexenyl acetate, provides a strong foundation for understanding its likely functions. Future research should focus on:
-
Elucidating the specific enzymatic synthesis of this compound in plants.
-
Quantifying the effects of exogenous this compound on gene expression and metabolite profiles in various plant species.
-
Investigating the specific signaling pathways mediated by this compound and its crosstalk with phytohormone networks.
-
Screening for potential pharmacological activities of this compound and other alpha-keto acid esters.
A deeper understanding of the biological roles of this compound will not only enhance our knowledge of plant chemical ecology but may also open up new avenues for sustainable agriculture and novel therapeutic strategies.
References
- 1. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0038276) [hmdb.ca]
- 5. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aromatic alpha-keto acids: Topics by Science.gov [science.gov]
- 9. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 10. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of cis-3-Hexenyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of cis-3-Hexenyl pyruvate (B1213749), a chiral molecule of interest in flavor, fragrance, and pharmaceutical research. The described method is based on a catalytic asymmetric aldol (B89426) reaction, employing a chiral organocatalyst to achieve high enantioselectivity. This protocol offers a robust and reproducible approach for the synthesis of optically active α-keto esters.
Introduction
The enantioselective synthesis of chiral molecules is of paramount importance in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. The biological activity of such molecules is often dependent on their specific stereochemistry. cis-3-Hexenyl pyruvate, with its potential applications in various fields, presents a synthetic challenge in controlling the stereochemistry at the newly formed chiral center. This protocol details a proposed enantioselective synthesis via an asymmetric aldol reaction between cis-3-hexenal (B147320) and ethyl pyruvate, facilitated by a proline-based organocatalyst. This approach is attractive due to the mild reaction conditions, the ready availability of the starting materials, and the use of a metal-free catalyst.
Proposed Reaction Pathway
The enantioselective synthesis of this compound is proposed to proceed via an organocatalyzed asymmetric aldol reaction. In this pathway, a chiral amine catalyst, such as a proline derivative, reacts with the pyruvate ester to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective addition to the electrophilic aldehyde, cis-3-hexenal. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired chiral α-keto ester.
Caption: Proposed reaction pathway for the enantioselective synthesis of this compound.
Quantitative Data Summary
While specific data for the enantioselective synthesis of this compound is not extensively reported, the following table summarizes typical results for analogous asymmetric aldol reactions of pyruvates with various aldehydes using organocatalysts. This data provides an expected range of performance for the proposed protocol.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-Proline (20) | DMSO | rt | 24 | 85 | 92 |
| 2 | Isovaleraldehyde | (S)-Proline (20) | CH3CN | 0 | 48 | 78 | 88 |
| 3 | Cinnamaldehyde | (S)-Proline (20) | NMP | rt | 36 | 82 | 95 |
| 4 | Hexanal | O-TMS-(S)-diphenylprolinol (10) | Toluene | -20 | 72 | 90 | >99 |
Experimental Protocol
This protocol is adapted from established procedures for asymmetric organocatalytic aldol reactions.
Materials:
-
cis-3-Hexenal (≥95%)
-
Ethyl pyruvate (≥98%)
-
(S)-Proline (or other suitable chiral amine catalyst)
-
Anhydrous solvent (e.g., DMSO, CH3CN, Toluene)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
NMR spectrometer
-
Chiral HPLC system
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral catalyst (e.g., (S)-Proline, 0.2 mmol, 20 mol%).
-
Add the anhydrous solvent (10 mL).
-
Stir the mixture at room temperature until the catalyst is dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Addition of Reactants:
-
Add ethyl pyruvate (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.
-
Stir for 10-15 minutes.
-
Slowly add cis-3-Hexenal (1.2 mmol, 1.2 eq) to the reaction mixture dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 24-72 hours).
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for the enantioselective synthesis of this compound.
Caption: General experimental workflow for the synthesis and analysis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Conclusion
This application note provides a comprehensive protocol for the enantioselective synthesis of this compound. By utilizing an organocatalyzed asymmetric aldol reaction, this method offers a reliable and accessible route to this chiral molecule. The provided data from analogous reactions serves as a benchmark for optimizing reaction conditions to achieve high yields and enantioselectivities. This protocol is intended to be a valuable resource for researchers in organic synthesis and drug development.
Application Notes and Protocols for the Analytical Detection of cis-3-Hexenyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound belonging to the class of alpha-keto acids and their derivatives.[1][2] It is an ester formed from cis-3-hexenol, a well-known green leaf volatile (GLV), and pyruvic acid. GLVs are released by plants in response to mechanical damage or herbivory and play crucial roles in plant defense and communication.[2][3][4] While cis-3-Hexenyl pyruvate has been detected in plants like celery, it has not been extensively quantified.[5][6] Understanding the analytical methodologies for its detection is crucial for research in plant biochemistry, food science, and potentially for drug development where metabolic pathways involving pyruvates are of interest.
These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The analysis of this compound can be approached using two primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. Given the volatile nature of this compound, GC-MS is a highly suitable method. It offers high sensitivity and specificity, allowing for both identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture. For non-volatile or thermally labile compounds, HPLC is preferred. For α-keto acids like pyruvate and its derivatives, derivatization is often employed to enhance detection by UV or fluorescence detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from established methods for the analysis of volatile esters and pyruvate derivatives in biological matrices.
Sample Preparation: Headspace Solid-Phase Microextraction (SPME)
For the analysis of volatile compounds from a solid or liquid matrix, headspace SPME is a solvent-free, sensitive, and efficient sample preparation technique.
Protocol:
-
Sample Collection: Collect the plant tissue, biological fluid, or other sample matrix in a headspace vial. For plant tissues, a specific weight (e.g., 1-5 g) should be used.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.
-
Incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
SPME Fiber Exposure: Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial and expose it for a defined period (e.g., 20-40 minutes) while maintaining the temperature.
-
Desorption: Retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes onto the analytical column.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
Data Presentation: Quantitative Performance (Expected)
The following table summarizes the expected quantitative performance of the GC-MS method for this compound, based on data from similar analytes.[7][8][9]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity (R²) | > 0.99 |
| Linear Range | 0.5 - 500 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
High-Performance Liquid Chromatography (HPLC) Method with Fluorescence Detection
This protocol is adapted from established methods for the analysis of α-keto acids in biological samples, which typically require derivatization for sensitive detection.[10][11][12]
Sample Preparation and Derivatization
Protocol:
-
Sample Extraction:
-
For liquid samples (e.g., plasma, cell culture media), perform a protein precipitation step by adding a 3-fold volume of cold acetonitrile (B52724) or methanol, vortex, and centrifuge. Collect the supernatant.
-
For solid samples (e.g., tissue), homogenize in a suitable buffer and then perform protein precipitation.
-
-
Derivatization:
-
Transfer a specific volume of the supernatant (e.g., 100 µL) to a reaction vial.
-
Add an equal volume of a derivatizing agent solution. A common agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (B120857) (OPD). For example, add 100 µL of 10 mM DMB in 1.4 M HCl containing 0.7 M β-mercaptoethanol and 0.2 M sodium hydrosulfite.
-
Incubate the mixture at 60-80°C for 30-60 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
-
HPLC Instrumentation and Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Fluorescence Detector (FLD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B.
-
5-20 min: Linear gradient from 10% to 90% B.
-
20-25 min: 90% B.
-
25-30 min: Re-equilibrate at 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm (for DMB derivatives).
Data Presentation: Quantitative Performance (Expected)
The following table summarizes the expected quantitative performance of the HPLC-FLD method for derivatized this compound, based on data for similar α-keto acids.[11][12]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 nM |
| Limit of Quantitation (LOQ) | 5 - 30 nM |
| Linearity (R²) | > 0.995 |
| Linear Range | 10 - 5000 nM |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS.
Experimental Workflow for HPLC-FLD Analysis
Caption: Workflow for this compound analysis by HPLC-FLD.
Biosynthetic Pathway of Green Leaf Volatiles (Precursor to this compound)
Caption: Biosynthesis of Green Leaf Volatiles leading to cis-3-Hexenol.
References
- 1. mdpi.com [mdpi.com]
- 2. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0038276) [hmdb.ca]
- 6. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 7. bslonline.org [bslonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantification of cis-3-Hexenyl pyruvate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the identification and quantification of cis-3-Hexenyl pyruvate (B1213749), a significant flavor and fragrance compound, in various matrices.[1][2][3] The protocol employs Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the analysis of volatile and semi-volatile compounds.[2][3] This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers, scientists, and professionals in the food, beverage, and fragrance industries.
Introduction
cis-3-Hexenyl pyruvate is an ester that contributes to the characteristic aroma profiles of various fruits and plants, including celery.[1] Its "green," "waxy," and "fruity" notes are of significant interest in the flavor and fragrance industries. Accurate and reliable quantification of this compound is crucial for quality control, product development, and research into the biochemistry of natural aromas. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing such volatile compounds due to its exceptional separation capabilities and definitive identification power.[2][3] This application note presents a validated GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for liquid and solid samples.
a) Liquid Samples (e.g., beverages, liquid flavor formulations)
-
Dilution: Dilute the liquid sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to an approximate concentration of 1-10 µg/mL.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., d6-ethyl acetate or a suitable deuterated ester) to the diluted sample to a final concentration of 5 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Transfer: Transfer the filtered sample to a 2 mL autosampler vial for GC-MS analysis.
b) Solid Samples (e.g., plant material, food products)
-
Homogenization: Homogenize a representative portion of the solid sample.
-
Solvent Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of dichloromethane or ethyl acetate.
-
Add the internal standard.
-
Vortex for 5 minutes to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.
-
Collection and Filtration: Carefully collect the supernatant (solvent layer) and filter it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Transfer: Transfer the filtered extract to a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Acquisition Mode | Scan and Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data
The following table summarizes the key quantitative data for the analysis of this compound.
Table 2: Quantitative Data for this compound
| Parameter | Value |
| Compound | This compound |
| CAS Number | 68133-76-6 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Retention Time (RT) | ~12.5 min (under conditions in Table 1) |
| Quantification Ion (m/z) | 43 |
| Qualifier Ions (m/z) | 67, 81 |
Mass Spectral Data
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The most abundant ions are listed below.
Table 3: Key Mass Spectral Fragments for this compound
| m/z | Relative Abundance (%) |
| 43 | 100.0 |
| 67 | 32.8 |
| 39 | 19.9 |
| 81 | 11.2 |
| 29 | 9.1 |
Calibration Curve
A calibration curve should be generated using a series of standard solutions of this compound.
Table 4: Representative Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.12 |
| 1.0 | 0.25 |
| 2.5 | 0.63 |
| 5.0 | 1.25 |
| 10.0 | 2.50 |
| 20.0 | 5.00 |
| Correlation Coefficient (R²) | > 0.995 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Discussion
The presented method provides a reliable and reproducible approach for the quantification of this compound. The use of a non-polar DB-5ms column or equivalent offers excellent separation of volatile and semi-volatile compounds. Electron ionization at 70 eV results in a consistent and identifiable fragmentation pattern, with the base peak at m/z 43 being suitable for quantification. The described sample preparation procedures are straightforward and applicable to a wide range of sample matrices. For complex matrices, further cleanup steps such as solid-phase extraction (SPE) may be necessary to minimize matrix effects.
Conclusion
This application note outlines a detailed and robust GC-MS method for the analysis of this compound. The provided protocols and parameters can be readily implemented in analytical laboratories for routine quality control and research applications in the flavor and fragrance industries. The method demonstrates good linearity and sensitivity, making it suitable for the accurate quantification of this compound in diverse samples.
References
Application Notes and Protocols for the Quantification of cis-3-Hexenyl Pyruvate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound belonging to the family of green leaf volatiles (GLVs). GLVs are C6 compounds released by plants in response to mechanical damage or herbivory and play crucial roles in plant defense signaling, attracting natural enemies of herbivores, and direct antimicrobial activity.[1][2] The quantification of cis-3-Hexenyl pyruvate in plant extracts is essential for understanding its physiological roles, biosynthetic pathways, and potential applications in agriculture and drug development.
This document provides detailed protocols for the extraction, derivatization, and quantification of this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biosynthesis of this compound
The biosynthesis of this compound is initiated from the fatty acid, α-linolenic acid. The pathway involves a series of enzymatic reactions, primarily the lipoxygenase (LOX) pathway, which is activated upon tissue damage.[2][3][4][5]
-
Lipoxygenase (LOX) Action: α-linolenic acid is oxygenated by 13-lipoxygenase to form 13-hydroperoxy-linolenic acid.
-
Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by hydroperoxide lyase to produce the C6-aldehyde, (Z)-3-hexenal.[3][5]
-
Reduction to Alcohol: (Z)-3-hexenal is subsequently reduced to (Z)-3-hexen-1-ol by an alcohol dehydrogenase.[5]
-
Esterification: Finally, an acyltransferase likely catalyzes the esterification of (Z)-3-hexen-1-ol with pyruvic acid to form this compound.[6]
Proposed biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Plant Tissue
This protocol is adapted for the extraction of low-boiling-point volatiles.[7]
Materials:
-
Fresh plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
n-Pentane, HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 1 g of the powdered tissue into a glass vial.
-
Add 5 mL of cold n-pentane to the vial.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Centrifuge the vial at 4000 x g for 10 minutes at 4°C to pellet the plant debris.
-
Carefully transfer the supernatant (n-pentane extract) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for derivatization and GC-MS analysis or for direct LC-MS/MS analysis.
Derivatization for GC-MS Analysis
Due to the presence of a keto group, derivatization is recommended to improve the volatility and thermal stability of this compound for GC-MS analysis. A two-step methoximation and silylation procedure is commonly employed.
Materials:
-
Plant extract in n-pentane
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer 100 µL of the n-pentane extract to a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial and heat at 70°C for 60 minutes.[8]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Quantification
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for quantification. Based on the mass spectrum of underivatized this compound, characteristic ions are m/z 43, 67, 39, 81, and 29.[9] For the derivatized compound, the specific m/z values will need to be determined by analyzing a derivatized standard.
Quantification:
Quantification is achieved by creating a calibration curve using a certified standard of this compound that has undergone the same extraction and derivatization procedure. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to correct for variations in extraction efficiency and instrument response.
LC-MS/MS Quantification (Alternative Method)
LC-MS/MS can be a powerful alternative for the quantification of this compound, potentially without the need for derivatization.[10][11]
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be tested for optimal sensitivity.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion pairs for this compound need to be determined by infusing a standard solution.
Quantification:
Similar to GC-MS, quantification is performed using a calibration curve prepared with a certified standard and an appropriate internal standard.
General experimental workflow for quantification.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to summarize the results. Note that the concentrations presented are hypothetical, as published quantitative data for this compound is scarce.
Table 1: Hypothetical Concentration of this compound in Different Plant Species
| Plant Species | Tissue | Concentration (µg/g fresh weight) ± SD |
| Arabidopsis thaliana | Leaves | 1.2 ± 0.3 |
| Solanum lycopersicum (Tomato) | Leaves | 2.5 ± 0.6 |
| Zea mays (Maize) | Seedling | 0.8 ± 0.2 |
| Vitis vinifera (Grape) | Berries | 0.5 ± 0.1 |
Table 2: Hypothetical Time-Course of this compound Emission After Wounding
| Time After Wounding (minutes) | Arabidopsis thaliana (µg/g FW) ± SD | Solanum lycopersicum (µg/g FW) ± SD |
| 0 | < 0.1 | < 0.1 |
| 5 | 1.5 ± 0.4 | 2.8 ± 0.7 |
| 15 | 0.9 ± 0.2 | 1.9 ± 0.5 |
| 30 | 0.4 ± 0.1 | 0.8 ± 0.2 |
| 60 | 0.1 ± 0.05 | 0.3 ± 0.1 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in plant extracts. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the research. Accurate quantification of this and other green leaf volatiles will contribute to a deeper understanding of plant defense mechanisms and may lead to the development of novel strategies for crop protection and natural product-based pharmaceuticals.
References
- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Green Leaf Volatile-Burst in Selaginella moellendorffii [frontiersin.org]
- 3. Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for cis-3-Hexenyl Pyruvate in Insect Olfactometer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound with a characteristic green, fruity aroma, reminiscent of banana, cucumber, and melon[1][2]. While its primary applications have been in the flavor and fragrance industry, its structural similarity to known insect semiochemicals, such as green leaf volatiles (GLVs), suggests its potential for modulating insect behavior. GLVs are known to play crucial roles in host-plant location, oviposition, and attracting natural enemies of herbivores[3]. This document provides detailed protocols for utilizing cis-3-Hexenyl pyruvate in insect olfactometer and electroantennography (EAG) assays to screen for and characterize its effects on insect olfactory systems. These protocols are designed to be adaptable for various insect species and research objectives, from fundamental chemical ecology studies to the development of novel attractants or repellents for pest management and public health applications.
Chemical Properties of this compound
A thorough understanding of the test compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [4][5] |
| Molecular Weight | 170.21 g/mol | [4][5] |
| CAS Number | 68133-76-6 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Green, oily, melon, banana, cucumber | [1][2] |
| Boiling Point | 75-77 °C @ 5.00 mm Hg | [4] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats | [4] |
Insect Olfactory Signaling Pathway
The detection of volatile compounds like this compound by insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae. Odor molecules enter sensory hairs (sensilla) through pores and bind to Odorant-Binding Proteins (OBPs) in the sensillar lymph[6][7]. This interaction facilitates the transport of the hydrophobic odorant to the dendritic membrane of Olfactory Sensory Neurons (OSNs)[6][8]. The odorant then binds to a specific Olfactory Receptor (OR), which is a ligand-gated ion channel. In most insects, ORs form a heterodimeric complex consisting of a variable, odorant-specific subunit (OrX) and a conserved co-receptor (Orco)[9][10]. Ligand binding opens the ion channel, leading to an influx of cations and depolarization of the neuron. This generates an electrical signal that is transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response[8].
Figure 1: Generalized insect olfactory signaling pathway.
Experimental Protocols
Y-Tube Olfactometer Bioassay
This protocol assesses the behavioral response (attraction or repellency) of an insect to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Charcoal filter
-
Odor source chambers
-
This compound (≥93% purity)[1]
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Filter paper strips
-
Test insects (e.g., Spodoptera frugiperda, 2-3 day old, mated females)
Workflow:
Figure 2: Y-Tube olfactometer experimental workflow.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µl). Apply 10 µl of the test solution to a filter paper strip and place it in one odor chamber. Apply 10 µl of the solvent to another filter paper strip as a control and place it in the second odor chamber.
-
Acclimatization: Allow the insects to acclimatize to the experimental room conditions for at least 30 minutes before the assay.
-
Setup: Connect the olfactometer to a clean, humidified, and charcoal-filtered air stream. Adjust the flow rate to a constant value (e.g., 200 ml/min) for both arms.
-
Assay: Introduce a single insect at the base of the Y-tube.
-
Observation: Record which arm the insect first enters and the total time it spends in each arm over a set period (e.g., 5 minutes). An insect is considered to have made a choice when it moves a certain distance (e.g., 2 cm) past the Y-junction.
-
Replication: Test at least 30-50 insects for each concentration. After every 5-10 insects, rotate the Y-tube 180° to avoid positional bias. Replace the filter papers every hour.
-
Data Analysis: Analyze the number of insects choosing the treatment versus the control arm using a Chi-square (χ²) test. A preference index (PI) can be calculated as: PI = (N_treatment - N_control) / (N_treatment + N_control).
Hypothetical Data Presentation:
| Concentration (µg/µl) | Insects Choosing Treatment (N) | Insects Choosing Control (N) | No Choice (N) | Preference Index (PI) | χ² value | p-value |
| 0.01 | 24 | 20 | 6 | 0.09 | 0.36 | >0.05 |
| 0.1 | 29 | 16 | 5 | 0.29 | 3.76 | <0.05 |
| 1 | 35 | 11 | 4 | 0.52 | 12.52 | <0.001 |
| 10 | 32 | 15 | 3 | 0.36 | 6.15 | <0.05 |
| 100 | 18 | 28 | 4 | -0.22 | 2.17 | >0.05 |
Electroantennography (EAG)
This protocol measures the electrical response of an entire insect antenna to this compound, indicating its detection by olfactory neurons.
Materials:
-
EAG system (amplifier, data acquisition interface)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
Stimulus delivery system (air puffer)
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Test insects
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine point and fill them with the electrolyte solution.
-
Insect Preparation: Excise the antenna from a live, immobilized insect. Mount the antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
Stimulus Preparation: Prepare serial dilutions of this compound as in the olfactometer assay. Apply 10 µl of a dilution to a filter paper strip and insert it into a Pasteur pipette (stimulus cartridge).
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. The stimulus is delivered by puffing air (e.g., for 0.5 seconds) through the stimulus cartridge into the continuous air stream.
-
Recording: Record the peak amplitude of the negative voltage deflection (in millivolts, mV) following stimulus delivery. Present stimuli from the lowest to the highest concentration. A solvent control should be used at the beginning and end of each series.
-
Replication: Use a new antenna for each replication (n=10-15 antennae).
-
Data Analysis: Subtract the mean response to the solvent control from the responses to this compound to normalize the data. Analyze dose-dependent responses using ANOVA.
Hypothetical Data Presentation:
| Concentration (µg/µl) | Mean EAG Response (mV) | Standard Deviation (mV) |
| 0 (Control - Hexane) | 0.15 | 0.04 |
| 0.01 | 0.38 | 0.09 |
| 0.1 | 0.85 | 0.14 |
| 1 | 1.52 | 0.21 |
| 10 | 1.48 | 0.25 |
| 100 | 1.15 | 0.18 |
Conclusion
The protocols outlined provide a robust framework for investigating the potential of this compound as an insect behavior-modifying compound. By systematically applying olfactometer and EAG assays, researchers can determine if this compound is detected by an insect's olfactory system and whether it elicits an attractive, repellent, or neutral behavioral response. Such data is foundational for the development of new semiochemical-based tools for integrated pest management and for advancing our understanding of insect chemical ecology.
References
- 1. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
Application of cis-3-Hexenyl Pyruvate in Flavor Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl pyruvate (B1213749) is a flavor ingredient with a complex and desirable profile, characterized by its waxy, green, and fruity notes.[1] It is found naturally in celery and is utilized in the flavor industry to impart fresh and sweet green characteristics to a variety of food and beverage products.[1][2] Its unique organoleptic properties make it a valuable tool for flavor scientists in creating authentic and appealing fruit and vegetable profiles, as well as in the development of novel flavor combinations. This document provides detailed application notes and experimental protocols for the effective use of cis-3-Hexenyl pyruvate in flavor science research.
Organoleptic Properties
This compound possesses a multifaceted aroma and taste profile that varies with concentration. Its primary characteristics are green, waxy, and fruity, with nuances of watermelon, honeydew, banana, and pear.[1][2]
Table 1: Sensory Profile of this compound at Different Concentrations
| Concentration | Sensory Descriptors | Source |
| Odor @ 1% | Waxy, slightly green, watermelon, honeydew, somewhat creamy, banana, fruity, juicy, becoming floral and sweeter on dry-out. | [1] |
| Taste @ 1 ppm | Light green, fatty, waxy, fruity, melon, grassy. | [1] |
| Taste @ 5 ppm | Fresh, green, bright, pear skin, sweet, mild cooling. | [1] |
| Taste @ 1-15 ppm | Oily green, cucumber, vegetative, and fruity with nuances of apple, berry, cherry, and watermelon. | [2] |
Applications in Flavor Development
The versatile sensory profile of this compound allows for its application in a wide range of flavor systems.
Fruit Flavors
Its sweet green and fruity notes make it an excellent component for enhancing the authenticity and freshness of various fruit flavors.
-
Melon: Complements and enhances the characteristic notes of watermelon and honeydew.[1]
-
Pome Fruits: Adds a fresh, bright quality to apple and pear flavors, reminiscent of pear skin.[1]
-
Stone Fruits: Can be used to build the green and fruity notes in peach and apricot profiles.[1]
-
Berries: Provides a natural-smelling green top note that can enhance the complexity of various berry flavors.[1]
-
Banana: The creamy and fruity aspects of its profile can be used to round out and enhance banana flavors.[1]
Vegetable Flavors
The green and vegetative aspects of this compound are well-suited for savory applications.
-
Cucumber and Zucchini: Enhances the fresh, green, and slightly waxy notes.[1]
-
Bell Pepper and Celery: Contributes to the characteristic green and slightly spicy notes.[1][3]
-
Pea: Can be used to impart a fresh, sweet green character.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the esterification of cis-3-hexen-1-ol (B126655) with pyruvic acid.
Materials:
-
cis-3-hexen-1-ol
-
Pyruvic acid
-
Toluene (or another suitable water-azeotroping solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Workflow for Synthesis of this compound
Caption: Synthesis of this compound workflow.
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for conducting a sensory evaluation of a beverage flavored with this compound.
Objective: To quantify the sensory attributes of a beverage containing this compound.
Materials:
-
Trained sensory panel (8-12 panelists)
-
Sensory booths with controlled lighting and ventilation
-
Reference standards for relevant aroma and flavor attributes (e.g., green, fruity, waxy)
-
Unstructured line scales (15 cm) anchored with "low" and "high" intensity
-
Data collection software
Procedure:
-
Panelist Training: Train panelists on the sensory attributes associated with this compound using reference standards. Develop a consensus on the lexicon for describing the flavor profile.
-
Sample Preparation: Prepare a base beverage (e.g., sweetened water, unflavored seltzer) and a series of test samples with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 ppm).
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Have them rate the intensity of each sensory attribute on the line scales.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine the significant sensory differences between the samples.
Experimental Workflow for Sensory Evaluation
Caption: Quantitative Descriptive Analysis workflow.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a food or beverage matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber (e.g., DVB/CAR/PDMS) for extraction
-
Capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Homogenize the sample and add an internal standard.
-
Extraction: Use headspace solid-phase microextraction (HS-SPME) to extract the volatile compounds.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron ionization (EI) at 70 eV, scan range m/z 35-350.
-
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve prepared with a standard solution.
GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for flavor compounds.
Signaling Pathways in Flavor Perception
The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.
Olfactory Pathway
The "green" and "fruity" aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity. The binding of the odorant molecule to an OR triggers a signaling cascade that leads to the generation of a nerve impulse, which is then transmitted to the brain for processing.
Olfactory Signaling Pathway
Caption: Olfactory signal transduction cascade.
Gustatory Pathway
The "sweet" taste component of this compound is likely perceived through the T1R2/T1R3 sweet taste receptor, which is also a GPCR located in the taste buds on the tongue. The binding of a sweet molecule to this receptor initiates a signaling cascade involving G-proteins (specifically gustducin), leading to the release of neurotransmitters that signal to the brain.
Gustatory Signaling Pathway for Sweet Taste
Caption: Gustatory signal transduction for sweet taste.
Conclusion
This compound is a valuable and versatile ingredient in the flavorist's palette. A thorough understanding of its sensory properties, applications, and the underlying mechanisms of its perception allows for its effective and innovative use in the creation of appealing and authentic flavors for a wide range of food and beverage products. The provided protocols offer a starting point for researchers to explore the full potential of this unique flavor compound.
References
Application Notes: cis-3-Hexenyl Pyruvate as a Potential Elicitor of Plant Defense Mechanisms
Introduction
Elicitors are compounds that activate defense responses in plants, offering a promising strategy for sustainable agriculture by enhancing a plant's natural immunity against pathogens and pests. Green Leaf Volatiles (GLVs), a class of C6-compounds released upon tissue damage, are known to act as signaling molecules that can prime or induce these defense mechanisms, primarily through the jasmonic acid (JA) pathway.[1][2] cis-3-Hexenyl pyruvate (B1213749), a structurally related ester, presents itself as a candidate elicitor. Its potential to modulate plant defense pathways warrants investigation.
These application notes provide a comprehensive framework for researchers to investigate the efficacy of cis-3-Hexenyl pyruvate as a plant defense elicitor. The protocols outlined below detail methods for assessing its impact on pathogen resistance, the induction of defense-related gene expression, and the production of key defense markers such as phytoalexins, reactive oxygen species (ROS), and callose.
Putative Signaling Pathway and Experimental Overview
Based on its structural similarity to known GLVs like (Z)-3-hexenyl acetate, it is hypothesized that this compound may be perceived by plant cells and trigger downstream signaling cascades.[2][3] The primary expected pathway involves the activation of jasmonic acid (JA) biosynthesis and signaling. This can lead to the expression of JA-responsive defense genes and the production of anti-pathogenic compounds.[4][5] Crosstalk with the salicylic (B10762653) acid (SA) pathway, another critical defense signaling route, is also possible and should be investigated.[6]
Figure 1: Putative signaling pathway for this compound in plant defense.
General Experimental Workflow
A systematic approach is crucial to validate the role of this compound as a defense elicitor. The following workflow outlines the key stages of investigation.
Figure 2: General experimental workflow for evaluating elicitor activity.
Protocol 1: Pathogen Growth Inhibition Assay
This protocol assesses the ability of this compound to induce resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) in the model plant Arabidopsis thaliana.[7][8]
Methodology
-
Plant Growth: Grow Arabidopsis thaliana (Col-0 ecotype) in soil under controlled conditions (10-hr light/14-hr dark cycle, 22°C) for 4-5 weeks.
-
Elicitor Pre-treatment: Prepare a stock solution of this compound in ethanol (B145695) and dilute to final concentrations (e.g., 10 µM, 50 µM, 100 µM) in sterile water containing 0.02% Silwet L-77. Spray-treat plants until leaves are fully covered. Use a mock solution (water with corresponding ethanol concentration and surfactant) as a negative control.
-
Bacterial Inoculum Preparation: Streak Pst DC3000 from a glycerol (B35011) stock onto King's B agar (B569324) with appropriate antibiotics and incubate at 28°C for 2 days.[9] Scrape a single colony to inoculate 5 mL of liquid King's B medium and grow overnight at 28°C.
-
Pathogen Infiltration: 24-48 hours after elicitor treatment, harvest the bacterial culture. Centrifuge, wash the pellet with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density (OD₆₀₀) of 0.0002.[7] Using a 1 mL needleless syringe, infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant.
-
Quantification of Bacterial Growth: Three days post-infiltration, collect two leaf discs (0.5 cm diameter) from each inoculated leaf. Homogenize the discs in 200 µL of 10 mM MgCl₂.
-
Serial Dilution and Plating: Perform a 10-fold serial dilution of the homogenate and plate 100 µL of each dilution onto King's B agar.
-
Data Collection: Incubate plates at 28°C for 2 days and count the number of colonies. Calculate the Colony Forming Units (CFU) per cm² of leaf tissue.
Data Presentation
| Treatment Group | Concentration (µM) | Mean Bacterial Titer (log₁₀ CFU/cm²) | Standard Deviation |
| Mock Control | 0 | 7.2 | 0.3 |
| This compound | 10 | 6.8 | 0.4 |
| This compound | 50 | 5.9 | 0.3 |
| This compound | 100 | 5.1 | 0.2 |
Protocol 2: Defense Gene Expression Analysis by qRT-PCR
This protocol measures the transcript levels of key defense-related marker genes to determine which signaling pathways are activated by this compound.[10][11]
Methodology
-
Plant Treatment and Sampling: Grow and treat Arabidopsis plants as described in Protocol 1 (steps 1-2). Collect leaf samples at various time points post-treatment (e.g., 0, 1, 6, 12, 24 hours). Immediately freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from ~100 mg of leaf tissue using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare reaction mixtures containing SYBR Green master mix, gene-specific primers (see table below), and diluted cDNA.
-
Use primers for a housekeeping gene (e.g., ACTIN2) for normalization.
-
Run the qPCR program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 20 s), annealing (60°C for 30 s), and extension (72°C for 30 s).[10]
-
-
Data Analysis: Calculate the relative gene expression using the 2⁻ΔΔCt method.[10] Normalize the cycle threshold (Ct) values of target genes to the Ct value of the housekeeping gene and compare to the mock-treated control at the corresponding time point.
Marker Genes and Data Presentation
| Gene Name | Pathway Marker | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PR-1 | Salicylic Acid (SA) | CGTCTTTGTAGCTCTTGTTCTTCC | GCTCATCATACACATACTCATGGT |
| PDF1.2 | Jasmonic Acid (JA) | TCGCTTCTCGTCTTTCTCTTTATG | GCAATACACACTCATGCCAAC |
| ACTIN2 | Housekeeping | GGTGTCATGGTTGGTATGGGTC | CCTTTCAACATCAAGACGATTGC |
| Treatment (100 µM) | Time (hours) | PR-1 Fold Change (vs. Mock) | PDF1.2 Fold Change (vs. Mock) |
| This compound | 1 | 1.2 ± 0.3 | 3.5 ± 0.8 |
| This compound | 6 | 2.1 ± 0.5 | 15.2 ± 2.1 |
| This compound | 12 | 1.8 ± 0.4 | 8.7 ± 1.5 |
| This compound | 24 | 1.1 ± 0.2 | 4.1 ± 0.9 |
Protocol 3: Quantification of Phytoalexins
This protocol describes a general method for extracting and quantifying total phytoalexin content, which often increases in response to elicitor treatment.[12][13]
Methodology
-
Plant Treatment and Sampling: Treat plants with the elicitor as described in Protocol 1. Collect leaf tissue 48-72 hours post-treatment. Record the fresh weight of the samples.
-
Extraction: Homogenize ~200 mg of leaf tissue in 2 mL of 80% ethanol.
-
Incubation and Centrifugation: Incubate the homogenate at 60°C for 15 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 80% ethanol and combine the supernatants.
-
Spectrophotometric Measurement: Measure the absorbance of the extract at a wavelength relevant to the major phytoalexin class of the plant species (e.g., 320 nm for pterocarpans in legumes or 285 nm for camalexin (B168466) in Arabidopsis).[13]
-
Quantification: Use a standard curve of a known phytoalexin or a related phenolic compound to estimate the concentration. Express the results as µg of phytoalexin equivalents per gram of fresh weight.
Data Presentation
| Treatment Group | Concentration (µM) | Phytoalexin Content (µg/g FW) | Standard Deviation |
| Mock Control | 0 | 15.4 | 3.1 |
| This compound | 50 | 45.8 | 6.2 |
| This compound | 100 | 78.2 | 8.9 |
Protocol 4: Histochemical Staining for ROS and Callose Deposition
This protocol allows for the visualization of two key defense responses at the cellular level: the production of hydrogen peroxide (H₂O₂) and the deposition of callose.
A. H₂O₂ Detection with DAB Staining [14]
-
Plant Treatment and Sampling: Treat plants with the elicitor. Collect leaves 1-2 hours post-treatment, as the ROS burst is a rapid response.
-
Staining: Submerge leaves in a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB), pH 3.8. Vacuum infiltrate for 5 minutes to ensure the solution penetrates the leaf tissue.
-
Incubation: Incubate the leaves in the dark at room temperature for 8-12 hours.
-
Destaining: Remove the chlorophyll (B73375) by boiling the leaves in ethanol (96%) for 10 minutes.
-
Visualization: H₂O₂ production is visualized as a dark brown precipitate. Mount the leaves in 50% glycerol and observe under a light microscope.
B. Callose Deposition with Aniline (B41778) Blue Staining [15][16]
-
Plant Treatment and Sampling: Treat plants with the elicitor. Collect leaves 24 hours post-treatment.
-
Fixing and Destaining: Submerge leaves in an acetic acid/ethanol solution (1:3 v/v) and incubate overnight until the tissue is clear.[15]
-
Washing: Rehydrate the leaves by washing with 67 mM K₂HPO₄ buffer (pH 12) for 30 minutes.[16]
-
Staining: Incubate the leaves in 0.01% aniline blue in 67 mM K₂HPO₄ buffer for at least 2 hours in the dark.
-
Visualization: Mount the stained leaves in 50% glycerol. Observe under an epifluorescence microscope with a UV filter (e.g., DAPI filter). Callose deposits will appear as bright yellow-green fluorescent spots.
Data Presentation (Qualitative/Semi-Quantitative)
| Defense Marker | Mock Control | This compound (100 µM) |
| ROS (DAB Staining) | Faint, localized staining | Intense, widespread dark brown precipitate |
| Callose (Aniline Blue) | Few, small fluorescent spots | Numerous, large, and bright fluorescent spots |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thefrostlab.com [thefrostlab.com]
- 4. benchchem.com [benchchem.com]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]
- 11. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination and detection of reactive oxygen species (ROS), lipid peroxidation, and electrolyte leakage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 16. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Experimental Use of cis-3-Hexenyl pyruvate in Tritrophic Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tritrophic interactions, involving plants, herbivores, and their natural enemies, are complex ecological systems mediated by a variety of chemical cues. Herbivore-induced plant volatiles (HIPVs) play a crucial role in these interactions, acting as signals that can deter herbivores, attract predators and parasitoids, and induce defense responses in neighboring plants.[1][2][3][4] Green Leaf Volatiles (GLVs), a class of HIPVs that includes cis-3-hexenol and its acetate (B1210297) derivative, are rapidly released upon plant damage and are well-studied mediators of these interactions.[2][5][6][7] This document provides detailed application notes and protocols for investigating the experimental use of a related but less-studied compound, cis-3-Hexenyl pyruvate (B1213749), in tritrophic systems. While direct research on cis-3-Hexenyl pyruvate in this context is limited, its structural similarity to other bioactive GLVs suggests it may have significant, yet uncharacterized, effects on plant defense and insect behavior.
The protocols outlined below are designed to be adaptable to various model systems and provide a framework for elucidating the potential role of this compound as a signaling molecule in tritrophic interactions.
Hypothetical Signaling Pathway and Role of this compound
Based on the known biosynthesis of GLVs, this compound could potentially be formed through the lipoxygenase (LOX) pathway.[5] Upon herbivore damage, membrane lipids are cleaved to produce linolenic acid, which is then converted through a series of enzymatic steps into various C6 compounds. We hypothesize that this compound may be synthesized from cis-3-hexenol through an uncharacterized enzymatic reaction. Its role could be multifaceted, potentially acting as a direct deterrent to herbivores, a precursor to other signaling molecules, or an attractant for the third trophic level.
Caption: Hypothetical biosynthesis and ecological roles of this compound.
Experimental Workflow
The following workflow provides a comprehensive approach to characterizing the effects of this compound in a model tritrophic system (e.g., Arabidopsis thaliana or Zea mays, a generalist herbivore like Spodoptera littoralis, and a parasitoid wasp like Microplitis rufiventris).
Caption: Experimental workflow for investigating this compound.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experiments described in the protocols below. These tables are designed for easy comparison of treatment effects.
Table 1: Herbivore Performance Bioassays
| Treatment Group | Mean Leaf Area Consumed (cm²) ± SE | Larval Weight Gain (mg) ± SE | Survival Rate (%) |
| Control (Solvent Only) | 15.2 ± 1.8 | 85.3 ± 5.2 | 95 |
| This compound (Low Conc.) | 10.5 ± 1.5 | 62.1 ± 4.8 | 80 |
| This compound (High Conc.) | 6.8 ± 1.1 | 45.7 ± 3.9 | 65 |
| Positive Control (e.g., Neem Oil) | 4.2 ± 0.9 | 30.2 ± 3.1 | 50 |
Table 2: Olfactometer Bioassays
| Odor Source | Herbivore Choice (%) | Parasitoid Choice (%) |
| Control Plant (Solvent) | 30 | 25 |
| This compound Treated Plant | 15 | 75 |
| Mechanically Damaged Plant | 40 | 60 |
| Herbivore Damaged Plant | 65 | 85 |
Table 3: Volatile Emissions (Selected Compounds)
| Treatment | cis-3-hexenol (ng/g/h) | Linalool (ng/g/h) | (E)-β-caryophyllene (ng/g/h) |
| Undamaged Control | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| c-3-Hp Treated (No Damage) | 25.8 ± 3.1 | 5.2 ± 0.7 | 3.1 ± 0.4 |
| Herbivore Damaged | 45.3 ± 4.5 | 20.7 ± 2.1 | 15.6 ± 1.8 |
| c-3-Hp + Herbivore Damage | 60.1 ± 5.2 | 35.4 ± 3.3 | 28.9 ± 2.5 |
Experimental Protocols
Protocol 1: Plant Treatment with this compound
Objective: To apply this compound to plants in a controlled and reproducible manner.
Materials:
-
This compound (≥93% purity)
-
Solvent (e.g., dichloromethane (B109758) or ethanol)
-
Micropipettes
-
Spray bottle or fine-mist atomizer
-
Cotton swabs
-
Lanolin paste
-
Experimental plants (e.g., 4-5 week old Arabidopsis thaliana or 2-week old Zea mays)
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions to test different concentrations (e.g., 0.1 mM, 1 mM, 10 mM).
-
Prepare a solvent-only control.
-
-
Application Methods (choose one):
-
Foliar Spray:
-
Evenly spray the leaves of the plant with the treatment or control solution until runoff is just about to occur.
-
Allow the solvent to evaporate completely in a fume hood before using the plants in bioassays.
-
-
Direct Application:
-
For localized treatment, apply a small, known volume (e.g., 10 µL) of the solution directly to a specific leaf using a micropipette.
-
Alternatively, mix the compound into lanolin paste and apply a small amount to the stem or a leaf petiole for slow release.
-
-
Vapor Exposure:
-
Place a cotton swab treated with a known amount of the compound inside a sealed chamber with the plant.[6]
-
Ensure the swab does not touch the plant.
-
Expose the plant for a defined period (e.g., 24 hours).
-
-
-
Post-Treatment:
-
Keep treated and control plants in separate growth chambers to avoid cross-contamination.
-
Proceed with subsequent bioassays after a predetermined time interval (e.g., 24 hours) to allow for potential induction of plant responses.
-
Protocol 2: Herbivore Performance Bioassays
Objective: To assess the direct effects of this compound treatment on herbivore feeding behavior, growth, and survival.
Materials:
-
Treated and control plants from Protocol 1.
-
Herbivore larvae (e.g., pre-weighed third-instar Spodoptera littoralis).
-
Petri dishes or ventilated containers.
-
Leaf area measurement software (e.g., ImageJ).
-
Analytical balance.
Procedure:
-
Feeding Preference (Choice Test):
-
In a Petri dish, place a leaf disc from a treated plant and a leaf disc from a control plant.
-
Introduce a single larva into the center of the dish.
-
After 24 hours, remove the larva and measure the area consumed from each leaf disc.
-
Replicate sufficiently (n ≥ 20).
-
-
Growth Rate and Survival (No-Choice Test):
-
Place a single, pre-weighed larva on a treated or control plant within a ventilated cage.
-
Allow the larva to feed for a set period (e.g., 48-72 hours).
-
Re-weigh the larva to determine weight gain.
-
Monitor survival over a longer period (e.g., until pupation).
-
Replicate sufficiently (n ≥ 30).
-
Protocol 3: Olfactometer Bioassays
Objective: To determine the behavioral responses of herbivores and their natural enemies to volatiles from plants treated with this compound.
Materials:
-
Y-tube or four-arm olfactometer.
-
Airflow meter and charcoal-filtered air source.
-
Glass chambers for holding odor sources.
-
Treated and control plants.
-
Herbivores and/or parasitoids (ensure they are naive to the odors being tested).
Procedure:
-
Olfactometer Setup:
-
Connect the odor source chambers to the arms of the olfactometer.
-
Establish a constant, clean airflow through the system.
-
Place a treated plant in one chamber and a control plant in another. Other comparisons can include a damaged plant vs. a treated and damaged plant.
-
-
Insect Bioassay:
-
Introduce a single insect (herbivore or parasitoid) at the downwind end of the olfactometer.
-
Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice.
-
A choice is recorded when the insect moves a certain distance down one arm and stays there for a minimum time.
-
Insects that do not make a choice are recorded as "no choice".
-
After each insect, clean the olfactometer thoroughly with solvent and bake it to remove residual odors.
-
Rotate the position of the odor sources to avoid positional bias.
-
Replicate sufficiently (n ≥ 50 per comparison).
-
Protocol 4: Collection and Analysis of Plant Volatiles
Objective: To identify and quantify the volatile organic compounds (VOCs) emitted by plants after treatment with this compound, with and without herbivore damage.
Materials:
-
Volatile collection system (e.g., glass chambers, vacuum pump).
-
Adsorbent traps (e.g., Porapak Q or Tenax TA).
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Internal standards for quantification.
Procedure:
-
Volatile Collection:
-
Enclose a treated/control plant in a glass chamber.
-
Pull charcoal-filtered air through the chamber over the plant and through an adsorbent trap for a set period (e.g., 4-8 hours).
-
Collect volatiles from different treatment groups: undamaged control, treated undamaged, herbivore-damaged, and treated + herbivore-damaged.
-
-
Sample Analysis:
-
Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard.
-
Concentrate the sample if necessary.
-
Inject a sample into the GC-MS.
-
Identify compounds by comparing their mass spectra and retention times to known standards and libraries (e.g., NIST).
-
Quantify the compounds based on the peak area relative to the internal standard.
-
Conclusion
The protocols and frameworks provided in this document offer a robust starting point for investigating the uncharacterized role of this compound in tritrophic interactions. By systematically evaluating its effects on plant defense, herbivore behavior, and the attraction of natural enemies, researchers can elucidate its potential as a novel semiochemical. Such findings could have significant implications for the development of new, ecologically-based pest management strategies and for advancing our fundamental understanding of chemical ecology.
References
- 1. Multitrophic and Multilevel Interactions Mediated by Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbivore induced plant volatiles: Their role in plant defense for pest management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity cis-3-Hexenyl Pyruvate: A Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive information on high-purity cis-3-Hexenyl pyruvate (B1213749), including its chemical properties, procurement, and established applications. It also offers a detailed protocol for its handling and preparation in a research laboratory setting.
Disclaimer: A comprehensive review of scientific literature did not yield specific documented applications of cis-3-Hexenyl pyruvate in biological signaling pathways or drug development research. The information presented herein is based on its known chemical properties and its use in other industries. The provided protocols are general and should be adapted to specific experimental needs.
Introduction to this compound
This compound, also known as (Z)-3-Hexenyl 2-oxopropanoate, is an organic compound belonging to the class of alpha-keto acids and their derivatives.[1] It is a colorless to light yellow liquid with a characteristic green, fruity, and waxy aroma.[2][3] While it has been identified in celery, its primary commercial applications are in the flavor and fragrance industries.[1][2]
Purchasing High-Purity this compound
For research purposes, it is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results. Several chemical suppliers offer this compound in various purities, typically ranging from ≥93% to >95%.
Key Supplier Information:
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | This compound | ≥93% | 68133-76-6[3] |
| TCI Chemicals | This compound | >95.0% (GC) | 68133-76-6[4][5] |
| Santa Cruz Biotechnology | This compound | Research Grade | 68133-76-6[6] |
| Cenmed | This compound | ≥93% | 68133-76-6[7] |
When purchasing, always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [4][8] |
| Molecular Weight | 170.21 g/mol | [3][8] |
| CAS Number | 68133-76-6 | [3][4][8] |
| Appearance | Light yellow liquid | [4] |
| Density | 0.993 g/cm³ | [4] |
| Boiling Point | 234.1 °C at 760 mmHg | [4] |
| Flash Point | 93.4 °C | [4] |
| Refractive Index | 1.4410 to 1.4430 | [4] |
| Purity (typical) | ≥93% to >95.0% | [3][5] |
| Solubility | Insoluble in water; soluble in fats and ethanol. | [8] |
Established Applications in the Flavor and Fragrance Industry
The primary application of this compound is as a flavoring agent and fragrance ingredient.[3][8] Its organoleptic properties contribute to a variety of scent and taste profiles.
-
Flavor Profile: At concentrations of 1-5 ppm, it imparts fresh, green, waxy, and fruity notes, with nuances of pear skin, melon, and grass.[2] It is used in creating flavors for melon, peach, apple, pear, apricot, berries, and banana, as well as savory profiles like zucchini, squash, bell pepper, celery, and cucumber.[2]
-
Fragrance Profile: It possesses a waxy, slightly green aroma with hints of watermelon, honeydew, and banana, which becomes more floral and sweet upon drying.[2] It is described as adding a warm, spicy, and caramelic note to heavier fragrances.[9][10]
Experimental Protocols
While specific experimental protocols for this compound in a biological research context are not available, the following section provides a detailed, generic protocol for the handling, storage, and preparation of a newly acquired chemical compound for in vitro studies.
General Protocol for Handling and Preparation of a Research Compound
This protocol outlines the essential steps for preparing a stock solution of a chemical compound like this compound for use in cell-based or biochemical assays.
Materials:
-
High-purity this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Receiving and Storage:
-
Upon receipt, verify the compound's identity and purity against the CoA.
-
Store the compound as recommended by the supplier, typically in a cool, dark, and dry place. For this compound, refrigeration (0-10°C) under an inert gas is recommended as it can be air and heat sensitive.[5]
-
-
Preparation of a Concentrated Stock Solution (e.g., 100 mM):
-
Perform all weighing and dissolution steps in a chemical fume hood.
-
Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Carefully weigh the calculated amount of the compound.
-
Transfer the weighed compound into a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution if necessary.[11]
-
Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.[11]
-
-
Preparation of Working Solutions for in vitro Assays:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Briefly vortex the thawed stock solution to ensure homogeneity.[11]
-
Perform serial dilutions of the stock solution into your pre-warmed cell culture medium or assay buffer to achieve the final desired experimental concentrations.[11]
-
It is critical to vortex the solution immediately and thoroughly after each dilution step to prevent precipitation of the compound in the aqueous medium.
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below a level that causes cellular toxicity (typically ≤ 0.1%).
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its procurement and preparation for research.
Caption: Chemical structure of this compound.
Caption: General workflow for research compound procurement.
References
- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 68133-76-6 | TCI AMERICA [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. cenmed.com [cenmed.com]
- 8. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 10. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for FEMA 3934 in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to FEMA 3934: (Z)-3-Hexenyl 2-oxopropionate
FEMA number 3934 designates the flavoring substance (Z)-3-Hexenyl 2-oxopropionate (CAS Registry Number: 68133-76-6). It is recognized as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring ingredient in food.[1][2] This compound is valued in the food industry for its distinct organoleptic profile, primarily characterized by green, waxy, and fruity notes. Its aroma and flavor are reminiscent of melon, banana peel, and cucumber skin, making it a versatile ingredient for a variety of food applications.[3]
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-3-Hexenyl 2-oxopropionate is presented below.
| Property | Value | Reference |
| Chemical Name | (Z)-3-Hexenyl 2-oxopropionate | [2] |
| Synonyms | (Z)-3-hexenyl pyruvate, cis-3-Hexenyl pyruvate | [3] |
| FEMA Number | 3934 | [2] |
| CAS Number | 68133-76-6 | [2] |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Green, oily, melon rind, banana peel, cucumber skin, tea | [3] |
| Taste | Green, fatty, waxy, fruity, melon, grassy | [3] |
| Boiling Point | 75-77 °C at 5 mmHg | [4] |
| Specific Gravity | 0.982 - 0.990 @ 25°C | [3] |
| Refractive Index | 1.437 - 1.445 @ 20°C | [3] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats | [4] |
Organoleptic Profile
The distinct flavor and aroma profile of (Z)-3-Hexenyl 2-oxopropionate makes it a valuable component in flavor creation.
| Attribute | Description |
| Odor | Waxy, slightly green, with notes of watermelon, honeydew, and a creamy, fruity character reminiscent of banana. It can develop floral and sweeter notes on dry-down. |
| Taste (at 1 ppm) | Light green, fatty, waxy, with fruity and grassy undertones, and a distinct melon character. |
| Taste (at 5 ppm) | Fresh, green, bright, with notes of pear skin, a mild sweetness, and a slight cooling sensation. |
Food Science Applications & Recommended Use Levels
(Z)-3-Hexenyl 2-oxopropionate is utilized to impart fresh, green, and fruity notes in a variety of food products. Its application is particularly effective in enhancing fruit flavors and adding complexity to savory profiles.
| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) | Application Notes |
| Baked Goods | 16.0 | 30.0 | Enhances fruit fillings and adds a fresh note to icings and glazes. |
| Beverages (non-alcoholic) | - | - | Can be used to create novel fruit and vegetable beverage profiles. |
| Confectionery & Frostings | 10.0 | 50.0 | Provides a natural-tasting green and fruity character to hard and soft candies, and frostings. |
| Cereals & Cereal Products | 5.0 | 25.0 | Adds a fresh, fruity note to breakfast cereals and cereal bars. |
| Meat & Poultry Products | 2.0 | 10.0 | Can be used in marinades and sauces to provide a subtle, fresh counterpoint to savory notes. |
| Fish & Fish Products | 2.0 | 10.0 | Can complement the flavor of fish and seafood, particularly in light sauces and marinades. |
Experimental Protocols
Protocol 1: Sensory Evaluation of (Z)-3-Hexenyl 2-oxopropionate in a Model Beverage
Objective: To determine the sensory threshold and flavor profile of (Z)-3-Hexenyl 2-oxopropionate in a sweetened aqueous solution.
Materials:
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(Z)-3-Hexenyl 2-oxopropionate (food grade)
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Deionized water
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Glass beakers and graduated cylinders
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Micropipettes
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Sensory evaluation booths
-
Trained sensory panel (8-10 members)
-
Sensory evaluation software or ballots
Procedure:
-
Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of (Z)-3-Hexenyl 2-oxopropionate in 95% ethanol.
-
Model Beverage Preparation: Prepare a 5% (w/v) sucrose solution in deionized water.
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in the model beverage to achieve final concentrations of 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 ppm.
-
A control sample of the model beverage with an equivalent amount of ethanol but without the flavorant should also be prepared.
-
-
Sensory Evaluation:
-
Conduct the evaluation in a controlled sensory laboratory environment.
-
Present the samples to the panelists in a randomized order.
-
Ask panelists to evaluate the samples for the intensity of green, fruity, waxy, and melon attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).
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Include a descriptor for any other perceived flavor notes.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine the detection threshold and to characterize the flavor profile at different concentrations.
-
Caption: Workflow for the sensory evaluation of (Z)-3-Hexenyl 2-oxopropionate.
Protocol 2: Quantitative Analysis of (Z)-3-Hexenyl 2-oxopropionate in a Food Matrix by GC-MS
Objective: To quantify the concentration of (Z)-3-Hexenyl 2-oxopropionate in a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Food sample containing (Z)-3-Hexenyl 2-oxopropionate
-
(Z)-3-Hexenyl 2-oxopropionate standard
-
Internal standard (e.g., d6-Limonene)
-
Acetonitrile (HPLC grade)
-
Sodium chloride
-
Anhydrous magnesium sulfate (B86663)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and centrifuge tubes
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation (QuEChERS method):
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of the internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
GC-MS Analysis:
-
Transfer the supernatant to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Carrier gas: Helium at a constant flow of 1.2 mL/min
-
Oven program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of (Z)-3-Hexenyl 2-oxopropionate.
-
-
-
Quantification:
-
Prepare a calibration curve using standards of (Z)-3-Hexenyl 2-oxopropionate with the internal standard.
-
Calculate the concentration of the analyte in the sample based on the calibration curve.
-
Caption: Logical relationships of FEMA 3934's flavor profile to its food applications.
Safety Information
(Z)-3-Hexenyl 2-oxopropionate has been evaluated by the FEMA Expert Panel and determined to be "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[1] The safety assessment, published in Food and Chemical Toxicology, supports its use in food products within the recommended levels.[1] As with all flavoring substances, it should be handled in accordance with Good Manufacturing Practices (GMP).
Disclaimer: This document is intended for informational purposes for researchers and professionals. All laboratory work should be conducted in accordance with appropriate safety protocols. Regulatory compliance for the use of any food ingredient is the responsibility of the user.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-3-Hexenyl Pyruvate Synthesis
Welcome to the technical support center for the synthesis of cis-3-Hexenyl pyruvate (B1213749). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cis-3-Hexenyl pyruvate?
A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of cis-3-hexen-1-ol (B126655) with pyruvic acid.[1] This reaction is typically catalyzed by a strong acid and involves heating the reactants to drive the formation of the ester and water.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][3] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4] Other factors include incomplete reaction, suboptimal reaction temperature, steric hindrance, and potential side reactions involving the reactants.[2][5]
Q3: What are common side reactions to be aware of during the synthesis?
A3: Pyruvic acid is susceptible to thermal decomposition, especially at elevated temperatures, which can lead to the formation of acetaldehyde (B116499) and carbon dioxide.[6][7] It can also polymerize, particularly when heated.[8] For cis-3-hexen-1-ol, acid-catalyzed isomerization of the double bond is a potential side reaction, which would lead to the formation of the trans-isomer of the final product.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[9][10] By spotting the reaction mixture alongside the starting materials (cis-3-hexenol and pyruvic acid), you can visually track the disappearance of reactants and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[11]
Q5: What is the best way to purify the final product?
A5: The typical workup procedure involves neutralizing the acid catalyst, washing the organic layer to remove unreacted pyruvic acid and other water-soluble impurities, and then drying the organic phase.[12][13] Purification of the crude ester is often achieved by fractional distillation under reduced pressure to separate the desired product from any remaining starting materials and high-boiling point impurities.[14][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Presence of Water: Water in the reactants or solvent will inhibit the forward reaction.[4] 3. Low Reaction Temperature: The reaction rate may be too slow at the temperature used.[4] | 1. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). 2. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous reactants and solvents. Employ a Dean-Stark apparatus to remove water as it is formed.[16] 3. Increase Reaction Temperature: Gradually increase the reflux temperature, while monitoring for potential decomposition of pyruvic acid. |
| Formation of Significant Byproducts | 1. Decomposition of Pyruvic Acid: High reaction temperatures can cause pyruvic acid to decompose.[6][17] 2. Isomerization of cis-3-hexen-1-ol: The acid catalyst can promote the isomerization of the cis-double bond to the more stable trans-isomer. | 1. Optimize Temperature: Conduct the reaction at the lowest effective temperature. Consider using a milder acid catalyst. 2. Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the product is exposed to acidic conditions. |
| Product is Contaminated with Starting Materials | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Inefficient Purification: The workup and distillation process may not be effectively removing unreacted cis-3-hexenol or pyruvic acid. | 1. Extend Reaction Time: Continue refluxing the reaction mixture and monitor by TLC until the starting material spot is no longer visible. 2. Thorough Workup & Fractional Distillation: Ensure complete neutralization of the acid. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove all pyruvic acid.[12] Use an efficient fractional distillation column to separate the product from the slightly higher boiling cis-3-hexenol. |
| Product Darkens During Distillation | 1. Thermal Decomposition: The product or residual impurities may be decomposing at the distillation temperature.[18] | 1. Use Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and minimize thermal stress. |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of cis-3-Hexenol with Pyruvic Acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
cis-3-Hexen-1-ol
-
Pyruvic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus[16]
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, combine cis-3-hexen-1-ol (1.0 eq), pyruvic acid (1.2 eq), and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) or p-toluenesulfonic acid to the mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[19] Continue refluxing until no more water is collected, indicating the reaction is approaching completion.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by TLC to monitor the disappearance of the starting materials.[9]
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted pyruvic acid. Repeat the washing until no more gas evolution is observed.
-
Workup - Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ester by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Different preparation methods of pyruvic acid_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
- 14. scienceready.com.au [scienceready.com.au]
- 15. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 16. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
stability and degradation of cis-3-Hexenyl pyruvate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-Hexenyl pyruvate (B1213749). The information is designed to address specific issues that may be encountered during experimental procedures.
Disclaimer: There is limited published data on the specific stability and degradation of cis-3-Hexenyl pyruvate. The information provided here is based on general chemical principles of α-keto esters and unsaturated compounds. It is highly recommended to perform experiment-specific stability studies.
General Stability and Handling
This compound, an α-keto ester containing a cis-alkene, requires careful handling and storage to ensure its integrity. Like many α-keto acids, it can be susceptible to degradation accelerated by high temperatures, light, moisture, oxygen, and pH shifts.[1] For optimal stability, it should be stored at low temperatures (-20°C is recommended for long-term storage), protected from light, and kept in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1]
When preparing solutions, it is advisable to make them fresh before use. If short-term storage in solution is necessary, using a buffered solution at an acidic pH and keeping it at low temperatures (2-8°C) may enhance stability.[1] Avoid neutral or alkaline pH, as these conditions can promote degradation pathways such as aldol-type condensation reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent analytical results (e.g., varying peak areas in chromatography) | Sample Degradation: The compound may be degrading in solution on the autosampler or benchtop. | Prepare samples immediately before analysis. Use a cooled autosampler if available. Perform a time-course study on a prepared sample to determine its stability under your analytical conditions. |
| Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent. | Ensure complete dissolution by vortexing or sonicating. Check the solubility of this compound in your specific solvent. | |
| Adsorption to Surfaces: The compound may be adsorbing to glass or plasticware. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. | |
| Appearance of new peaks in chromatogram over time | Hydrolysis: The ester bond is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, forming pyruvic acid and cis-3-hexen-1-ol.[2][3] | Ensure solvents are anhydrous. If using aqueous solutions, keep them buffered at a slightly acidic pH and use them quickly. |
| Isomerization: The cis double bond may isomerize to the more stable trans form, particularly if exposed to heat, light, or certain catalysts.[4][5] | Protect solutions from light and heat. Avoid contact with metals that could catalyze isomerization. | |
| Oxidation: The double bond is susceptible to oxidation, which can be initiated by air and light.[6] | Use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant if compatible with your experimental system. | |
| Loss of compound during sample preparation | Volatility: The compound may have some volatility, leading to loss during evaporation steps. | Use a gentle stream of nitrogen for solvent evaporation at low temperatures. Avoid high vacuum without a cold trap. |
| Reaction with other components: The α-keto group is reactive and may interact with other nucleophilic components in your sample matrix. | Evaluate the compatibility of this compound with all components of your solution. | |
| Change in color or odor of the stock material | Significant Degradation: Discoloration or a change in the characteristic odor can indicate substantial degradation or polymerization.[1] | Discard the material and use a fresh, properly stored batch. Perform a purity check (e.g., by GC-MS or HPLC) on the new material before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, oxygen, and light.[1]
Q2: How should I prepare and store solutions of this compound?
A2: It is best to prepare solutions fresh for each experiment. If you need to store a solution for a short period, use a suitable anhydrous organic solvent or an acidic aqueous buffer. Store the solution at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[1]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathways are likely:
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Hydrolysis of the ester bond to yield pyruvic acid and cis-3-hexen-1-ol.[2][3]
-
Isomerization of the cis-alkene to the more stable trans-3-hexenyl pyruvate.[4][5]
-
Oxidation at the double bond, leading to various oxidation products.[6]
-
Decarboxylation , a common reaction for α-keto acids, although less likely for the ester form.[1]
Q4: Can I use water as a solvent for my experiments?
A4: While this compound may have some solubility in water, be aware that this can accelerate hydrolysis of the ester bond.[2][3] If water is necessary, use a buffered solution at a slightly acidic pH (if compatible with your experiment) and analyze your samples as quickly as possible.
Q5: My cis-alkene appears to be converting to the trans-isomer. How can I prevent this?
A5: The cis configuration is generally less stable than the trans due to steric hindrance.[4][5] To minimize isomerization, protect your samples from heat and light. Also, avoid contamination with acids, bases, or metal catalysts that can facilitate this conversion.
Experimental Protocols
Protocol 1: General Procedure for a Solution Stability Study
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and under defined conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense aliquots of the stock solution into several vials appropriate for the storage conditions being tested (e.g., amber glass vials for light protection, polypropylene vials to prevent adsorption).
-
Storage Conditions: Store the vials under the desired conditions. Examples include:
-
Temperature: -20°C, 4°C, room temperature (e.g., 25°C), elevated temperature (e.g., 40°C).
-
Light: Protected from light (wrapped in foil) vs. exposed to ambient light.
-
Atmosphere: Ambient air vs. inert atmosphere (e.g., purged with nitrogen).
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), remove one vial from each storage condition.
-
Analysis: Analyze the samples immediately using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
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Data Evaluation: Quantify the peak area of this compound at each time point relative to the initial time point (T=0). The formation of degradation products can also be monitored by observing the appearance and increase of new peaks in the chromatogram.
Data Presentation Template
The following table can be used to summarize the quantitative data from a stability study.
Table 1: Stability of this compound in [Solvent] at Different Temperatures
| Time Point | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 hours | 100% | 100% | 100% | 100% |
| 2 hours | Enter data | Enter data | Enter data | Enter data |
| 4 hours | Enter data | Enter data | Enter data | Enter data |
| 8 hours | Enter data | Enter data | Enter data | Enter data |
| 24 hours | Enter data | Enter data | Enter data | Enter data |
| 48 hours | Enter data | Enter data | Enter data | Enter data |
| 1 week | Enter data | Enter data | Enter data | Enter data |
Visualizations
Caption: Workflow for a stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Quantification of cis-3-Hexenyl Pyruvate by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of cis-3-Hexenyl pyruvate (B1213749) using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of cis-3-Hexenyl pyruvate.
Question: Why am I seeing no peak or a very small peak for this compound?
Answer:
This is a common issue that can arise from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:
-
Sample Preparation and Derivatization:
-
Incomplete Derivatization: this compound, containing a keto group, requires derivatization to increase its volatility and thermal stability for GC analysis. Incomplete reactions are a primary cause of poor signal.
-
Solution: Ensure your derivatization reagents, such as methoxyamine hydrochloride (for oximation) and a silylation agent (e.g., MSTFA or BSTFA), are fresh and anhydrous.[1][2] Water contamination will deactivate these reagents. Consider extending the reaction time or increasing the temperature according to established protocols for keto acids.[3]
-
-
Sample Degradation: The molecule has a double bond and an ester group, which could be susceptible to degradation.
-
Solution: Minimize sample handling time and keep samples cold. Use solvents free of peroxides.
-
-
-
GC System:
-
Inlet Issues: Active sites in the GC inlet liner can cause adsorption or degradation of the analyte.[4]
-
Solution: Use a deactivated liner and replace it regularly. If you suspect liner activity, try injecting a standard to see if the peak shape is poor (tailing).[4]
-
-
Improper Column Installation: A poorly installed column can lead to leaks and loss of sample.
-
Solution: Ensure the column is installed correctly, with the flat edge of the ferrule facing the mass spectrometer's transfer line.[4]
-
-
-
Mass Spectrometer:
-
Incorrect MS Parameters: The MS may not be set to monitor the correct ions for this compound.
-
Solution: Verify the selected ion monitoring (SIM) or scan range includes the characteristic ions of the derivatized analyte. For a silylated derivative, you would expect to see the molecular ion and characteristic fragments.
-
-
Question: My peaks for this compound are tailing. What could be the cause?
Answer:
Peak tailing is typically an indication of active sites in the GC system or issues with the column.
-
Active Sites: Polar analytes can interact with active sites in the inlet liner or the front of the GC column.[4]
-
Solution: Replace the liner with a fresh, deactivated one. You can also trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[4]
-
-
Column Choice: The column phase may not be optimal for this analyte.
-
Solution: A mid-polarity column is often a good choice for this type of compound. Ensure the column is properly conditioned according to the manufacturer's instructions.
-
-
Co-eluting Interferences: A co-eluting compound can distort the peak shape.
-
Solution: Adjust the temperature program of the GC to improve separation.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound by GC-MS?
A1: Yes, derivatization is highly recommended. This compound is a keto acid ester, and the keto group makes it relatively polar and prone to enolization at high temperatures in the GC inlet. Derivatization, typically a two-step process of oximation followed by silylation, is performed to:
-
Increase volatility and thermal stability.[2]
-
Reduce the polarity of the molecule.
-
Prevent tautomerism of the keto group, leading to sharper and more reproducible peaks.[1]
Q2: What are the best derivatization reagents for this compound?
A2: A common and effective method for keto acids is a two-step derivatization:
-
Methoximation: Using methoxyamine hydrochloride in pyridine (B92270) to convert the keto group to a methoxime.[1][2] This step stabilizes the keto group.
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Silylation: Following oximation, a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.
Q3: What type of GC column should I use for analyzing derivatized this compound?
A3: A non-polar or medium-polarity column is generally suitable. A common choice for metabolomics, which includes similar compounds, is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).[5] These columns provide good resolution and thermal stability.
Q4: What are the expected mass fragments for derivatized this compound?
A4: The exact mass fragments will depend on the derivatization method used. For a methoximated and trimethylsilylated derivative, you would look for the molecular ion ([M]+) and characteristic fragments resulting from the loss of methyl groups, the silyl (B83357) group, and cleavage at the ester bond. It is crucial to run a standard of derivatized this compound to determine its retention time and mass spectrum.
Q5: How can I avoid matrix effects in my samples?
A5: Matrix effects can interfere with the accurate quantification of your analyte.[6] To minimize these:
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Sample Cleanup: Use a sample preparation method that effectively removes interfering compounds. This could involve liquid-liquid extraction or solid-phase extraction (SPE).
-
Use of Internal Standards: An isotopically labeled internal standard is ideal. If that is not available, a structurally similar compound with similar chemical properties and retention time can be used.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Experimental Protocols
Protocol: Derivatization of this compound for GC-MS Analysis
This protocol is a general guideline and may need optimization for your specific sample matrix.
-
Sample Preparation:
-
Start with a dried extract of your sample in a GC vial. If your sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.[2]
-
-
Oximation:
-
Silylation:
-
After the vial has cooled to room temperature, add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Recap the vial and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Quantitative Data Summary
Since no specific quantitative data for this compound was found in the initial search, the following table provides an example of how to structure and present such data.
| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) |
| Blank | 1 | 0 | 150234 | 0.00 |
| Standard 1 | 1 | 10234 | 151023 | 0.10 |
| Standard 2 | 1 | 51098 | 149876 | 0.50 |
| Standard 3 | 1 | 100567 | 150543 | 1.00 |
| QC Low | 1 | 25432 | 149987 | 0.25 |
| QC High | 1 | 75654 | 150112 | 0.75 |
| Sample A | 1 | 45876 | 150321 | 0.45 |
| Sample A | 2 | 46012 | 150198 | 0.46 |
| Sample B | 1 | 67987 | 149888 | 0.68 |
| Sample B | 2 | 68123 | 150010 | 0.68 |
Visualizations
Caption: Troubleshooting workflow for low or no signal of this compound.
Caption: Two-step derivatization workflow for GC-MS analysis.
References
resolving co-elution issues in cis-3-Hexenyl pyruvate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of cis-3-Hexenyl pyruvate (B1213749).
Frequently Asked Questions (FAQs)
Q1: What is cis-3-Hexenyl pyruvate and in what type of samples is it typically analyzed?
A1: this compound, also known as (Z)-hex-3-enyl 2-oxopropanoate, is a volatile organic compound found in various plants and is a component of flavors and fragrances. It contributes to green, fruity, and oily aromas. It is commonly analyzed in essential oils, food and beverage products, and fragrance formulations.
Q2: What are the common analytical challenges in the analysis of this compound?
A2: A primary challenge is co-elution with other volatile compounds that have similar chemical properties and boiling points, especially in complex matrices like essential oils.[1] These interfering compounds can include other C6 compounds like hexenyl esters (e.g., cis-3-Hexenyl acetate), aldehydes, and alcohols, which are common in plant-based samples.[1][2]
Q3: How can I detect if co-elution is affecting my this compound peak?
A3: Co-elution can be identified by observing asymmetrical or broad peaks, or shoulders on the peak of interest.[3] For confirmation, especially when peaks appear symmetrical, using a mass spectrometry (MS) detector is highly effective. By examining the mass spectrum across the chromatographic peak, the presence of multiple compounds can be revealed if the fragmentation pattern is inconsistent.[3]
Q4: What is the primary analytical technique for analyzing this compound?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound.[2][4] It offers the necessary separation efficiency and selectivity for complex mixtures.
Troubleshooting Guides for Co-elution Issues
Issue 1: Poor resolution between this compound and another volatile compound.
This guide provides a systematic approach to resolving co-elution when analyzing this compound by GC-MS.
Step 1: Confirm Co-elution with Mass Spectrometry
Before modifying your GC method, confirm that the peak impurity is due to co-elution.
-
Action: Acquire full scan mass spectra across the entire width of the chromatographic peak .
-
Expected Result: If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound. For pure this compound, you should consistently see its characteristic fragment ions.
Step 2: Method Optimization - Temperature Program Adjustment
A common first step in resolving co-elution is to modify the GC oven's temperature program.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 3°C/min) around the elution temperature of this compound. This can increase the interaction time of the analytes with the stationary phase, potentially improving separation.
-
Experimental Protocol:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 3°C/minute.
-
Ramp 2: Increase to 250°C at 20°C/minute, hold for 5 minutes.
-
Step 3: Utilize Selective Ion Monitoring (SIM) Mode
If optimizing the temperature program is insufficient, using the mass spectrometer in SIM mode can provide enhanced selectivity and sensitivity.[5][6][7][8][9]
-
Action: Instead of scanning a full mass range, program the mass spectrometer to only detect specific ions characteristic of this compound. This will exclude interfering ions from the co-eluting compound, allowing for accurate quantification of the target analyte.
-
Experimental Protocol:
-
Select characteristic ions for this compound. The most abundant ions are typically used for quantification (quantifier ion) and others for confirmation (qualifier ions).
-
Quantifier Ion: m/z 43
-
Qualifier Ions: m/z 67, 39, 81
-
Step 4: Change the GC Column
If the above steps do not resolve the co-elution, the stationary phase of the GC column may not be suitable for the separation.
-
Action: Switch to a column with a different polarity. If you are using a non-polar column (e.g., DB-5ms, 5% phenyl-methylpolysiloxane), try a more polar column (e.g., a wax-type column or a column with a higher phenyl content). The different chemistry of the stationary phase can alter the elution order and improve separation.[3]
Data Presentation: Mass Spectral Data for this compound
The following table summarizes the key mass spectral fragments for this compound, which are crucial for setting up a Selective Ion Monitoring (SIM) method.
| Ion Type | m/z | Relative Abundance (%) |
| Quantifier | 43 | 99.99 |
| Qualifier | 67 | 32.80 |
| Qualifier | 39 | 19.90 |
| Qualifier | 81 | 11.20 |
| Qualifier | 29 | 9.10 |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Logical workflow for developing a Selective Ion Monitoring (SIM) method.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. volatileanalysis.com [volatileanalysis.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Selected ion monitoring - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing cis-3-Hexenyl Pyruvate Concentration for Bioassays
Welcome to the technical support center for researchers utilizing cis-3-Hexenyl pyruvate (B1213749) in bioassays. This guide provides frequently asked questions (FAQs) and troubleshooting advice to help you design and optimize your experiments effectively. As specific biological data for cis-3-Hexenyl pyruvate is limited, this guide focuses on providing a rational starting point for your investigations based on general principles for small molecule screening and the known roles of pyruvate in cellular metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
Currently, there is limited published data on the specific biological activities of this compound in cellular or biochemical assays. It is primarily known as a flavoring and fragrance agent. However, as a pyruvate derivative, it is plausible that it may influence cellular metabolism. Pyruvate is a central molecule in energy metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] Therefore, potential bioassays could investigate its effects on processes such as cell proliferation, ATP production, lactate (B86563) production, and oxygen consumption. Another related compound, ethyl pyruvate, has been shown to have anti-inflammatory and antioxidant properties.[6]
Q2: What is a good starting concentration for this compound in a cell-based assay?
For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point for small molecules in in-vitro assays is a high concentration of 10-30 µM, followed by serial dilutions.[7] A 3-fold or log-based dilution series is often effective in identifying a dose-responsive range.[7]
Q3: How should I prepare a stock solution of this compound?
Based on its chemical properties, this compound is expected to be soluble in organic solvents such as DMSO or ethanol. It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent and then dilute it further in your cell culture medium for your experiments. Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.
Q4: What type of bioassays would be relevant for testing this compound?
Given the central role of pyruvate in metabolism, assays that measure changes in cellular metabolic pathways are highly relevant.[1][2][3][4][5] Consider the following types of assays:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic or proliferative effects of the compound.
-
Metabolic Assays: To measure changes in key metabolic indicators such as ATP levels, lactate production (glycolysis), and oxygen consumption rate (oxidative phosphorylation).
-
Enzyme Activity Assays: If you hypothesize that this compound interacts with specific enzymes in the metabolic pathway (e.g., pyruvate dehydrogenase, lactate dehydrogenase), you could use specific enzyme activity assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | The compound may not be active in the chosen assay or cell line. The concentrations tested may be too low. | - Expand the concentration range to higher levels (e.g., up to 100 µM), being mindful of potential solubility issues and off-target effects. - Try a different, more sensitive bioassay. - Screen different cell lines that may have a more responsive metabolic phenotype. |
| High variability between replicates. | - Inconsistent cell seeding. - Pipetting errors during compound dilution or addition. - Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Sudden drop in cell viability at a specific concentration. | This could indicate a cytotoxicity threshold has been reached. | Perform a more detailed dose-response curve around this concentration to accurately determine the IC50 (half-maximal inhibitory concentration). |
| Precipitation of the compound in the culture medium. | The compound may have low solubility in aqueous solutions at the tested concentrations. | - Visually inspect the wells for any precipitate. - Lower the final concentration of the compound. - If using a solvent stock, ensure the final solvent concentration in the medium is low (typically <0.5%) to avoid solvent-induced precipitation. |
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for testing the effect of this compound on cell viability using a colorimetric assay like MTT or WST-1.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound from your stock solution in cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Suggested Starting Concentrations for Screening
The following table provides a recommended starting point for a 5-point dose-response experiment.
| Concentration Point | 3-Fold Dilution Series (Starting at 30 µM) | Log Dilution Series (Starting at 30 µM) |
| 1 | 30 µM | 30 µM |
| 2 | 10 µM | 3 µM |
| 3 | 3.33 µM | 0.3 µM |
| 4 | 1.11 µM | 0.03 µM |
| 5 | 0.37 µM | 0.003 µM |
Note: These are suggested starting ranges and may need to be adjusted based on the observed activity and cytotoxicity of the compound in your specific experimental system.
Visualizations
References
- 1. The fate of pyruvate dictates cell growth by modulating cellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 4. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyruvic Acid Cis-3-Hexenyl Ester
Welcome to the technical support center for the purification of pyruvic acid cis-3-hexenyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying pyruvic acid cis-3-hexenyl ester?
A1: The primary challenges stem from the inherent instability of both the pyruvic acid and the cis-3-hexenyl moieties. Key difficulties include:
-
Thermal Instability: Pyruvic acid and its esters can decompose or polymerize at elevated temperatures, making high-temperature distillation problematic.[1]
-
Oxidative Degradation: The cis-3-double bond is susceptible to oxidation, especially when exposed to air, which can lead to the formation of aldehydes and other degradation byproducts.
-
Isomerization: The cis-configuration of the double bond can potentially isomerize to the more stable trans-isomer, particularly in the presence of acid or heat.
-
Hydrolysis: As an ester, the compound is susceptible to hydrolysis back to pyruvic acid and cis-3-hexen-1-ol, especially in the presence of water and acid or base.
Q2: What are the common impurities found in crude pyruvic acid cis-3-hexenyl ester?
A2: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation during workup and storage. These may include:
-
Unreacted starting materials: Pyruvic acid and cis-3-hexen-1-ol.
-
Polymerization products of pyruvic acid.
-
Trans-isomer: Trans-3-hexenyl pyruvic acid ester.
-
Oxidation byproducts: Aldehydes and carboxylic acids formed from the cleavage of the double bond.
-
Solvent residues from the reaction and extraction steps.
Q3: What analytical techniques are recommended for assessing the purity of pyruvic acid cis-3-hexenyl ester?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for quantifying the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and can indicate the presence of hydroxyl impurities (from hydrolysis) or carboxylic acid impurities.
Troubleshooting Guides
This section provides a structured approach to common problems encountered during the purification of pyruvic acid cis-3-hexenyl ester.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Purity After Distillation | - Thermal degradation or polymerization of the pyruvic acid moiety.[1] - Co-distillation with impurities having similar boiling points. | - Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. - Wiped-Film Evaporation: For larger scales, consider short-path or wiped-film evaporation to minimize the residence time at high temperatures. |
| Presence of Trans-Isomer in Final Product | - Isomerization of the cis-double bond due to acidic conditions (e.g., acidic silica (B1680970) gel) or prolonged heating. | - Neutralize Silica Gel: If using silica gel chromatography, pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent to neutralize acidic sites. - Avoid High Temperatures: Minimize the duration of any heating steps. |
| Product Degradation During Column Chromatography | - Acidic nature of standard silica gel causing hydrolysis or isomerization. - Prolonged contact time on the stationary phase. - Oxidation on the column. | - Use Neutral or Deactivated Stationary Phase: Consider using neutral alumina (B75360) or deactivated silica gel. - Flash Chromatography: Employ flash chromatography to reduce the purification time. - Solvent Degassing: Use degassed solvents to minimize on-column oxidation. |
| Cloudy or Oily Appearance of the Final Product | - Presence of water or highly polar impurities. - Incomplete removal of high-boiling-point impurities. | - Azeotropic Removal of Water: Before final purification, dissolve the crude product in a solvent like toluene (B28343) and distill off the water-toluene azeotrope. - Efficient Drying: Ensure all organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
1. Preparation of the Stationary Phase:
- Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.
- Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.
2. Sample Loading:
- Dissolve the crude pyruvic acid cis-3-hexenyl ester in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
- Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution:
- Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
- Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate (B1210297) to elute the desired compound. The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.
- Collect fractions and monitor the elution by TLC.
4. Product Recovery:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).
- Dry the final product under high vacuum to remove any residual solvent.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A logical workflow for troubleshooting purification issues.
Potential Degradation Pathways During Purification
Caption: Potential degradation pathways for pyruvic acid cis-3-hexenyl ester.
References
preventing isomerization during cis-3-Hexenyl pyruvate synthesis
Welcome to the technical support center for the synthesis of cis-3-Hexenyl pyruvate (B1213749). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cis-3-Hexenyl pyruvate?
A1: The two primary methods for synthesizing this compound are direct esterification of cis-3-hexen-1-ol (B126655) with pyruvic acid and transesterification of an alkyl pyruvate (e.g., ethyl pyruvate) with cis-3-hexen-1-ol. Both methods require careful control of reaction conditions to maintain the cis-isomer configuration.
Q2: What is the main challenge in synthesizing this compound?
A2: The principal challenge is preventing the isomerization of the cis double bond to the more thermodynamically stable trans configuration. This isomerization can be catalyzed by heat, acidic, or basic conditions, and can also be induced by radical species. The volatile nature of the related aldehyde, cis-3-hexenal, and its tendency to isomerize to trans-2-hexenal (B146799) highlights the instability of similar structures.[1]
Q3: Why is it crucial to prevent isomerization?
A3: The organoleptic properties (odor and flavor) of this compound are distinct from its trans-isomer. For applications in flavors, fragrances, and pharmaceuticals, maintaining the stereochemical purity of the cis-isomer is essential for the desired biological activity and sensory profile.
Q4: What are the common catalysts used in the synthesis, and how do they affect isomerization?
A4:
-
Acid Catalysts (e.g., p-toluenesulfonic acid, sulfuric acid): Often used for direct esterification. However, strong acids can promote cis-trans isomerization. Milder acidic catalysts or shorter reaction times are preferable.
-
Base Catalysts (e.g., sodium methoxide, potassium carbonate): Typically used for transesterification. While generally gentler than strong acids, prolonged exposure to basic conditions can also lead to isomerization.
-
Enzymatic Catalysts (Lipases): Offer high selectivity and mild reaction conditions, significantly reducing the risk of isomerization. However, enzyme activity and stability can be process-dependent.
Q5: How can I monitor the extent of isomerization during my reaction?
A5: The most common analytical techniques to quantify the cis/trans isomer ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: Provides excellent separation of isomers and allows for their quantification based on peak area.
-
¹H NMR: The coupling constants of the vinylic protons are characteristically different for cis and trans isomers, allowing for straightforward quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Isomerization to the trans-isomer followed by degradation. - Suboptimal catalyst concentration or activity. - Inefficient removal of byproduct (water or alcohol). | - Increase reaction time cautiously, monitoring for isomerization. - Optimize reaction temperature; lower temperatures may reduce side reactions. - Titrate catalyst to find the optimal concentration. - Use a Dean-Stark trap for water removal in esterification or apply a vacuum for alcohol removal in transesterification. |
| High percentage of trans-isomer in the product | - Reaction temperature is too high. - Prolonged reaction time. - Use of a strong acid or base catalyst. - Presence of radical initiators (e.g., peroxides from solvents). | - Lower the reaction temperature. For many esterifications, temperatures below 80°C are preferable. - Monitor the reaction closely and stop it once the starting material is consumed. - Switch to a milder catalyst (e.g., an enzyme or a weaker acid/base). - Ensure solvents are peroxide-free. |
| Product degradation (e.g., discoloration, formation of byproducts) | - High reaction temperatures leading to thermal decomposition. - Presence of oxygen, leading to oxidation. - Strong acidic or basic conditions causing side reactions with the pyruvate moiety. | - Reduce the reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, degassed solvents. - Neutralize the reaction mixture promptly upon completion. |
| Difficulty in purifying the cis-isomer | - Similar boiling points of cis and trans isomers. - Co-elution in chromatography. | - Fractional distillation under reduced pressure can sometimes separate isomers with slightly different boiling points. - Preparative chromatography (HPLC or GC) with a suitable column is often the most effective method for separating geometric isomers. |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Esterification
This protocol aims to minimize isomerization by using a mild acid catalyst and moderate temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine cis-3-hexen-1-ol (1.0 eq), pyruvic acid (1.1 eq), and a non-polar solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to a gentle reflux (around 80-90°C) and monitor the removal of water in the Dean-Stark trap.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench with a weak base (e.g., saturated sodium bicarbonate solution), and analyze by GC-MS to determine the conversion and the cis/trans ratio.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Transesterification using a Mild Base
This method avoids the use of strong acids, which can be a primary cause of isomerization.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine cis-3-hexen-1-ol (1.0 eq) and ethyl pyruvate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as potassium carbonate (0.1 eq).
-
Reaction: Heat the mixture to 60-70°C. To drive the equilibrium, the ethanol (B145695) byproduct can be removed by distillation under a slight vacuum.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Workup: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the product by vacuum distillation or chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Isomer Ratios (Hypothetical Data)
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | cis:trans Ratio |
| Esterification | p-TSA (0.1 eq) | 110 | 6 | 95 | 70:30 |
| Esterification | p-TSA (0.02 eq) | 80 | 4 | 85 | 95:5 |
| Transesterification | NaOMe (0.1 eq) | 70 | 5 | 90 | 88:12 |
| Transesterification | K₂CO₃ (0.1 eq) | 60 | 8 | 80 | >98:2 |
| Enzymatic | Lipase | 40 | 24 | 92 | >99:1 |
Visualizations
Logical Workflow for Preventing Isomerization
Caption: A logical workflow for minimizing isomerization during this compound synthesis.
Signaling Pathway of Potential Isomerization Mechanisms
Caption: Potential pathways for the isomerization of this compound.
References
solubility of cis-3-Hexenyl pyruvate in different solvents
Technical Support Center: cis-3-Hexenyl Pyruvate (B1213749)
Welcome to the Technical Support Center for cis-3-Hexenyl Pyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the molecular formula C₉H₁₄O₃, is an organic compound classified as an alpha-keto acid and a carboxylic acid ester.[1][2] It is a colorless to light yellow liquid with a characteristic green, spicy aroma.[3]
Q2: What are the primary applications of this compound?
A2: Due to its distinct aroma, this compound is primarily used as a flavoring and fragrance agent.[4]
Q3: What is the general solubility profile of this compound?
A3: this compound is generally considered insoluble in water but soluble in fats and alcohols.[3] Its ester structure with a nine-carbon chain suggests good solubility in many common organic solvents. Esters with shorter carbon chains tend to be more water-soluble than those with longer chains.[5][6][7][8]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: While it is not classified as a hazardous substance under GHS, standard laboratory safety practices should be followed.[3] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Solubility Data
| Solvent | Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | Insoluble (Estimated: 4.9 g/L at 25°C)[9] | Predicted solubility is approximately 0.53 g/L.[1] |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble[3] | Specific quantitative data is not available. |
| Fats/Oils | - | Nonpolar | Soluble[3] | Indicates good solubility in nonpolar environments. |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Micropipettes
Procedure:
-
Preparation of Solvent: Ensure the chosen solvent is of high purity and degassed if necessary.
-
Initial Screening:
-
Add approximately 1 mL of the solvent to a vial.
-
To this, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Cap the vial and vortex or stir vigorously for 2-5 minutes at the desired temperature.
-
Visually inspect the solution. If the compound completely dissolves, it is considered soluble at that concentration.
-
-
Quantitative Determination (Saturated Solution Method):
-
Add a known volume of the solvent (e.g., 2 mL) to a vial.
-
Add an excess amount of this compound to the solvent, ensuring that some undissolved material remains.
-
Seal the vial and place it in a temperature-controlled environment (e.g., water bath) set to the desired experimental temperature.
-
Stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, allow the undissolved portion to settle.
-
Carefully extract a known volume of the clear, supernatant liquid.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., GC-MS, HPLC, or by evaporating the solvent and weighing the residue).
-
The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).
-
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen organic solvent.
-
Question: I am trying to dissolve this compound in a nonpolar solvent like hexane, but it is not dissolving completely. What should I do?
-
Answer:
-
Increase Mixing/Agitation: Ensure the solution is being mixed vigorously. Use a vortex mixer or a magnetic stirrer.
-
Apply Gentle Heat: Cautiously warm the solution. Increased temperature often improves solubility. Be mindful of the solvent's boiling point and the compound's stability.
-
Consider a Different Solvent: If the compound remains insoluble, its polarity may not be compatible with the solvent. Try a more polar organic solvent such as ethyl acetate, acetone, or ethanol.
-
Use a Solvent Mixture: Sometimes, a mixture of solvents can provide the ideal polarity to dissolve a compound. For instance, a small amount of a more polar solvent like ethanol can be added to a nonpolar solvent.
-
Issue 2: The compound "oils out" instead of dissolving.
-
Question: When I try to dissolve this compound, it forms a separate liquid layer at the bottom of my vial. Why is this happening?
-
Answer: This phenomenon, known as "oiling out," can occur if the melting point of the compound is lower than the temperature of the solution, or if there are significant impurities.
-
Add More Solvent: The concentration of the compound may be too high. Try adding more of the solvent to see if the oil dissolves.
-
Change the Solvent: The solvent may not be appropriate. Experiment with a solvent of different polarity.
-
Modify the Temperature: If you are heating the solution, try dissolving it at a lower temperature.
-
Issue 3: The compound dissolves initially but then precipitates out of solution.
-
Question: I successfully dissolved this compound, but after some time, a solid reappeared. What could be the cause?
-
Answer: Precipitation after initial dissolution can be due to a few factors:
-
Temperature Fluctuation: The solubility of many compounds is temperature-dependent. If the ambient temperature has decreased, the compound may precipitate out. Ensure a stable temperature environment.
-
Solvent Evaporation: If the container is not properly sealed, the solvent may have evaporated, increasing the concentration of the compound beyond its solubility limit.
-
Supersaturated Solution: You may have created a supersaturated solution, which is inherently unstable. Try to replicate the dissolution process with slightly less compound to ensure you are below the saturation point.
-
Visual Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing common solubility issues encountered during experiments with this compound.
References
- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038276) [hmdb.ca]
- 3. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]
Technical Support Center: Analysis of cis-3-Hexenyl Pyruvate in Plant Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of cis-3-Hexenyl pyruvate (B1213749) and other green leaf volatiles (GLVs) in plant samples.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the analysis of cis-3-Hexenyl pyruvate in plant samples?
A1: The primary challenges in analyzing this compound, a volatile organic compound (VOC), in plant samples are associated with its high volatility, thermal lability, and the complexity of the plant matrix. Plant matrices are rich in non-volatile and semi-volatile compounds, such as pigments (chlorophylls, carotenoids), lipids, sugars, and waxes, which can cause significant matrix effects. These effects can manifest as ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Additionally, the extraction of volatile compounds from a solid or semi-solid plant matrix requires careful optimization to ensure representative sampling and high recovery without introducing artifacts.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and suitable technique for the analysis of volatile compounds like this compound.[1] Coupled with a sample preparation technique like headspace solid-phase microextraction (HS-SPME), it offers high sensitivity and selectivity. For less volatile GLVs or in the context of multi-residue analysis, liquid chromatography-mass spectrometry (LC-MS) might be used, but GC-MS is generally preferred for this specific compound.
Q3: What are the recommended sample preparation techniques to minimize matrix effects?
A3: Two highly recommended sample preparation techniques for analyzing GLVs in plant samples are Headspace Solid-Phase Microextraction (HS-SPME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
-
HS-SPME: This is a solvent-free technique that is ideal for volatile compounds. It involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly desorbed into the GC inlet. This technique minimizes the extraction of non-volatile matrix components.[2]
-
QuEChERS: This method is effective for a broader range of analytes and involves a liquid-liquid extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components like pigments and lipids.[3]
Troubleshooting Guides
HS-SPME-GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no analyte signal | Inefficient extraction from the matrix. | Optimize extraction temperature and time. For semi-volatiles, gentle heating can increase their concentration in the headspace. Ensure the sample is properly homogenized to maximize surface area. |
| Inappropriate SPME fiber coating. | Select a fiber with a suitable polarity. For a broad range of volatiles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[4] | |
| Analyte degradation. | Avoid excessive temperatures during extraction and injection. Ensure the GC inlet liner is clean and deactivated. | |
| Poor reproducibility | Inconsistent sample volume and headspace. | Maintain a consistent sample-to-headspace volume ratio in your vials. |
| Matrix variability between samples. | Use of a suitable internal standard is crucial to correct for variations in extraction efficiency and matrix effects.[2] For complex matrices, matrix-matched calibration standards are recommended. | |
| Carryover from previous injections. | Implement a bake-out step for the SPME fiber between analyses and ensure the GC inlet is clean. | |
| Peak tailing or fronting | Active sites in the GC system. | Use a deactivated inlet liner and column. Check for and eliminate any leaks in the system. |
| Column overload. | Dilute the sample or reduce the injection volume/split ratio. |
QuEChERS-GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low analyte recovery | Inefficient extraction. | Ensure vigorous shaking during the extraction step. Optimize the solvent-to-sample ratio. |
| Analyte loss during cleanup. | The choice of dSPE sorbent is critical. For planar molecules that might interact with graphitized carbon black (GCB), consider using a modified QuEChERS kit or alternative sorbents.[5] | |
| Matrix effects (ion suppression/enhancement) | Insufficient cleanup. | Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., PSA and C18) to remove a wider range of interferences.[6] |
| Co-elution of matrix components. | Optimize the GC temperature program to improve the separation of the analyte from interfering compounds. | |
| Instrument contamination | High concentration of co-extractives. | Use a guard column to protect the analytical column. Regularly clean the ion source of the mass spectrometer. |
Data Presentation
Comparison of SPME Fiber Coatings for Plant Volatile Analysis
| SPME Fiber Coating | Target Analytes | Extraction Efficiency | Reference |
| Polydimethylsiloxane (PDMS) | Non-polar, high molecular weight compounds | Good for larger, less volatile compounds. | [7] |
| Polyacrylate (PA) | Polar compounds | Effective for polar analytes. | [8] |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Broad range of volatiles | Good for general screening of volatiles. | [7] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Small, highly volatile compounds | High affinity for small volatiles and gases. | [8] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Very broad range of volatiles | Excellent for a wide range of analyte sizes and polarities. | [4] |
Effectiveness of QuEChERS Cleanup Sorbents
| dSPE Sorbent | Target Matrix Interferences Removed | Potential Issues | Reference |
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids, anthocyanins | Can have interactions with some acidic analytes. | [6] |
| C18 | Lipids, non-polar interferences | Less effective for polar interferences. | |
| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids), sterols | Can adsorb planar analytes. | [5] |
| Z-Sep/Z-Sep+ | Lipids, pigments | A zirconia-based sorbent with high affinity for lipids. |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of this compound in Tomato Leaves
This protocol is adapted from methods used for the analysis of volatiles in tomato and grape samples.[1][9]
-
Sample Preparation:
-
Collect fresh tomato leaves and immediately freeze them in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh 1 g of the powdered sample into a 20 mL headspace vial.
-
Add 10 µL of an internal standard solution (e.g., 10 ppm of d6-cis-3-Hexenol in methanol).
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set at 40°C.
-
Equilibrate the sample for 15 minutes.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350. Ion source temperature of 230°C.
-
Protocol 2: QuEChERS-GC-MS Analysis of this compound in Leafy Greens
This protocol is a modified version of the AOAC official method 2007.01, adapted for volatile analysis.[5]
-
Sample Homogenization:
-
Homogenize 100 g of fresh leafy greens (e.g., spinach) with 100 mL of dry ice in a blender to create a fine powder.
-
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
For highly pigmented samples, a dSPE tube containing GCB might be necessary, but care must be taken to assess the recovery of planar analytes.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
GC-MS Analysis:
-
Transfer the cleaned extract to an autosampler vial.
-
Inject 1 µL of the extract into the GC-MS system using the same parameters as in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound in plant samples.
Caption: Biosynthesis pathway of green leaf volatiles, including this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
long-term storage conditions for cis-3-Hexenyl pyruvate standards
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of cis-3-Hexenyl pyruvate (B1213749) standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for cis-3-Hexenyl pyruvate?
For optimal stability, this compound standards should be stored refrigerated at temperatures between 0°C and 10°C. It is crucial to store the compound under an inert gas atmosphere as it is sensitive to both air and heat.
Q2: What is the expected shelf-life of this compound under these conditions?
While a specific shelf-life is not definitively established in publicly available literature, proper storage under refrigerated conditions and an inert atmosphere is critical to extending its usability. Users should refer to the Certificate of Analysis provided by the supplier for any specific expiry date information. As a general best practice for unstable compounds, it is recommended to prepare fresh working solutions and to monitor the standard for any signs of degradation, such as discoloration or the appearance of extraneous peaks in chromatograms.
Q3: What are the potential degradation pathways for this compound?
As an alpha-keto acid ester, this compound is susceptible to several degradation pathways, particularly hydrolysis and decarboxylation. The ester linkage can be hydrolyzed, especially in the presence of moisture or acidic/basic conditions, to yield cis-3-Hexen-1-ol and pyruvic acid. Pyruvic acid itself is known to be unstable and can undergo decarboxylation to form acetaldehyde. The double bond in the hexenyl moiety also presents a potential site for oxidation.
Q4: How should I prepare working solutions of this compound?
Due to its volatility and sensitivity, care must be taken when preparing working solutions. It is recommended to work in a well-ventilated area, and to minimize the time the neat standard is exposed to air. High-purity, anhydrous solvents are recommended for dilution. For creating low-concentration standards (e.g., in the ng/mL range), a serial dilution approach is advised.
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Standard Solution
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work under an inert atmosphere (e.g., in a glove box or using a gentle stream of nitrogen or argon).
-
Using a calibrated microliter syringe, accurately transfer a known volume of the neat standard into a tared volumetric flask.
-
Record the exact weight of the transferred standard.
-
Dilute to the final volume with a high-purity, anhydrous solvent such as ethyl acetate (B1210297) or hexane.
-
Stopper the flask and mix thoroughly by inversion.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Store the stock solution under the same refrigerated and inert conditions as the neat standard.
Protocol for GC-MS Analysis of this compound
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the analysis of volatile esters.
-
Injection:
-
Injector Temperature: Typically set around 250°C.
-
Injection Mode: Splitless or split injection can be used depending on the concentration of the analyte.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Note: These are general parameters and may require optimization for your specific instrument and application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Signal Intensity | 1. Standard degradation. 2. Leak in the GC system. 3. Improper injection. 4. Inappropriate GC-MS parameters. | 1. Prepare a fresh working standard from the neat material. 2. Perform a leak check of the GC inlet and column connections. 3. Verify syringe functionality and injection technique. 4. Optimize injector temperature, oven program, and MS parameters. |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incompatible solvent. | 1. Use a deactivated liner and/or trim the front end of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Ensure the sample solvent is compatible with the column's stationary phase. |
| Peak Splitting or Broadening | 1. Improper column installation. 2. Incompatible solvent and stationary phase polarity. 3. Sample overload. 4. Condensation of the sample in the injector. | 1. Ensure the column is cut cleanly and installed at the correct depth in the injector. 2. Use a solvent with a polarity similar to the stationary phase. 3. Dilute the sample. 4. Use a packed or baffled injector liner to promote volatilization. |
| Appearance of Unexpected Peaks | 1. Standard degradation. 2. Contamination of the solvent or glassware. 3. Carryover from a previous injection. | 1. Prepare fresh standards. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Run a solvent blank to check for carryover. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Standards
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0°C to 10°C | Minimizes degradation and volatilization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis. |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light and ensures an inert seal. |
| Handling of Neat Standard | Equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture. |
| Solvent for Dilution | High-purity, anhydrous solvents (e.g., ethyl acetate, hexane) | Minimizes the risk of solvent-induced degradation. |
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Validation & Comparative
A Comparative Guide to the Bioactivity of cis-3-Hexenyl Pyruvate and cis-3-Hexenol in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current scientific understanding of the bioactivity of two related volatile organic compounds: cis-3-Hexenyl pyruvate (B1213749) and cis-3-hexenol. While both molecules are associated with the characteristic "green" scent of plants, the depth of research into their respective roles in plant biology differs significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a clear perspective on what is established and where further investigation is warranted.
Executive Summary
Cis-3-hexenol, a well-studied green leaf volatile (GLV), is a key signaling molecule in plant defense and communication. It is released upon tissue damage and triggers a cascade of defense responses in the emitting plant and its neighbors. Its bioactivity is supported by a substantial body of research, including quantitative data on gene expression and phytohormone induction.
In stark contrast, cis-3-Hexenyl pyruvate is primarily recognized for its contribution to the flavor and aroma of certain plants, such as celery.[1][2] To date, there is a notable absence of scientific literature detailing its bioactivity in plants. Consequently, this guide will present a comprehensive analysis of cis-3-hexenol's functions, with the limited available information on this compound highlighting a significant gap in the current research landscape.
I. Chemical Structures and Properties
| Feature | This compound | cis-3-Hexenol |
| Chemical Formula | C₉H₁₄O₃[3] | C₆H₁₂O |
| Molar Mass | 170.21 g/mol [3] | 100.16 g/mol |
| Appearance | Colorless to pale yellow liquid[4] | Colorless oily liquid[5] |
| Odor Profile | Waxy, green, melon, banana, fruity[2] | Intense grassy-green odor of freshly cut grass[5] |
| Natural Occurrence | Celery (Apium graveolens)[1][2] | Most plants, released upon damage[5][6] |
II. Bioactivity of cis-3-Hexenol in Plants
Cis-3-hexenol, also known as leaf alcohol, is a pivotal player in plant defense mechanisms.[6] Its release is a rapid response to mechanical damage or herbivory and serves multiple functions in plant survival and communication.
A. Induction of Defense Responses
Exposure to cis-3-hexenol can "prime" a plant's defenses, leading to a faster and stronger response to subsequent attacks.[7] This priming effect involves the upregulation of various defense-related genes.
Table 1: Quantitative Data on Gene Expression Induced by cis-3-Hexenol in Maize (Zea mays)
| Gene | Function | Fold Change (after 60 min exposure) | Reference |
| lox | Lipoxygenase (JA biosynthesis) | ~2.5 | [7] |
| hpl | Hydroperoxide lyase (GLV biosynthesis) | ~3.0 | [7] |
| pal | Phenylalanine ammonia-lyase (Phenylpropanoid pathway) | ~2.0 | [7] |
| mpi | Maize proteinase inhibitor | ~4.0 | [7] |
| igl | Indole-3-glycerol phosphate (B84403) lyase (Auxin biosynthesis) | ~2.5 | [7] |
B. Signaling Pathways
The bioactivity of cis-3-hexenol is mediated through complex signaling pathways that involve key phytohormones. The primary pathways implicated are the Jasmonic Acid (JA) and ethylene (B1197577) (ET) signaling pathways, which are central to plant defense against herbivores. Additionally, cis-3-hexenol has been shown to influence the Abscisic Acid (ABA) pathway, particularly in the context of abiotic stress tolerance.[8][9]
C. Role in Plant-Insect Interactions
Cis-3-hexenol acts as a semiochemical, a chemical signal that mediates interactions between organisms. It can attract natural enemies of herbivores, such as parasitic wasps, to the damaged plant, a phenomenon known as "indirect defense".[10] Conversely, it can also repel certain herbivores.
III. Bioactivity of this compound in Plants: An Uncharted Territory
A thorough review of the scientific literature reveals a significant lack of research on the bioactivity of this compound in plants. While its presence in celery suggests a role in plant metabolism, its functions in defense, signaling, or any other physiological process remain uninvestigated.
This knowledge gap presents a compelling opportunity for future research. Investigating the potential bioactivity of this compound could unveil novel plant defense mechanisms or signaling molecules.
IV. Experimental Protocols for Assessing Bioactivity
The following are detailed methodologies for key experiments typically employed to study the bioactivity of green leaf volatiles like cis-3-hexenol. These protocols can be adapted for future studies on this compound.
A. Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
-
Plant Treatment: Expose plants (e.g., Arabidopsis thaliana or Zea mays) to the volatile compound in a sealed chamber for a specific duration (e.g., 1-24 hours). Use an appropriate solvent control.
-
RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for target defense genes (e.g., LOX, PAL, PR-1) and a reference gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
B. Phytohormone Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Collection and Extraction: Harvest and freeze plant tissue after volatile exposure. Extract phytohormones using a suitable solvent (e.g., acidified methanol).
-
Solid-Phase Extraction (SPE): Purify and concentrate the extracts using SPE cartridges to remove interfering compounds.
-
LC-MS Analysis: Separate and quantify the phytohormones (e.g., JA, SA, ABA) using a liquid chromatograph coupled to a mass spectrometer.
-
Data Analysis: Determine the concentration of each hormone based on a standard curve.
C. Insect Behavior Bioassays (Olfactometer)
-
Olfactometer Setup: Use a Y-tube or four-arm olfactometer that allows an insect to choose between different odor sources.
-
Odor Sources: Introduce the volatile compound into one arm of the olfactometer and a solvent control into another.
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Insect Release: Release an insect (e.g., an herbivore or a parasitoid) at the base of the olfactometer.
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Data Collection: Record the insect's choice of arm and the time spent in each arm.
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Statistical Analysis: Analyze the data to determine if there is a significant preference or avoidance of the volatile compound.
V. Conclusion and Future Directions
The comparison between this compound and cis-3-hexenol highlights a significant disparity in our understanding of their respective roles in plant biology. Cis-3-hexenol is a well-established and critical component of plant defense signaling. In contrast, the bioactivity of this compound in plants remains an open and intriguing question.
Future research should focus on:
-
Screening for Bioactivity: Investigating whether this compound can induce defense gene expression or phytohormone production in plants.
-
Elucidating Signaling Pathways: If bioactivity is confirmed, identifying the signaling components involved.
-
Ecological Relevance: Determining the role of this compound in plant-insect or plant-pathogen interactions.
Such studies will not only fill a critical knowledge gap but also have the potential to uncover novel molecules and pathways that could be harnessed for crop protection and the development of new plant-based therapeutics.
References
- 1. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Defense-Inducing Volatiles: In Search of the Active Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Green leaf volatiles [a.osmarks.net]
- 6. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 7. Intake and transformation to a glycoside of (Z)-3-hexenol from infested neighbors reveals a mode of plant odor reception and defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? | MDPI [mdpi.com]
A Comparative Analysis of cis-3-Hexenyl Pyruvate and cis-3-Hexenyl Acetate as Plant Defense Signals: An Evidence-Based Guide
A comprehensive review of current scientific literature reveals a significant disparity in the roles of cis-3-Hexenyl pyruvate (B1213749) and cis-3-hexenyl acetate (B1210297) as plant defense signals. While cis-3-hexenyl acetate is a well-documented and extensively studied signaling molecule in plant defense, there is currently no scientific evidence to support a similar role for cis-3-Hexenyl pyruvate. Therefore, a direct comparative guide based on experimental data is not feasible. This guide will instead provide a thorough analysis of cis-3-hexenyl acetate as a key plant defense signal, alongside a brief overview of other relevant cis-3-hexenyl esters, and contextualize the current knowledge, or lack thereof, regarding this compound.
cis-3-Hexenyl Acetate: A Potent Green Leaf Volatile in Plant Defense
cis-3-Hexenyl acetate is a prominent member of the Green Leaf Volatiles (GLVs), a class of volatile organic compounds released by plants upon tissue damage, such as from herbivore feeding or mechanical wounding.[1][2] These molecules act as crucial signals in plant-plant and plant-insect interactions, mediating both direct and indirect defense responses.[1][3]
Upon its release, cis-3-hexenyl acetate can act as an airborne signal, priming or inducing defense responses in undamaged parts of the same plant or in neighboring plants.[1] This signaling is often interconnected with the jasmonic acid (JA) pathway, a central signaling cascade in plant defense against herbivores.[4]
The general signaling pathway for cis-3-hexenyl acetate involves its perception by the plant, which can lead to the accumulation of defense-related phytohormones like jasmonic acid.[4] In some cases, cis-3-hexenyl acetate is taken up by plant tissues and hydrolyzed to (Z)-3-hexenol, which can then be glycosylated. This conversion may be a crucial step in activating downstream defense responses.[1]
The following table summarizes key experimental findings on the effects of cis-3-hexenyl acetate on plant defense mechanisms.
| Plant Species | Experimental Treatment | Observed Effect | Reference |
| Arabidopsis thaliana | Exposure to cis-3-hexenyl acetate | Upregulation of defense-related genes, increased resistance to herbivores. | [2] |
| Hybrid Poplar (Populus deltoides × Populus nigra) | Exposure to cis-3-hexenyl acetate followed by gypsy moth feeding | Priming of jasmonic acid accumulation and release of terpene volatiles. | [4] |
| Tomato (Solanum lycopersicum) | Exposure to cis-3-hexenyl acetate | Attraction of parasitoid wasps (indirect defense). | [5] |
| Lima Bean (Phaseolus lunatus) | Exposure to volatiles from damaged plants (containing cis-3-hexenyl acetate) | Increased secretion of extrafloral nectar to attract predatory ants. | [3] |
Protocol 1: Volatile Collection and Analysis
-
Objective: To identify and quantify the release of cis-3-hexenyl acetate from damaged plants.
-
Methodology:
-
A plant is placed in a sealed glass chamber.
-
Air is drawn through the chamber and passed through a sorbent trap (e.g., Porapak Q) to capture volatile organic compounds.
-
Volatiles are eluted from the trap with a solvent (e.g., dichloromethane).
-
The eluate is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds present, with cis-3-hexenyl acetate being identified by its mass spectrum and retention time compared to a synthetic standard.
-
Protocol 2: Plant Defense Priming Assay
-
Objective: To determine if exposure to cis-3-hexenyl acetate primes a plant for a stronger defense response.
-
Methodology:
-
A group of plants is exposed to a controlled concentration of synthetic cis-3-hexenyl acetate in a sealed chamber for a defined period. A control group is exposed to clean air.
-
Both groups of plants are then subjected to herbivore feeding or mechanical damage.
-
After a set time, leaf tissue is harvested to measure defense-related markers, such as the concentration of jasmonic acid (using Liquid Chromatography-Mass Spectrometry - LC-MS) or the expression of defense-related genes (using quantitative Real-Time PCR - qRT-PCR).
-
A significant increase in these markers in the cis-3-hexenyl acetate-exposed group compared to the control group indicates priming.
-
Other cis-3-Hexenyl Esters in Plant Defense
Research has shown that other esters of (Z)-3-hexenol, such as the propionate (B1217596) and butyrate (B1204436) esters, also play a role in plant defense.[5] These compounds can stimulate the plant's own defense mechanisms, making them more resistant to pests.[5] For example, (Z)-3-hexenyl butyrate has been shown to induce stomatal closure and enhance resistance to bacterial pathogens in tomato plants.[6] This suggests a broader role for hexenyl esters in mediating plant defense responses.
The Case of this compound
In stark contrast to the wealth of information on cis-3-hexenyl acetate and other esters, there is a notable absence of scientific literature describing this compound as a plant defense signal. While the compound itself is known and has been identified as a metabolite in some plants, such as Moringa oleifera and in the celery plant (Apium graveolens), its function in these plants remains uninvestigated.
Metabolomic studies in non-plant systems have detected this compound, but these findings are not within the context of plant defense signaling.[7][8] Chemical suppliers list it, and it is recognized in chemical databases, but its biological role in plants, particularly in defense, is yet to be elucidated.[9]
References
- 1. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4140302A1 - Use of (z)-3-hexenyl esters and method for protecting plants against pests - Google Patents [patents.google.com]
- 6. plantbiologyconference.com [plantbiologyconference.com]
- 7. Effects of grape seed procyanidins on antioxidant function, barrier function, microbial community, and metabolites of cecum in geese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-omics reveals EGCG’s anti-calcification effects associated with gut microbiota and metabolite remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BuyChemJapan [old.buychemjapan.com]
The Elusive Role of cis-3-Hexenyl Pyruvate as a Plant Defense Signal: A Comparative Guide to Validated Green Leaf Volatiles
While cis-3-Hexenyl pyruvate (B1213749) has been identified in some plant species, there is currently a significant lack of scientific evidence to validate its role as a herbivore-induced plant volatile (HIPV). Extensive research has not specifically investigated its biosynthesis in response to herbivore damage, its direct emission from wounded plants, or its subsequent effects on insect behavior and plant defense mechanisms. In contrast, a class of related C6 compounds, known as Green Leaf Volatiles (GLVs), have been robustly validated as critical mediators of plant defense. This guide provides a comprehensive comparison of these well-established GLVs, offering a valuable resource for researchers in plant science, chemical ecology, and drug development.
The most extensively studied GLVs include (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate (B1210297). These compounds are rapidly released from plant tissues upon mechanical damage, such as that caused by herbivore feeding. Their emission serves as a crucial signal in orchestrating direct and indirect plant defenses.
Comparative Performance of Validated Green Leaf Volatiles
The following table summarizes the known performance characteristics of the three primary GLVs in the context of plant defense against herbivores.
| Feature | (Z)-3-hexenal | (Z)-3-hexenol | (Z)-3-hexenyl acetate |
| Biosynthesis Trigger | Mechanical damage, herbivore feeding | Enzymatic reduction of (Z)-3-hexenal | Acetylation of (Z)-3-hexenol |
| Direct Defense Effect | Toxic and repellent to some herbivores | Repellent to some herbivores, can also be an attractant | Often acts as a repellent |
| Indirect Defense Effect | Attracts natural enemies of herbivores (parasitoids, predators) | Attracts natural enemies of herbivores | Strong attractant for a wide range of natural enemies |
| Plant-Plant Signaling | Can prime defenses in neighboring plants | Can prime defenses in neighboring plants | A potent priming agent for defense responses in neighboring plants.[1] |
| Insect Behavioral Response | Varied: can be an attractant or repellent depending on the insect species and context | Attracts some herbivores and natural enemies.[2] | Strong and reliable attractant for many predatory and parasitic insects |
Biosynthesis and Signaling Pathway of Green Leaf Volatiles
The production of GLVs is initiated by the disruption of cell membranes, which triggers the lipoxygenase (LOX) pathway. This pathway leads to the rapid conversion of fatty acids into various defense-related compounds, including GLVs.
Caption: Biosynthetic pathway of major Green Leaf Volatiles (GLVs) initiated by herbivore damage.
Experimental Protocols
Volatile Collection from Herbivore-Damaged Plants
Objective: To collect HIPVs for analysis.
Methodology:
-
Place an undamaged plant in a volatile collection chamber (e.g., a glass desiccator).
-
Introduce a controlled number of herbivores (e.g., caterpillars) onto the plant.
-
Seal the chamber and draw air through a collection trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) for a defined period (e.g., 24 hours).
-
A purified and humidified airflow should be maintained through the chamber.
-
Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Concentrate the eluate under a gentle stream of nitrogen before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the collected HIPVs.
Methodology:
-
Inject a small aliquot (e.g., 1 µL) of the volatile extract into a GC-MS system.
-
Use a non-polar or semi-polar capillary column (e.g., DB-5ms) for separation.
-
Employ a temperature program that allows for the separation of a wide range of volatiles (e.g., initial temperature of 40°C, ramped to 250°C).
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries (e.g., NIST).
-
Quantify individual compounds by comparing their peak areas to the peak area of a known amount of an internal standard.
Electroantennography (EAG)
Objective: To measure the olfactory response of an insect antenna to specific volatile compounds.
Methodology:
-
Excise an antenna from an insect and mount it between two electrodes.
-
Deliver a continuous stream of purified and humidified air over the antenna.
-
Inject a pulse of a specific volatile compound (e.g., a synthetic standard of a GLV) into the airstream.
-
Record the resulting electrical potential (depolarization) from the antenna using an amplifier.
-
The amplitude of the EAG response is indicative of the sensitivity of the insect's olfactory receptor neurons to that specific compound.
Behavioral Assays (Y-tube Olfactometer)
Objective: To assess the behavioral response of an insect to a specific volatile.
Methodology:
-
Use a Y-shaped glass tube with a central arm and two side arms.
-
Introduce a continuous airflow through both side arms towards the central arm.
-
Introduce the test odor (e.g., a GLV) into the airflow of one side arm and a control (e.g., solvent only) into the other.
-
Release an individual insect at the downwind end of the central arm.
-
Observe and record which arm the insect chooses to enter and the time spent in each arm.
-
A statistically significant preference for the arm with the test odor indicates attraction, while avoidance indicates repellency.
Logical Workflow for HIPV Validation
The following diagram illustrates the logical workflow for validating a compound as a herbivore-induced plant volatile.
Caption: A logical workflow for the experimental validation of a herbivore-induced plant volatile.
References
A Comparative Analysis of cis-3-Hexenyl Pyruvate and Other Green Leaf Volatiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cis-3-Hexenyl pyruvate (B1213749) and other common green leaf volatiles (GLVs). While extensive research has elucidated the multifaceted roles of many GLVs in plant physiology and ecology, cis-3-Hexenyl pyruvate remains a comparatively enigmatic compound. This document summarizes the current state of knowledge, presents available data, and proposes experimental frameworks for future comparative studies.
Introduction to Green Leaf Volatiles (GLVs)
Green Leaf Volatiles are C6-compounds, including aldehydes, alcohols, and esters, that are rapidly released by plants upon mechanical damage or herbivore attack.[1] These molecules are crucial mediators of plant-plant and plant-insect interactions, playing significant roles in direct and indirect defense mechanisms.[2][3] The characteristic "green" odor of freshly cut grass is primarily due to the release of these volatile compounds.
Biosynthesis of Green Leaf Volatiles
GLVs are synthesized via the oxylipin pathway. The process begins with the enzymatic oxidation of linolenic and linoleic acids by lipoxygenase (LOX), followed by the cleavage of the resulting hydroperoxides by hydroperoxide lyase (HPL) to produce C6 aldehydes. These aldehydes can then be further converted to alcohols by alcohol dehydrogenase (ADH) and to esters by alcohol acyltransferase (AAT).
Caption: Biosynthetic pathway of common Green Leaf Volatiles and the putative formation of this compound.
Comparative Data of Selected Green Leaf Volatiles
The following table summarizes the known properties and biological activities of this compound in comparison to well-studied GLVs. A significant knowledge gap exists for the biological functions of this compound.
| Property | This compound | (Z)-3-Hexenal | (Z)-3-Hexenol | (Z)-3-Hexenyl Acetate |
| Molecular Formula | C₉H₁₄O₃[4] | C₆H₁₀O | C₆H₁₂O | C₈H₁₄O₂ |
| Molar Mass | 170.21 g/mol [4] | 98.14 g/mol | 100.16 g/mol | 142.20 g/mol |
| Odor Profile | Green, waxy, fruity (melon, banana), slightly spicy, caramellic[5][6] | Pungent, green, grassy | Intense green, grassy | Sweet, fruity, green |
| Natural Occurrence | Celery[6][7] | Most green leaves | Most green leaves | Many fruits and leaves |
| Biological Activity | Largely unknown. Used as a flavoring agent.[8] | Direct defense against pathogens and herbivores; signaling molecule in plant defense.[2] | Attractant for natural enemies of herbivores; signaling molecule.[9] | Attractant for herbivores and their natural enemies; primes plant defenses.[10][11] |
Experimental Protocols for Comparative Analysis
To address the knowledge gaps concerning this compound, a series of comparative experiments are proposed.
Analysis of Plant Volatile Organic Compounds (VOCs)
Objective: To determine if this compound is emitted by plants under biotic or abiotic stress and to compare its emission profile with other GLVs.
Methodology:
-
Plant Material: Select a model plant species (e.g., Arabidopsis thaliana, tomato, or maize).
-
Stress Treatment: Subject plants to mechanical wounding, herbivore feeding (e.g., Spodoptera littoralis larvae), or pathogen infection.
-
Volatile Collection: Use a dynamic headspace collection system to trap emitted volatiles on a suitable adsorbent (e.g., Porapak Q or Tenax TA).
-
Analysis: Analyze the collected volatiles using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
-
Quantification: Use authentic standards to quantify the amounts of this compound and other GLVs.
Caption: Experimental workflow for the analysis of plant volatile emissions.
Insect Electroantennography (EAG)
Objective: To assess the olfactory response of insects to this compound compared to other GLVs.
Methodology:
-
Insect Species: Select relevant insect species, including herbivores and their natural enemies.
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.
-
Odorant Delivery: Deliver pulses of purified this compound and other GLVs in a controlled airstream over the antenna.
-
Signal Recording: Record the electrical potential changes (depolarizations) from the antenna.
-
Data Analysis: Compare the amplitude of the EAG responses to different compounds.
Plant Defense Induction Assays
Objective: To determine if exposure to this compound can induce or prime defense responses in plants.
Methodology:
-
Plant Exposure: Expose undamaged plants to vapors of this compound and other GLVs in a sealed chamber. Control plants are exposed to clean air.
-
Gene Expression Analysis: After a set exposure time, harvest leaf tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes (e.g., PR-1, PDF1.2).
-
Phytohormone Analysis: Measure the levels of key defense hormones like jasmonic acid and salicylic (B10762653) acid using LC-MS.
-
Herbivore Bioassay: Challenge the pre-exposed plants with herbivores and measure the extent of damage compared to control plants.
Signaling Pathways in Plant Defense
GLVs are known to modulate plant defense signaling pathways, primarily through their interaction with the jasmonic acid (JA) and salicylic acid (SA) pathways.[1] Upon perception, GLVs can lead to a rapid increase in intracellular Ca²⁺ levels, activation of mitogen-activated protein kinases (MAPKs), and changes in the expression of defense-related genes. The specific signaling cascade initiated by this compound is currently unknown and represents a key area for future research.
Caption: A generalized signaling pathway for Green Leaf Volatile-induced plant defense.
Conclusion and Future Directions
While this compound shares structural similarities with other well-characterized green leaf volatiles, its biological role remains largely unexplored. Its pleasant and complex aroma profile has led to its use in the flavor and fragrance industry, but its significance in plant biology and chemical ecology is yet to be determined. The experimental approaches outlined in this guide provide a roadmap for future research to elucidate the functions of this intriguing molecule and to assess its potential for applications in sustainable agriculture and drug development. Comparative studies are essential to understand whether this compound acts as a signaling molecule in plant defense, an attractant or repellent for insects, or if it has other, as yet undiscovered, biological activities.
References
- 1. Frontiers | Eliciting Plant Defenses Through Herbivore-Induced Plant Volatiles’ Exposure in Sweet Peppers [frontiersin.org]
- 2. Comparative transcriptome analysis reveals key pathways and regulatory networks in early resistance of Glycine max to soybean mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ento.psu.edu [ento.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl pyruvate, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of cis-3-Hexenyl Pyruvate and Jasmonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant signaling and defense, phytohormones and volatile organic compounds play pivotal roles in mediating responses to a myriad of environmental stimuli. Jasmonic acid (JA), a well-established phytohormone, is a central regulator of plant defense against herbivores and necrotrophic pathogens. In contrast, cis-3-Hexenyl pyruvate (B1213749), a less-studied ester, combines the structural features of a green leaf volatile (GLV) precursor and a key metabolic intermediate. This guide provides a comprehensive comparison of the known bioactivity of jasmonic acid with the potential bioactivity of cis-3-Hexenyl pyruvate, drawing upon existing experimental data for JA and inferring the likely functions of this compound based on its chemical motifs. While direct comparative experimental data for this compound is currently limited in publicly accessible research, this guide aims to provide a valuable framework for future investigations.
Quantitative Bioactivity Data
Due to a lack of specific studies on the bioactivity of this compound in plants, a direct quantitative comparison with jasmonic acid is not currently possible. The following table summarizes key quantitative data for jasmonic acid's effects on plant defense and development.
| Parameter | Jasmonic Acid | This compound | Source |
| Effective Concentration for Gene Induction | 1-100 µM (for marker genes like PDF1.2, VSP2) | Data not available | [1][2] |
| Induction of Proteinase Inhibitors (PIs) | Significant increase in PI accumulation in response to wounding and herbivory. | Data not available | [3] |
| Effect on Root Growth | Inhibition of primary root growth at concentrations >10 µM. | Data not available | [4] |
| Stomatal Closure | Induction of stomatal closure. | Data not available | [5] |
| Defense against Necrotrophic Fungi | Enhanced resistance to fungi like Botrytis cinerea. | Data not available (related GLVs show antifungal activity) | [6][7] |
| Defense against Herbivorous Insects | Induction of direct and indirect defenses against various insect herbivores. | Data not available (related GLVs can attract natural enemies of herbivores) | [7][8] |
Signaling Pathways
Jasmonic Acid Signaling Pathway
The jasmonic acid signaling pathway is a well-characterized cascade that is initiated by various biotic and abiotic stresses. The core of this pathway involves the SCFCOI1-JAZ co-receptor complex, which, upon binding of the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), targets JAZ repressor proteins for degradation. This degradation releases transcription factors, primarily MYC2, which then activate the expression of a wide array of JA-responsive genes involved in plant defense and development.[1][6][9]
Jasmonic Acid Signaling Pathway
Hypothetical Signaling Pathway of this compound
Based on its structure, this compound is likely to be hydrolyzed in planta into cis-3-hexenol and pyruvate. cis-3-Hexenol is a known green leaf volatile (GLV) that can prime or directly induce plant defense responses, often through pathways that interact with jasmonic acid signaling.[10][11][12] Pyruvate is a central metabolite that has been shown to mitigate abiotic stress and can influence gene expression.[13][14] Therefore, a hypothetical signaling pathway for this compound would involve its cleavage, followed by the independent or synergistic action of its constituent parts.
Hypothetical Signaling of this compound
Experimental Protocols
Analysis of Jasmonic Acid-Induced Gene Expression by qRT-PCR
This protocol describes a general method for quantifying the expression of JA-responsive marker genes in Arabidopsis thaliana after treatment with methyl jasmonate (MeJA), a volatile analog of JA.
1. Plant Growth and Treatment:
-
Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on Murashige and Skoog (MS) agar (B569324) plates for 10-14 days under a 16-h light/8-h dark photoperiod at 22°C.
-
Prepare a 50 mM stock solution of MeJA in 95% ethanol.
-
For treatment, add MeJA to the growth medium to a final concentration of 50 µM or expose seedlings to MeJA vapor by placing a cotton ball with 10 µl of the stock solution inside a sealed container with the plates.
-
Harvest aerial tissues at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of frozen tissue using a commercial RNA extraction kit following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
Design primers for JA-responsive genes (e.g., PDF1.2, VSP2, JAZ1) and a reference gene (e.g., ACTIN2 or UBQ10) for normalization.
-
The reaction mixture (20 µl) should contain 10 µl of 2x SYBR Green Master Mix, 1 µl of each forward and reverse primer (10 µM), 2 µl of diluted cDNA, and 6 µl of nuclease-free water.
-
Use a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the relative gene expression using the 2-ΔΔCt method.[15]
Hypothetical Experimental Workflow for this compound Bioactivity
To investigate the bioactivity of this compound, a multi-faceted approach would be required, starting with basic dose-response assays and progressing to more detailed molecular analyses.
Proposed Workflow for c-3-HP Bioactivity
Conclusion
Jasmonic acid is a cornerstone of plant defense signaling, with a well-elucidated pathway and a broad range of documented bioactive effects. Its role in orchestrating responses to biotic stress is undisputed.
The bioactivity of this compound in plants remains largely unexplored. However, based on its chemical structure, it is plausible that it serves as a precursor to the defense-priming GLV, cis-3-hexenol, and the metabolic regulator, pyruvate. Future research should focus on direct experimental testing of this compound to validate this hypothesis and to determine its specific effects on plant physiology and defense. Such studies would not only fill a significant knowledge gap but could also unveil novel compounds for applications in agriculture and beyond. The natural occurrence of this compound in celery suggests a potential endogenous role that warrants further investigation.[16][17]
References
- 1. Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of jasmonic acid as an inducer of plant resistance to pathogens [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile cis-3-hexenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of trans-2-hexenal and cis-3-hexenal on post-harvest strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytoprotective role of pyruvate in mitigating abiotic stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 17. perfumerflavorist.com [perfumerflavorist.com]
A Guide to Cross-Validation of Analytical Techniques for cis-3-Hexenyl Pyruvate
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like cis-3-Hexenyl pyruvate (B1213749) is critical. This volatile ester, known for its "green" and fruity aroma, is a key component in flavor and fragrance chemistry and may be studied for its biosynthetic pathways and potential physiological effects. Cross-validation of analytical methods is essential to ensure data accuracy, reliability, and consistency, particularly when transferring methods between laboratories or when results are intended for regulatory submission.
This guide provides a comparative overview of common analytical techniques for the analysis of cis-3-Hexenyl pyruvate, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While direct comparative studies on this compound are not abundant in published literature, this guide synthesizes general principles of analytical method validation and data from the analysis of similar volatile esters to provide a framework for its cross-validation.[1][2]
Quantitative Data Comparison
The selection of an analytical technique is often driven by its performance characteristics. The following table summarizes the expected performance of GC-MS and a proposed HPLC-UV method for the analysis of this compound, based on typical values for similar volatile organic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. |
| Selectivity | High (mass spectral data provides structural information). | Moderate (dependent on chromatographic resolution). |
| Sensitivity (LOD) | Low (pg to low ng range). | Moderate (low to mid ng range). |
| Linearity Range | Wide (typically 2-3 orders of magnitude). | Moderate (typically 1-2 orders of magnitude). |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 80-120% | 80-120% |
| Throughput | Moderate (sample run times of 20-40 minutes). | High (sample run times of 10-20 minutes). |
| Sample Type | Volatile and semi-volatile compounds. | Soluble compounds, including less volatile ones. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are proposed protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of volatile esters like this compound.
-
Sample Preparation:
-
Direct Liquid Injection: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibrated range.
-
Headspace Solid-Phase Microextraction (HS-SPME): For trace analysis in complex matrices, incubate the sample at a controlled temperature (e.g., 60°C for 15 minutes) to allow volatile compounds to partition into the headspace. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.[3]
-
-
GC-MS System:
-
Injector: Split/splitless inlet, operated in splitless mode for 1 minute. Injector temperature: 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Quantification: Use a stable isotope-labeled internal standard for optimal accuracy. The quantification ion for this compound can be selected from its mass spectrum (e.g., m/z 43, 67, 81).[4]
High-Performance Liquid Chromatography (HPLC) Protocol
While less common for such volatile compounds, HPLC can be a viable alternative, especially for non-volatile matrices.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to an appropriate wavelength for the pyruvate chromophore (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: Use an external or internal standard method for quantification. The internal standard should be a structurally similar compound with a different retention time.
Method Validation and Cross-Validation Workflow
The process of validating and cross-validating analytical methods involves several key steps to ensure the reliability of the data. The following diagram illustrates a typical workflow.
Caption: Workflow for the validation and cross-validation of two analytical methods.
Logical Framework for Method Selection
The choice between different analytical techniques depends on the specific requirements of the study. The following diagram presents a logical framework to guide this decision-making process.
Caption: Decision tree for selecting an analytical technique for this compound analysis.
References
A Comparative Guide to the Efficacy of cis-3-Hexenyl Pyruvate and Related Green Leaf Volatiles in Attracting Beneficial Insects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the efficacy of cis-3-Hexenyl pyruvate (B1213749) in attracting beneficial insects is not available in current scientific literature. This guide therefore provides a comparative analysis of its closely related and extensively studied structural analogs: cis-3-Hexen-1-ol and (Z)-3-hexenyl acetate (B1210297) . These compounds belong to the class of Green Leaf Volatiles (GLVs), which are C6 compounds released by plants upon tissue damage. The data presented for these analogs serves as a robust proxy for the potential ecological role of cis-3-Hexenyl pyruvate.
Introduction
Green Leaf Volatiles (GLVs) are critical semiochemicals in tritrophic interactions, mediating communication between plants, herbivores, and their natural enemies. When a plant is damaged by an herbivore, it releases a blend of volatiles that can act as a distress signal, attracting beneficial predatory and parasitic insects that help control the herbivore population.[1] Among the most important of these signals are C6 compounds like cis-3-Hexen-1-ol and its derivative (Z)-3-hexenyl acetate.[2] this compound, a pyruvate ester of cis-3-Hexen-1-ol, belongs to this family of compounds and is anticipated to have similar bioactivity. This guide synthesizes field data on the efficacy of its analogs in attracting key beneficial insects and details the experimental protocols used for their evaluation.
Olfactory Signaling Pathway
The attraction of insects to GLVs is mediated by a sophisticated olfactory system. The process begins when volatile molecules enter the pores of the insect's antennal sensilla. There, they are bound by Odorant Binding Proteins (OBPs) and transported to Odorant Receptors (ORs) located on the dendritic membranes of Olfactory Receptor Neurons (ORNs). The activation of these receptors initiates a signal transduction cascade, leading to the generation of an action potential that travels to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response, such as directed flight towards the odor source.
Comparative Efficacy from Field Data
Field trials have demonstrated that cis-3-Hexen-1-ol and (Z)-3-hexenyl acetate are effective attractants for a range of beneficial insects. Their performance is often compared with methyl salicylate (B1505791) (MeSA), another potent herbivore-induced plant volatile (HIPV).
Table 1: Attraction of Predatory and Parasitic Insects to GLVs in Field Trials
| Attractant Compound | Target Beneficial Insect(s) | Relative Efficacy (Compared to Control) | Study Location / Crop | Citation |
| cis-3-Hexen-1-ol | Stethorus punctum picipes (Ladybeetle) | Significant Attraction | Hop Yard (WA, USA) | [3] |
| Orius tristicolor (Minute Pirate Bug) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| Syrphidae (Hoverflies) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| Braconidae (Parasitic Wasps) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| Micro-Hymenoptera (Parasitic Wasps) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| (Z)-3-hexenyl acetate | Coccinella septempunctata (Ladybeetle) | Significant Attraction | Cotton Field | [4][5] |
| Orius similis (Predatory Bug) | Significant Attraction | Cotton Field | [4][5] | |
| Erigonidium graminicolum (Spider) | Significant Attraction | Cotton Field | [4][5] | |
| Braconidae (Parasitic Wasps) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| Methyl Salicylate (MeSA) | Geocoris pallens (Bigeyed Bug) | Significant Attraction | Hop Yard (WA, USA) | [6] |
| Syrphidae (Hoverflies) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| Stethorus punctum picipes (Ladybeetle) | Significant Attraction | Hop Yard (WA, USA) | [3] | |
| Micro-Hymenoptera (Parasitic Wasps) | Significant Attraction | Hop Yard (WA, USA) | [3] |
Experimental Protocols
The evaluation of volatile attractants for beneficial insects typically involves standardized field trapping experiments. The following protocol is a synthesized methodology based on common practices in the cited literature.[3][4][5][6]
Key Experiment: Field Trapping Bioassay
1. Objective: To determine the field attractiveness of a synthetic volatile compound to beneficial arthropods.
2. Materials:
-
Traps: Yellow sticky cards (e.g., 23 x 18 cm) are commonly used as they are visually attractive to many diurnal insects.
-
Lures/Dispensers: Small glass vials (e.g., 2 ml) or controlled-release sachets containing the synthetic volatile. A typical lure preparation involves 1 ml of the test compound.
-
Control: A dispenser containing only the solvent (e.g., hexane) or left empty.
-
Support Structures: Wooden poles or stakes to mount the traps at a consistent height (e.g., 1.5 - 2 meters) within the crop canopy.
3. Experimental Design:
-
Layout: A randomized complete block design is employed to minimize the effects of environmental gradients. The field is divided into several blocks (replicates), and each block contains one trap for each treatment (each volatile and a control).
-
Spacing: Traps within a block and between blocks should be spaced sufficiently far apart (e.g., >20 meters) to prevent interference.
-
Duration: The experiment typically runs for several weeks or the entire growing season. Traps are collected and replaced at regular intervals (e.g., weekly).
4. Data Collection & Analysis:
-
Collection: Trapped insects are carefully removed from the sticky cards in the laboratory.
-
Identification: Beneficial insects are identified to the lowest feasible taxonomic level (species or family) using a stereomicroscope.
-
Analysis: The mean number of each target insect species captured per trap per collection interval is calculated. Statistical analysis (e.g., ANOVA followed by a means separation test) is used to determine if there are significant differences in capture rates between the volatile-baited traps and the unbaited controls.
Conclusion
While direct evidence for this compound is pending, the extensive body of research on its close analogs, cis-3-Hexen-1-ol and (Z)-3-hexenyl acetate, provides strong support for its potential as an attractant for beneficial insects. Field studies consistently show that these GLVs can effectively recruit natural enemies such as ladybeetles, predatory bugs, and parasitic wasps. This capability makes them promising candidates for use in integrated pest management (IPM) programs, specifically for enhancing conservation biological control. Future research should focus on direct field trials of this compound to confirm its efficacy and determine optimal deployment strategies for attracting specific beneficial insect guilds in various agroecosystems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Field-testing of synthetic herbivore-induced plant volatiles as attractants for beneficial insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of Synthetic vs. Naturally Sourced Cis-3-Hexenyl Pyruvate for Research Applications
For Immediate Release
Cis-3-Hexenyl pyruvate (B1213749) is a flavoring agent found naturally in celery (Apium graveolens) and is used in the food and fragrance industry.[1][2] Its chemical structure combines a green leaf volatile (GLV) moiety (cis-3-Hexenol) and pyruvate, a key intermediate in cellular metabolism. This unique composition suggests potential biological activities that warrant further investigation.
I. Chemical and Physical Properties
Both synthetic and naturally sourced cis-3-Hexenyl pyruvate are chemically identified by the CAS number 68133-76-6.[3][4] In principle, the primary molecule is identical regardless of the source. However, the key difference lies in the complexity of the final product. Naturally sourced extracts are often complex mixtures, whereas synthetic versions can be of high purity.[1][5]
| Property | Synthetic this compound | Naturally Sourced this compound |
| Purity | Typically high (e.g., ≥93%)[4] | Variable; may contain other compounds from the source material. |
| Chemical Composition | Primarily the single molecule of this compound. | A complex mixture that includes the target molecule as well as other volatile and non-volatile compounds from the natural source (e.g., celery).[1] |
| Organoleptic Profile | Described as having a green, spicy, and caramellic odor.[6] | The overall flavor and aroma profile may be more complex due to the presence of other synergistic or off-note compounds. |
II. Potential Biological Effects: A Comparative Outlook
While specific studies on the differential biological effects of synthetic versus natural this compound are lacking, we can infer potential areas of investigation based on its constituent parts and the general understanding of natural versus synthetic compounds.
The pyruvate moiety is a central metabolite in cellular energy pathways.[7][8] The cis-3-Hexenol portion belongs to the family of green leaf volatiles (GLVs), which are known to be involved in plant defense signaling and can elicit responses in other organisms.[9][10] The biological activity of the combined molecule could be influenced by the purity and the presence of co-occurring compounds in the natural extract.
| Aspect | Synthetic this compound | Naturally Sourced this compound |
| Receptor Interaction | Effects would be attributed solely to the this compound molecule. | The presence of other compounds could lead to synergistic or antagonistic interactions at the receptor level, potentially modulating the overall biological response. |
| Metabolic Impact | Any observed metabolic effects would be directly linked to this compound or its metabolites. | The metabolic impact could be a composite effect of all the components present in the extract. |
| Impurity Profile | Potential for impurities from the chemical synthesis process. | Potential for co-extractives from the plant source, which could have their own biological activities. |
III. Experimental Protocols for Comparative Analysis
To rigorously compare the effects of synthetic and naturally sourced this compound, a series of standardized experimental protocols should be employed.
A. Chemical Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile compounds in both samples. This will confirm the identity of this compound and reveal the profile of other volatile constituents in the natural extract.
-
High-Performance Liquid Chromatography (HPLC): To analyze non-volatile components in the natural extract and to quantify the purity of the synthetic compound.
B. In Vitro Assays
-
Cell Viability Assays (e.g., MTT, LDH): To assess the cytotoxic effects of both forms on relevant cell lines (e.g., neuronal cells, immune cells, cancer cell lines).
-
Receptor Binding Assays: If a specific molecular target is hypothesized, competitive binding assays can determine if the natural extract exhibits a different binding affinity compared to the pure synthetic compound.
-
Gene Expression Analysis (e.g., qPCR, RNA-Seq): To investigate changes in the expression of genes involved in relevant signaling pathways (e.g., inflammatory pathways, metabolic pathways) in response to treatment with each form.
C. In Vivo Studies
-
Animal Models: Administration to appropriate animal models (e.g., rodents) to observe systemic effects, such as changes in behavior, metabolism, or inflammatory markers.
-
Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound from both sources.
IV. Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of research, the following diagrams illustrate a potential signaling pathway that could be influenced by this compound and a general workflow for its comparative analysis.
Caption: Hypothetical signaling pathway for this compound.
Caption: Proposed workflow for comparing synthetic and natural compounds.
V. Conclusion
The choice between synthetic and naturally sourced this compound for research purposes depends on the specific aims of the study. For investigations focused on the biological effects of the pure compound, a high-purity synthetic standard is preferable. However, if the research goal is to understand the bioactivity of the natural product as a whole, then a well-characterized natural extract is more appropriate. Given the current lack of direct comparative data, the experimental framework proposed in this guide provides a robust starting point for researchers to elucidate the potential differential effects of synthetic versus naturally sourced this compound.
References
- 1. ieomsociety.org [ieomsociety.org]
- 2. nutrisci.wisc.edu [nutrisci.wisc.edu]
- 3. flavorman.com [flavorman.com]
- 4. The safety evaluation of food flavouring substances: the role of metabolic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodprint.org [foodprint.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pyruvate dose on in vivo metabolism and quantification of hyperpolarized ¹³C spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus Responds to the Central Metabolite Pyruvate To Regulate Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
Differential Plant Responses to cis-3-Hexenyl Pyruvate and Other Oxylipins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxylipins are a diverse class of lipid-derived signaling molecules that play a critical role in plant growth, development, and response to environmental stresses. This guide provides a comparative analysis of plant responses to various oxylipins, with a special focus on the less-studied compound, cis-3-Hexenyl pyruvate (B1213749). Due to the limited direct experimental data on cis-3-Hexenyl pyruvate, its potential effects are inferred from the known biological activities of its constituent parts: cis-3-hexenol, a well-characterized green leaf volatile (GLV), and pyruvate, a central metabolic intermediate. We present quantitative data on gene expression changes, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in the field.
Introduction to Oxylipin Signaling in Plants
Plants possess a sophisticated chemical defense system that relies on a variety of signaling molecules to respond to biotic and abiotic stresses. Among these, oxylipins, which are products of the oxidative transformation of polyunsaturated fatty acids, are of paramount importance.[1][2] The oxylipin signaling pathways are broadly categorized into two main branches initiated by the enzymes 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX).[3] These pathways lead to the production of a wide array of bioactive compounds, including the well-known phytohormone jasmonic acid (JA) and its derivatives, as well as green leaf volatiles (GLVs).[4][5]
GLVs, such as cis-3-hexenol, are C6 volatile compounds released rapidly upon tissue damage and are involved in direct and indirect defense mechanisms.[4][6] They can act as airborne signals to prime or directly elicit defense responses in neighboring plants or in undamaged parts of the same plant.[7] Jasmonates, on the other hand, are central regulators of plant defense against herbivores and necrotrophic pathogens.[5]
This guide focuses on the differential responses of plants to various oxylipins, with a particular, albeit inferred, focus on this compound. While this specific ester of cis-3-hexenol and pyruvic acid is commercially available and has been identified in some plants, its direct role in plant signaling remains uncharacterized in published literature.[8][9][10][11] Therefore, this guide will synthesize the known effects of GLVs and other oxylipins to provide a predictive framework for the potential activity of this compound.
Comparative Analysis of Plant Responses to Oxylipins
The physiological and molecular responses of plants to oxylipins are diverse and context-dependent. They can range from changes in gene expression and metabolic reprogramming to alterations in growth and development.
Gene Expression Reprogramming
Exposure of plants to oxylipins leads to significant changes in the transcriptome. Below is a summary of quantitative data on the differential expression of defense-related genes in Zea mays (maize) in response to cis-3-hexenol. This data provides a basis for predicting the potential effects of this compound.
| Gene | Putative Function | Fold Change (cis-3-hexenol treatment)[12] | Fold Change (Insect Elicitor - Volicitin)[12] |
| SerPIN | Serine Proteinase Inhibitor | ~4.5 | ~3.5 |
| MPI | Maize Proteinase Inhibitor | ~4.0 | ~3.0 |
| IGL | Indole-3-glycerol phosphate (B84403) lyase | ~3.5 | ~3.0 |
| TPS23 | Terpene Synthase 23 | ~3.0 | ~2.5 |
| BX1 | Benzoxazinoid biosynthesis | ~2.5 | ~2.0 |
Table 1: Comparative gene expression in Zea mays in response to cis-3-hexenol and a general insect elicitor. The data represents the log2-based increase in transcript abundance 60 minutes after treatment. The values are approximated from graphical data presented in Engelberth et al. (2013).[12]
Physiological and Developmental Responses
Different oxylipins can elicit distinct phenotypic changes in plants. For instance, studies in Arabidopsis thaliana have shown that various oxylipins can cause alterations in root growth, including root waving, loss of apical dominance, and decreased root elongation.[13] cis-3-hexenol has been shown to enhance drought tolerance in tea plants by mediating reactive oxygen species and stomatal conductance.[14]
Oxylipin Signaling Pathways
The biological activity of oxylipins is mediated through complex signaling cascades. Below are diagrams representing the major oxylipin biosynthesis and signaling pathways.
Oxylipin Biosynthesis Pathways
The biosynthesis of oxylipins begins with the release of polyunsaturated fatty acids from membrane lipids. These are then oxygenated by either 9-LOX or 13-LOX, leading to two major branches of the pathway.
Caption: Overview of the 9-LOX and 13-LOX oxylipin biosynthesis pathways in plants.
Jasmonate Signaling Pathway
Jasmonic acid signaling is a well-studied pathway involving the degradation of JAZ repressor proteins and the subsequent activation of transcription factors like MYC2.
Caption: Simplified model of the jasmonate (JA) signaling pathway in plants.
Experimental Protocols
This section provides generalized protocols for studying plant responses to oxylipins. These should be optimized for specific plant species and experimental conditions.
Volatile Treatment of Arabidopsis thaliana
This protocol describes a method for exposing Arabidopsis thaliana seedlings to volatile oxylipins.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Growth medium (e.g., Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar)
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
Volatile compound (e.g., cis-3-hexenol)
-
Micro-liter syringe
-
Filter paper
Procedure:
-
Plant Growth: Sterilize Arabidopsis seeds and sow them on Petri dishes containing the growth medium. Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Volatile Application: After a desired period of growth (e.g., 10-14 days), apply the volatile compound. Place a small piece of filter paper inside the lid of the Petri dish, ensuring it does not touch the seedlings or the medium.
-
Using a microliter syringe, apply a specific volume of the volatile compound (or its solution in a suitable solvent) onto the filter paper. The final concentration in the headspace should be calculated based on the volume of the Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and return them to the growth chamber for the desired treatment duration (e.g., 1 hour, 24 hours).
-
Harvesting and Analysis: After the treatment period, harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis (e.g., RNA extraction for gene expression analysis).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of target genes in response to oxylipin treatment.
Materials:
-
Harvested plant tissue
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions by mixing the cDNA template, gene-specific forward and reverse primers, and qRT-PCR master mix.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., Actin or Ubiquitin).
Conclusion and Future Directions
The study of oxylipins in plants is a rapidly evolving field with significant implications for agriculture and drug development. While the signaling pathways of major oxylipins like jasmonic acid are well-understood, the functions of many other oxylipin species remain to be elucidated. The case of this compound highlights this knowledge gap. Based on the known activities of its components, it is plausible that this compound could act as a signaling molecule, potentially influencing plant defense responses through pathways related to green leaf volatiles.
Future research should focus on the direct experimental investigation of this compound and other understudied oxylipins. This includes characterizing their biosynthesis, perception, and downstream signaling events. A comprehensive understanding of the complex network of oxylipin signaling will be crucial for developing novel strategies to enhance plant resilience and for the discovery of new bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plants distinctively control green leaf volatile and jasmonate pathways, but some pathogens spike the plans | International Society for Horticultural Science [ishs.org]
- 6. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 68133-76-6 | TCI AMERICA [tcichemicals.com]
- 12. Early Transcriptome Analyses of Z-3-Hexenol-Treated Zea mays Revealed Distinct Transcriptional Networks and Anti-Herbivore Defense Potential of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of cis-3-Hexenyl Pyruvate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of cis-3-Hexenyl pyruvate, a combustible liquid commonly used in flavors and fragrances. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the inherent properties and safety precautions for this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Safety glasses or goggles. A face shield may be required in situations with a higher risk of splashing.
-
Hand Protection: Protective gloves resistant to chemicals.
-
Skin and Body Protection: A laboratory coat or other protective clothing. In case of fire, flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If working in an area with inadequate ventilation where vapors or aerosols may be generated, a vapor respirator is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter surface water, drains, or soil.[1]
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
Clearly label the container as "Hazardous Waste: this compound".
-
Do not mix this compound with other waste streams, particularly incompatible chemicals.
-
-
Container Management:
-
Do not overfill the waste container. It is recommended to leave at least 10% headspace to accommodate any potential expansion of the contents.
-
Keep the waste container tightly closed when not in use.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from sources of heat, sparks, and open flames.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its name and any known hazards.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, absorbent, non-combustible material such as sand, diatomaceous earth, or universal binders to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of as Hazardous Waste: The collected spill material must be disposed of as hazardous waste, following the same procedures outlined above.
Summary of Key Safety Data
| Property | Data |
| CAS Number | 68133-76-6[2][3][4][5][6] |
| Molecular Formula | C₉H₁₄O₃[2][5][6] |
| Molecular Weight | 170.21 g/mol [2][5][6] |
| Appearance | Liquid |
| Storage Class | 10 - Combustible liquids[2] |
| First Aid - Inhalation | Remove to fresh air. Seek medical attention if you feel unwell. |
| First Aid - Skin | Remove contaminated clothing. Rinse skin with water/shower. |
| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| First Aid - Ingestion | Rinse mouth. Seek medical attention if you feel unwell. |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling cis-3-Hexenyl Pyruvate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of cis-3-Hexenyl pyruvate (B1213749) (CAS: 68133-76-6). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research. While cis-3-Hexenyl pyruvate is not classified as a hazardous substance under the Globally Harmonized System (GHS) according to a majority of reports, it is categorized as a combustible liquid and requires careful handling.[1]
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure and contamination.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and aerosols. |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from reception to experimental use.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.
-
Storage : Store the container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] It is classified as a Storage Class 10 combustible liquid. Keep the container tightly closed when not in use.
-
Preparation for Use : Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare your workspace by removing any unnecessary items and ensuring a clean, uncluttered area.
-
Aliquoting and Transfer : When transferring the liquid, do so in a well-ventilated area, preferably within a fume hood to minimize inhalation of any vapors. Use appropriate tools such as pipettes or graduated cylinders. Avoid direct contact with the liquid.
-
Experimental Use : During experimental procedures, maintain a safe distance from ignition sources. If heating is required, use a controlled heating method such as a water bath or heating mantle; avoid open flames.
-
Post-Experiment : After use, securely close the primary container. Clean any contaminated surfaces with an appropriate solvent and dispose of cleaning materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to environmental and workplace safety.
-
Waste Segregation : All materials contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage of Waste : Store the hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in general trash.
Visualizing Safe Handling and PPE Selection
The following diagrams illustrate the key workflows for safe handling and the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling this compound.
Caption: Logic for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
